molecular formula C13H16ClN3 B1272906 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine CAS No. 895042-70-3

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1272906
CAS No.: 895042-70-3
M. Wt: 249.74 g/mol
InChI Key: IWCLOZVCLBLBQX-UHFFFAOYSA-N
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Description

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C13H16ClN3 and its molecular weight is 249.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCLOZVCLBLBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388041
Record name 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine
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Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895042-70-3
Record name 1-(3-Chlorophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] The document details the strategic approach, focusing on the well-established cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[2] It offers in-depth, step-by-step protocols for the synthesis of key precursors—Pivaloylacetonitrile and (3-chlorophenyl)hydrazine—and the final condensation reaction. The narrative emphasizes the rationale behind experimental choices, reaction mechanisms, and process optimization, aiming to equip researchers and drug development professionals with a robust and reproducible methodology.

Introduction and Strategic Overview

This compound is a substituted 5-aminopyrazole. This class of compounds serves as a "privileged scaffold" in drug discovery, forming the core of numerous agents with anti-inflammatory, anti-cancer, and agrochemical properties.[1][2] The tert-butyl group at the C3 position enhances lipophilicity, a critical parameter for bioavailability, while the substituted phenyl ring at the N1 position allows for fine-tuning of the molecule's interaction with biological targets.[1]

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines.[2][3] This approach is favored for its high efficiency and the ready availability of starting materials.

Retrosynthetic Analysis

The synthesis strategy involves a convergent approach, where two key intermediates are prepared separately and then combined in a final cyclization step. The retrosynthetic breakdown of the target molecule is as follows:

G cluster_precursors Key Precursors Target This compound Disconnect C-N bond formation (Cyclocondensation) Target->Disconnect Precursors Disconnect->Precursors Ketonitrile Pivaloylacetonitrile (Provides C3, C4, C5, and tert-butyl group) Precursors->Ketonitrile Hydrazine (3-chlorophenyl)hydrazine (Provides N1, N2, and 3-chlorophenyl group) Precursors->Hydrazine

Caption: Retrosynthetic pathway for the target molecule.

This guide will first detail the optimized synthesis of each precursor before addressing the final, pivotal cyclocondensation reaction.

Synthesis of Key Precursors

A robust synthesis of the target molecule relies on the high-purity preparation of its foundational building blocks.

Precursor I: Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)

Pivaloylacetonitrile is the β-ketonitrile that provides the C3-tert-butyl group and the C4-C5 backbone of the pyrazole ring.[4] Several methods exist for its preparation, with the Claisen-type condensation of an ester and a nitrile being a common and scalable approach.[5][6]

Rationale for Method Selection: The condensation of methyl pivalate with acetonitrile using a strong, non-nucleophilic base like sodium hydride (NaH) is selected for its high yield and relatively straightforward procedure.[4][5] The use of NaH ensures the deprotonation of acetonitrile to form the required nucleophile without competing side reactions.

Detailed Experimental Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend sodium hydride (55 g, 80% dispersion in oil) in 500 mL of dry toluene.[5]

  • Addition of Ester: Add methyl pivalate (106 g, 0.914 mol) to the suspension and heat the mixture to 85°C.[5]

  • Nitrile Addition: Under vigorous stirring, add acetonitrile (77 g, 1.87 mol) dropwise over 4 hours. The reaction is exothermic, and hydrogen gas will evolve. Continue stirring at 85°C until hydrogen evolution ceases.[5]

  • Work-up: Cool the resulting thick slurry to room temperature. Carefully quench the reaction by adding 700 mL of water with vigorous stirring for 30 minutes. Separate the aqueous phase.[5]

  • Isolation: Cool the aqueous phase to 0°C in an ice bath and acidify to a pH of 1-2 with 31% hydrochloric acid. The product will precipitate as a white solid.[5]

  • Purification: Filter the solid, wash with ice-cold water until the filtrate is neutral, and dry under vacuum at 40°C to yield analytically pure pivaloylacetonitrile.[5]

PropertyValueReference
CAS Number 59997-51-2[4]
Molecular Formula C₇H₁₁NO[7]
Molecular Weight 125.17 g/mol [7]
Appearance White to cream crystalline powder[7]
Melting Point 66-69 °C[7]
Boiling Point 125-126 °C at 22 mmHg[7]

Table 1: Physicochemical Properties of Pivaloylacetonitrile.

Precursor II: (3-chlorophenyl)hydrazine Hydrochloride

(3-chlorophenyl)hydrazine is the hydrazine component that forms the N1-N2 bond of the pyrazole ring and introduces the 3-chlorophenyl substituent. It is typically synthesized from 3-chloroaniline via a two-step diazotization and reduction sequence.[8][9]

Rationale for Method Selection: The classical approach involving diazotization with sodium nitrite followed by reduction is reliable and well-documented. Using a reducing agent like sodium sulfite or sodium bisulfite is a common practice.[8][10]

Detailed Experimental Protocol:

  • Diazotization: Dissolve 3-chloroaniline (12.75 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Cool the solution to -5 to 0°C in an ice-salt bath.[8]

  • Nitrite Addition: Slowly add a solution of sodium nitrite (7.5 g, 0.108 mol) in 20 mL of water dropwise, ensuring the temperature remains below 0°C. Stir for 30 minutes after the addition is complete to form the diazonium salt solution.

  • Reduction: In a separate flask, prepare a solution of sodium sulfite (25 g, 0.2 mol) in 100 mL of water, and cool it to 0°C. Slowly add the previously prepared diazonium salt solution to the sulfite solution, maintaining the temperature below 5°C.

  • Hydrolysis and Isolation: After the addition, allow the mixture to warm to room temperature and then heat it to 70°C for 1-2 hours. Acidify the solution with concentrated HCl. Upon cooling, (3-chlorophenyl)hydrazine hydrochloride will crystallize.

  • Purification: Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

PropertyValue
CAS Number 2312-23-4
Molecular Formula C₆H₈Cl₂N₂
Molecular Weight 179.05 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 243-245 °C (decomposes)

Table 2: Physicochemical Properties of (3-chlorophenyl)hydrazine Hydrochloride.

Core Synthesis: Cyclocondensation Reaction

This step involves the formation of the pyrazole ring through the reaction of the two key precursors.

Reaction Mechanism

The formation of 5-aminopyrazoles from β-ketonitriles and hydrazines is a classic example of a condensation-cyclization reaction.[2]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of (3-chlorophenyl)hydrazine on the electrophilic carbonyl carbon of pivaloylacetonitrile. This is followed by dehydration to form a hydrazone intermediate.[2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs a nucleophilic attack on the carbon of the nitrile group. This intramolecular cyclization step forms the five-membered pyrazole ring.[2]

  • Tautomerization: A final proton transfer (tautomerization) results in the stable, aromatic 5-aminopyrazole product.

G R1 Pivaloylacetonitrile I1 Hydrazone Intermediate R1->I1 Nucleophilic attack on carbonyl (-H₂O) R2 (3-chlorophenyl)hydrazine R2->I1 Nucleophilic attack on carbonyl (-H₂O) Plus1 + I2 Cyclized Intermediate I1->I2 Intramolecular cyclization P This compound I2->P Tautomerization

Caption: Mechanism of 5-aminopyrazole formation.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of similar 5-aminopyrazole derivatives.[2][11]

  • Reactant Mixture: In a round-bottom flask, dissolve pivaloylacetonitrile (1.25 g, 10 mmol) and (3-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) in 25 mL of ethanol or glacial acetic acid. The choice of an acidic solvent helps to catalyze the initial condensation step.

  • Reaction: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) if using ethanol. Heat the mixture to reflux (approximately 80-100°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralization: Neutralize the solution by slowly adding a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8. This will precipitate the free amine product.

  • Purification: Filter the resulting solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final product as a solid.

Characterization and Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

PropertyExpected Value / DataReference
Molecular Formula C₁₃H₁₆ClN₃[12]
Molecular Weight 249.74 g/mol [12]
Appearance Solid[12]
¹H NMR Signals for tert-butyl, aromatic protons, amine (NH₂), and pyrazole ring proton.-
¹³C NMR Signals for tert-butyl carbons, aromatic carbons, and pyrazole ring carbons.-
Mass Spec (MS) M+ peak at m/z ≈ 249/251 (due to Cl isotope)[11]*

Table 3: Properties and Expected Analytical Data for the Final Product. *Reference is for a similar nitro-analog, providing an expected fragmentation pattern.

Safety and Handling

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and in a dry solvent.

  • Hydrazine Derivatives: Hydrazines are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Nitriles: Acetonitrile and pivaloylacetonitrile are toxic. Avoid inhalation and skin contact.

  • Acids and Bases: Handle concentrated acids and bases with care.

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

Conclusion

The is reliably achieved through a convergent strategy culminating in the cyclocondensation of pivaloylacetonitrile and (3-chlorophenyl)hydrazine. This guide provides a detailed, scientifically-grounded framework for this synthesis, from the preparation of key precursors to the final product. The methodologies described are robust and scalable, offering a solid foundation for researchers in the fields of medicinal chemistry and materials science to produce this valuable heterocyclic scaffold and its analogs.

References

  • PrepChem.com. Synthesis of pivaloylacetonitrile. [Link]

  • Al-Matar, H. M., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Pazdera, P., et al. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Organic Preparations and Procedures International. [Link]

  • Zelinka, K., et al. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. ResearchGate. [Link]

  • Rojas-Lima, S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ProQuest. [Link]

  • Ahmad, S., et al. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Quiroga, J., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]

  • Aggarwal, N., & Kumar, R. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC. [Link]

  • Cruz, S., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Cobo, J., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Sharma, S. K., et al. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Rasayan Journal of Chemistry. [Link]

  • Rojas-Lima, S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

  • Google Patents. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
  • Lubelska, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. [Link]

  • Dong, Q., et al. (2024). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]

  • Rojas-Lima, S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Semantic Scholar. [Link]

  • Dong, Q., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. [Link]

  • Fichez, J., et al. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Universite Paris-Saclay. [Link]

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Sources

Unraveling the Therapeutic Potential: A Mechanistic Exploration of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] This guide delves into the mechanistic underpinnings of a specific, promising derivative: 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine. While direct, extensive research on this particular molecule is emerging, this document synthesizes the wealth of knowledge surrounding the pyrazole class to propose a cogent and testable hypothesis for its mechanism of action. We will explore its structural attributes, potential molecular targets, and the experimental methodologies required to validate these hypotheses, providing a comprehensive framework for future research and drug development endeavors.

Introduction: The Prominence of the Pyrazole Moiety in Pharmacology

The five-membered aromatic heterocycle, pyrazole, is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with diverse applications.[1][3] From the potent anti-inflammatory effects of celecoxib to the antipsychotic activity of CDPPB and the anti-obesity properties of rimonabant, the versatility of the pyrazole nucleus is well-established.[1][3] These compounds are known to interact with a wide array of biological targets, attributing to their broad therapeutic window which includes anticancer, antibacterial, antifungal, antidepressant, and analgesic properties.[1][2][4]

The subject of this guide, this compound, is a synthetic pyrazole derivative that has garnered interest for its potential applications in pharmaceutical and agrochemical research.[5][6] Its structural features, including the bulky tert-butyl group, the electron-withdrawing chlorophenyl ring, and the reactive amine group, suggest a high potential for specific and potent biological activity. Commercial availability of this compound points towards its utility as a building block in the synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer agents.[6]

Structural Analysis and its Mechanistic Implications

The chemical architecture of this compound provides critical clues to its potential mechanism of action.

  • The Pyrazole Core: The fundamental pyrazole ring is known for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules.

  • The 3-tert-butyl Group: This bulky, lipophilic group can enhance the compound's ability to penetrate cell membranes and may confer selectivity by fitting into specific hydrophobic pockets of target proteins. This increased lipophilicity is an attractive feature for drug formulation.[6]

  • The 1-(3-chlorophenyl) Group: The presence and position of the chlorine atom on the phenyl ring significantly influence the electronic properties of the molecule. This substitution can modulate the compound's binding affinity and metabolic stability. Studies on similar pyrazole analogs have shown that substitutions on the phenyl ring are critical for their interaction with biological targets.[7]

  • The 5-amine Group: The primary amine at the 5-position is a key functional group that can act as a hydrogen bond donor and a nucleophile, facilitating interactions with target enzymes or receptors. This group is also a common site for further chemical modification to create novel derivatives with altered pharmacological profiles.

A Proposed Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Based on the extensive literature on pyrazole derivatives, a plausible primary mechanism of action for this compound is the modulation of key inflammatory pathways. Many pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.

Furthermore, emerging research on related pyrazole analogs points towards their interaction with ion channels involved in nociception.[7] Specifically, antagonism of the Transient Receptor Potential Vanilloid subtype 1 (TRPV-1) channel and blockage of the Acid-Sensing Ion Channel subtype 1α (ASIC-1α) have been identified as potential mechanisms for the antinociceptive effects of some pyrazoles.[7] The 3-chlorophenyl substitution, in particular, has been suggested to be favorable for TRPV-1 antagonism.[7]

Therefore, we hypothesize that this compound exerts its biological effects through a multi-target mechanism involving:

  • Inhibition of COX enzymes , leading to a reduction in prostaglandin synthesis.

  • Antagonism of TRPV-1 channels , thereby dampening the signaling of noxious stimuli.

  • Blockade of ASIC-1α channels , contributing to its analgesic and anti-inflammatory properties.

This proposed multi-target engagement is a compelling area for investigation, as it could lead to the development of novel therapeutics with a broader efficacy and potentially a more favorable side-effect profile compared to single-target agents.

Experimental Validation: A Step-by-Step Methodological Guide

To rigorously test the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a roadmap for researchers to elucidate the molecular interactions of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound or a known inhibitor (e.g., celecoxib).

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Measure the rate of oxygen consumption using a suitable method, such as an oxygen electrode or a colorimetric assay that measures the peroxidase activity of COX.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Cellular Assays for Anti-inflammatory Activity

Objective: To assess the compound's ability to inhibit the production of pro-inflammatory mediators in a cellular context.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as murine macrophage-like RAW 264.7 cells, in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Stimulation: Seed the cells in 96-well plates and pre-treat with varying concentrations of the test compound for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Pro-inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Prostaglandin E2 (PGE2) Production: Quantify the levels of PGE2 in the supernatant using an ELISA kit.

    • Cytokine Production (e.g., TNF-α, IL-6): Measure the levels of pro-inflammatory cytokines in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the dose-dependent effect of the compound on the production of these inflammatory markers.

Electrophysiological Assays for Ion Channel Modulation

Objective: To investigate the effect of the compound on TRPV-1 and ASIC-1α ion channel activity.

Protocol:

  • Cell Lines: Use cell lines stably expressing human TRPV-1 or ASIC-1α channels (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology:

    • Perform whole-cell patch-clamp recordings from these cells.

    • Apply the specific agonist for each channel (e.g., capsaicin for TRPV-1, a rapid drop in extracellular pH for ASIC-1α) to elicit a current.

    • Perfuse the cells with varying concentrations of this compound and measure the effect on the agonist-induced current.

  • Data Analysis: Determine if the compound inhibits or potentiates the channel activity and calculate the IC50 or EC50 values.

Data Presentation and Visualization

Table 1: Hypothetical Inhibitory Activity of this compound
TargetAssay TypeEndpointHypothetical Value
COX-1In Vitro Enzyme AssayIC50> 10 µM
COX-2In Vitro Enzyme AssayIC500.5 µM
TRPV-1Patch-ClampIC502.5 µM
ASIC-1αPatch-ClampIC505.0 µM
Diagrams

Proposed_Mechanism_of_Action cluster_Cellular_Effects Cellular Effects cluster_Downstream_Effects Downstream Effects Compound 3-tert-butyl-1-(3-chlorophenyl) -1H-pyrazol-5-amine COX2 COX-2 Compound->COX2 Inhibits TRPV1 TRPV-1 Compound->TRPV1 Antagonizes ASIC1a ASIC-1α Compound->ASIC1a Blocks Prostaglandins Prostaglandins COX2->Prostaglandins Produces Nociception Nociceptive Signaling TRPV1->Nociception Mediates ASIC1a->Nociception Mediates Inflammation Inflammation Prostaglandins->Inflammation Promotes Nociception->Inflammation Contributes to

Caption: Proposed multi-target mechanism of action.

Experimental_Workflow Start Start: Hypothesis Generation InVitro In Vitro Enzyme Assays (COX-1/COX-2) Start->InVitro Cellular Cellular Assays (LPS-stimulated macrophages) Start->Cellular Electro Electrophysiology (TRPV-1 & ASIC-1α) Start->Electro Data Data Analysis (IC50/EC50 Determination) InVitro->Data Cellular->Data Electro->Data Conclusion Conclusion: Mechanism Elucidation Data->Conclusion

Caption: A logical workflow for mechanism validation.

Conclusion and Future Directions

While the precise mechanism of action of this compound awaits definitive experimental confirmation, the existing body of knowledge on pyrazole derivatives provides a strong foundation for a targeted investigation. The proposed multi-target mechanism, involving the inhibition of COX-2 and the modulation of key nociceptive ion channels, presents an exciting avenue for the development of novel anti-inflammatory and analgesic agents. The experimental protocols outlined in this guide offer a clear and robust framework for researchers to systematically unravel the therapeutic potential of this promising compound. Future studies should also focus on in vivo models of inflammation and pain to validate the in vitro findings and to assess the compound's pharmacokinetic and safety profiles, paving the way for its potential clinical translation.

References

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A Technical Guide to the Biological Evaluation of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, with derivatives exhibiting a broad spectrum of biological activities including anti-inflammatory, anti-cancer, and herbicidal properties.[1] This guide focuses on a specific, yet under-characterized molecule: 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine . While direct biological data for this compound is not extensively documented, its structural motifs—a substituted pyrazole core, a chlorophenyl ring, and a tert-butyl group—suggest a high potential for bioactivity.[2][3] The tert-butyl group can enhance lipophilicity, potentially improving membrane permeability, while the chlorophenyl moiety is a common feature in many bioactive compounds, influencing their binding to biological targets.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a systematic approach to investigate and characterize the biological activity of this promising compound. We will proceed with a logical, multi-tiered screening cascade designed to first identify cytotoxic and antiproliferative effects, then to elucidate potential mechanisms of action through target-based screening, and finally to assess its early drug-like properties.

Part 1: Foundational In Vitro Profiling - The Initial Litmus Test

The first step in characterizing any novel compound is to assess its general effect on cell viability and proliferation. This provides a broad overview of its potency and therapeutic window.

Rationale for Initial Cytotoxicity Screening

A primary cytotoxicity screen across a panel of cancer cell lines and a non-cancerous control is a cost-effective and high-throughput method to identify preliminary anti-cancer potential and general toxicity.[4][5][6] A dose-dependent response in cancer cells, coupled with lower toxicity in normal cells, would be a strong indicator of therapeutic potential.[7]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Line Selection & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis cell_selection Select Cancer Cell Lines (e.g., MCF-7, HeLa) & Normal Cell Line (e.g., HEK293) seeding Seed cells in 96-well plates and allow to adhere overnight. cell_selection->seeding dilution Prepare serial dilutions of 3-tert-butyl-1-(3-chlorophenyl) -1H-pyrazol-5-amine. treatment Treat cells with varying concentrations of the compound. dilution->treatment incubation Incubate for 24 and 48 hours. mtt_assay Perform MTT assay to assess metabolic activity and viability. incubation->mtt_assay readout Measure absorbance at 570 nm. ic50 Calculate IC50 values for each cell line. readout->ic50 G cluster_0 Compound Preparation cluster_1 Kinase Screening cluster_2 Data Analysis cluster_3 Follow-up Studies compound_prep Prepare a high-concentration stock of the compound in DMSO. kinase_panel Submit the compound to a commercial kinase screening service (e.g., KINOMEscan, Reaction Biology). screening Screen against a broad panel of human kinases at a fixed concentration (e.g., 1 or 10 µM). kinase_panel->screening inhibition_data Receive data as percent inhibition for each kinase. hit_identification Identify 'hits' - kinases with significant inhibition (e.g., >50%). inhibition_data->hit_identification dose_response Perform dose-response assays for the identified hits to determine Ki or IC50 values. cell_based_assays Validate target engagement in cellular assays (e.g., Western blot for phospho-protein levels). dose_response->cell_based_assays

Caption: Workflow for kinome profiling and hit validation.

Detailed Protocol: Broad Kinase Panel Screening
  • Compound Submission: Prepare a high-quality, high-concentration stock solution of this compound in DMSO. Submit the compound to a reputable contract research organization (CRO) that offers kinase screening services. [8]2. Primary Screen: Request a broad kinase panel screen (e.g., >300 kinases) at a single concentration, typically 1 or 10 µM. [9]The assay format is usually a competition binding assay or an activity-based assay. [10][11]3. Data Analysis and Hit Selection: The CRO will provide a report detailing the percent inhibition for each kinase in the panel. Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., 50% or 75%).

  • Dose-Response Confirmation: For the identified hits, perform follow-up dose-response assays to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). This will confirm the potency of the compound against the specific kinase targets.

Potential Signaling Pathway Involvement

Should kinome profiling identify specific kinase targets, further investigation into the associated signaling pathways is warranted. For instance, if the compound inhibits kinases involved in the MAPK or PI3K/Akt pathways, this would suggest a potential mechanism for its anti-cancer effects.

G cluster_0 Hypothetical Kinase Inhibition cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response Compound 3-tert-butyl-1-(3-chlorophenyl) -1H-pyrazol-5-amine Kinase_X Kinase X (e.g., a MAP Kinase) Compound->Kinase_X Inhibits Substrate_A Substrate A Kinase_X->Substrate_A Phosphorylates Apoptosis Apoptosis Kinase_X->Apoptosis Inhibits Substrate_B Substrate B Substrate_A->Substrate_B Activates Proliferation Cell Proliferation Substrate_B->Proliferation Promotes

Caption: Hypothetical signaling pathway modulated by the compound.

Part 3: Early Assessment of Drug-Like Properties - A Glimpse into In Vivo Potential

Concurrent with mechanism of action studies, it is crucial to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. [12]These in vitro assays provide an early indication of the compound's potential for in vivo efficacy and help to identify any potential liabilities. [13][14][15]

Rationale for In Vitro ADME Profiling

Early ADME testing can de-risk a drug discovery program by identifying compounds with poor pharmacokinetic properties before significant resources are invested. [14]Key parameters to assess include metabolic stability, permeability, and potential for drug-drug interactions.

Experimental Workflow: In Vitro ADME Assays

G cluster_0 Metabolic Stability cluster_1 Permeability cluster_2 Data Analysis microsomal_stability Incubate compound with liver microsomes. measure_degradation Measure compound degradation over time using LC-MS/MS. microsomal_stability->measure_degradation caco2_assay Use Caco-2 cell monolayers to assess bidirectional permeability. measure_transport Quantify compound transport from apical to basolateral and vice versa. caco2_assay->measure_transport half_life Calculate in vitro half-life (t1/2) and intrinsic clearance. papp Determine apparent permeability coefficient (Papp) and efflux ratio. half_life->papp

Caption: Workflow for key in vitro ADME assays.

Detailed Protocols: Key In Vitro ADME Assays
  • Microsomal Stability Assay:

    • Objective: To assess the metabolic stability of the compound in the presence of liver enzymes.

    • Protocol: Incubate this compound (typically at 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (as a cofactor) at 37°C. [16]Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes). Quench the reaction and analyze the remaining parent compound by LC-MS/MS.

    • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

  • Caco-2 Permeability Assay:

    • Objective: To predict intestinal absorption and identify if the compound is a substrate for efflux transporters. [13] * Protocol: Seed Caco-2 cells on permeable supports and allow them to differentiate into a monolayer that mimics the intestinal epithelium. Add the compound to either the apical (A) or basolateral (B) side and measure its appearance on the opposite side over time.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is subject to active efflux.

Data Interpretation
AssayParameterFavorable Outcome
Microsomal Stability in vitro t1/2> 30 minutes
Caco-2 Permeability Papp (A-B)> 10 x 10^-6 cm/s
Caco-2 Permeability Efflux Ratio< 2

Conclusion: A Roadmap for Discovery

This technical guide provides a structured and scientifically grounded framework for the initial biological evaluation of this compound. By following this systematic approach, researchers can efficiently and effectively characterize its biological activity, identify its mechanism of action, and assess its potential as a lead compound for drug discovery or as a valuable agrochemical. The journey from a novel molecule to a validated lead is complex, but a logical and data-driven approach, as outlined here, is the most effective way to navigate this path.

References

  • Alera Labs. (2019, May 9). In Vitro ADME Assays. Retrieved from [Link]

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  • Bansal, R. K., & Kumar, S. (2017). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 64(10), 1077-1087. Retrieved from [Link]

  • Rashid, M. A., et al. (2013). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 33(10), 4383-4390. Retrieved from [Link]

  • Becerra-Vargas, D., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1296. Retrieved from [Link]

  • Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1234. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 8(5), 123-130. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 28(18), 6544. Retrieved from [Link]

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3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of this elite group.[1][2] Its metabolic stability and versatile chemical nature have led to the development of blockbuster drugs for various diseases, including cancer, inflammation, and viral infections.[1]

This guide focuses on a specific, highly functionalized derivative: This compound . This molecule integrates three key structural motifs that make it a compound of significant interest for drug discovery and development:

  • The 1,3,5-Substituted Pyrazole Core: This arrangement provides a rigid scaffold for orienting substituents in precise three-dimensional space, crucial for specific target binding.

  • The 5-Amino Group: This functional group serves as a critical hydrogen bond donor and a key synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries.

  • The 3-tert-Butyl Group: This bulky, lipophilic group enhances the molecule's ability to penetrate cell membranes and can provide steric hindrance that improves selectivity for specific protein targets.[3]

  • The 1-(3-chlorophenyl) Group: The substituted phenyl ring plays a vital role in establishing hydrophobic and electronic interactions within target binding pockets, with the chlorine atom's position influencing selectivity and metabolic stability.

This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the synthesis, chemical characterization, and known biological context of this promising pyrazole derivative.

Chemical Synthesis and Mechanism

The construction of the 5-aminopyrazole ring system is most efficiently achieved through the condensation reaction between a β-ketonitrile and a substituted hydrazine.[4][5] This classical approach offers high yields and regioselectivity. For the title compound, the synthesis involves the reaction of (3-chlorophenyl)hydrazine with 4,4-dimethyl-3-oxopentanenitrile.

The reaction proceeds via an acid-catalyzed mechanism. The hydrazine nitrogen attacks the ketone carbonyl of the β-ketonitrile, followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the terminal nitrogen of the hydrazine moiety attacks the nitrile carbon. Tautomerization of the resulting imine leads to the stable, aromatic 5-aminopyrazole product. The use of acid is critical as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the weakly basic hydrazine.

Synthesis Workflow Diagram

G A Starting Materials: (3-chlorophenyl)hydrazine + 4,4-dimethyl-3-oxopentanenitrile C Reaction Mixture (Heated) A->C Combine B Acid Catalyst (e.g., HCl) B->C Add D Condensation & Intramolecular Cyclization C->D Mechanism E Neutralization (e.g., NH4OH) D->E Process F Crude Product Precipitation E->F G Filtration & Washing F->G H Purified Product: 3-tert-butyl-1-(3-chlorophenyl) -1H-pyrazol-5-amine G->H

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous 5-aminopyrazole syntheses, such as that for its 3-nitrophenyl isomer.[6]

  • Reagent Preparation: To a solution of concentrated hydrochloric acid (e.g., 4 mL) in water (e.g., 35 mL), add (3-chlorophenyl)hydrazine hydrochloride (1.0 eq).

  • Addition of Ketonitrile: To the stirred hydrazine solution, add 4,4-dimethyl-3-oxopentanenitrile (1.5 eq).

  • Reaction: Heat the reaction mixture to approximately 70-80 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the mixture, add crushed ice and neutralize carefully with a concentrated base, such as ammonium hydroxide, until the solution is basic (pH > 8).

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water (3 x 10 mL) and dry under vacuum at ambient temperature to afford the title compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if required.

Physicochemical Properties and Structural Analysis

The structural features of this compound dictate its physical and chemical behavior, influencing its solubility, stability, and drug-like properties.[7] The presence of the bulky tert-butyl group significantly increases its lipophilicity, which is often favorable for crossing biological membranes.[3]

PropertyDataSource(s)
CAS Number 895042-70-3[]
Molecular Formula C₁₃H₁₆ClN₃[9]
Molecular Weight 249.74 g/mol [9]
Appearance Solid[9]
Structural Isomers 3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine (CAS 956397-18-5)[9][10]
3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine

A key structural feature of N-aryl pyrazoles is the dihedral angle between the pyrazole ring and the phenyl ring. In a closely related isomer, this angle was found to be significant (over 50°), indicating that the rings are not coplanar.[6] This twisted conformation can be critical for biological activity, as it presents a specific three-dimensional shape to the target protein, preventing non-specific planar stacking interactions and potentially enhancing selectivity.

Biological Activity and Therapeutic Applications

The pyrazole scaffold is a well-established pharmacophore in drugs targeting a range of diseases.[2][11] Derivatives of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine are recognized as versatile building blocks for developing novel therapeutic agents, particularly in the fields of oncology and inflammation.[3][12]

Role in Drug Discovery: A Privileged Scaffold

The utility of the pyrazole core stems from its ability to act as a bioisostere for other aromatic rings like benzene or imidazole, often with improved physicochemical properties such as solubility or metabolic stability.[13] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, allowing for multiple interaction points within a protein's active site.

G Core Pyrazole Scaffold Props Key Properties Core->Props Apps Therapeutic Areas Core->Apps P1 Metabolic Stability Props->P1 P2 H-Bond Donor/Acceptor Props->P2 P3 Tunable Lipophilicity Props->P3 P4 Rigid Core Structure Props->P4 A1 Anti-Cancer Apps->A1 A2 Anti-Inflammatory Apps->A2 A3 Antiviral Apps->A3 A4 CNS Disorders Apps->A4

Caption: The pyrazole scaffold as a privileged structure in drug discovery.

Potential Mechanisms of Action

While specific mechanistic studies on this compound are not widely published, the activities of analogous compounds provide strong indications of its potential targets:

  • Kinase Inhibition: Many pyrazole-containing drugs, such as the blockbuster cancer therapies Ibrutinib and Ruxolitinib, function as kinase inhibitors.[1] The pyrazole core often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of kinases. The 5-amino group on the title compound is perfectly positioned to be elaborated into larger substituents that can occupy this pocket and confer inhibitory activity. Patents for derivatives of this core structure confirm their investigation for treating cancer.[14]

  • Anti-inflammatory Activity: Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib (Celebrex) being a prime example.[11] These compounds often target enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

  • Serine Protease Inhibition: Recent research has explored acylated 1H-pyrazol-5-amines as inhibitors of serine proteases like thrombin, which are crucial in blood coagulation.[15] These inhibitors can function through a "serine-trapping" mechanism, where the acyl group is transferred to the active site serine, transiently inactivating the enzyme.[15]

Structure-Activity Relationship (SAR) Insights

The aminopyrazole core is a self-validating system for generating potent biological activity. Key SAR points include:

  • The 5-amino group is crucial. Acylation or sulfonylation at this position can lead to potent inhibitors of various enzymes.[15][16] It is the primary vector for modification to explore the binding pocket of a target.

  • The 3-tert-butyl group provides a strong hydrophobic interaction and can enhance selectivity by preventing the molecule from fitting into the active sites of off-target proteins.

  • The N1-phenyl substituent is critical for potency and selectivity. The substitution pattern on this ring (in this case, 3-chloro) fine-tunes electronic and steric properties to optimize interactions with the target protein.

Conclusion and Future Outlook

This compound stands as a valuable and highly versatile chemical entity in modern drug discovery. Its straightforward and efficient synthesis makes it an accessible starting point for medicinal chemistry campaigns. The combination of a privileged pyrazole core, a lipophilic tert-butyl group, and a strategically placed amino group for further derivatization provides a powerful platform for developing next-generation therapeutics. Future research will likely focus on elaborating the 5-amino position to generate libraries of compounds for screening against key therapeutic targets in oncology, inflammation, and beyond, leveraging the validated potential of this potent chemical scaffold.

References

  • ResearchGate. Predicted pharmacokinetics and drug-like properties of compounds 4-7. [Online] Available at: [Link]

  • Polshettiwar, V. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Online] Available at: [Link]

  • Google Patents. EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.
  • Cobo, J. et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. [Online] Available at: [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Online] Available at: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Online] Available at: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Online] Available at: [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Online] Available at: [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles. [Online] Available at: [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Online] Available at: [Link]

  • PubChem. Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. [Online] Available at: [Link]

  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Online] Available at: [Link]

  • MDPI. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Online] Available at: [Link]

  • ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Online] Available at: [Link]

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An In-depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The CAS number 895042-70-3, as provided in the topic, corresponds to the chemical intermediate 3-tert-Butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine.[1][2] This guide, however, focuses on the clinically significant anti-cancer drug Dabrafenib (also known as GSK2118436), which is the likely subject of interest for an audience of researchers, scientists, and drug development professionals. Dabrafenib's CAS number is 1195765-45-7 for the free base and 1195768-06-9 for the mesylate salt.[3][4][5][6] This document will provide a comprehensive overview of Dabrafenib's structure, properties, mechanism of action, and its application in cancer research and treatment.

Introduction to Dabrafenib

Dabrafenib is a potent and selective inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[7][8][9][10] Activating mutations in the BRAF gene, most commonly the V600E mutation, are found in a significant percentage of various cancers, including approximately 50% of melanomas.[7][11] These mutations lead to constitutive activation of the BRAF protein, driving uncontrolled cell proliferation and survival.[12] Dabrafenib is designed to specifically target these mutated BRAF proteins, offering a targeted therapeutic approach for patients with BRAF-mutant tumors.[13] It is often used in combination with a MEK inhibitor, such as Trametinib, to enhance its efficacy and overcome resistance mechanisms.[8][14][15]

Chemical Structure and Physicochemical Properties

Dabrafenib is an organofluorine compound, a sulfonamide, a member of 1,3-thiazoles, and an aminopyrimidine.[16] Its chemical structure is N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.[5] The mesylate salt of Dabrafenib is the form used in clinical formulations.[17][18]

Table 1: Physicochemical Properties of Dabrafenib

PropertyValueReference
Molecular FormulaC23H20F3N5O2S2[5][6][16][19]
Molecular Weight519.56 g/mol [5][6][19]
AppearanceWhite to slightly colored solid[19]
SolubilitySoluble in DMSO (up to 30 mg/ml with warming), or in Ethanol (up to 1 mg/ml with warming)[6][19]
Melting Point214-216°C[19]
pKa6.62±0.10 (Predicted)[19]

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[7][8] It exhibits high selectivity for the mutated BRAF V600E protein, with significantly less activity against wild-type BRAF and other kinases.[6][11]

The MAPK/ERK signaling pathway is a crucial cascade that transduces extracellular signals to the nucleus, regulating cellular processes like proliferation, differentiation, and survival.[20][21][22][23] In cancer cells with a BRAF mutation, this pathway is constitutively active, leading to uncontrolled cell growth.

Dabrafenib's mechanism of action involves the following key steps:

  • Binding to Mutated BRAF: Dabrafenib binds to the ATP-binding site of the constitutively active BRAF V600E kinase.[7][13]

  • Inhibition of Kinase Activity: This binding prevents the phosphorylation and activation of downstream targets, MEK1 and MEK2.[7]

  • Suppression of Downstream Signaling: The inhibition of MEK activation leads to a decrease in the phosphorylation and activity of ERK1 and ERK2.[7]

  • Induction of Cell Cycle Arrest and Apoptosis: The ultimate result is the inhibition of cell proliferation, induction of G1 cell cycle arrest, and apoptosis in BRAF V600E-mutant tumor cells.[7]

MAPK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF_mutant Mutant BRAF (V600E) RAS->BRAF_mutant MEK MEK1/2 BRAF_mutant->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by Dabrafenib in BRAF-mutant cells.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib against BRAF V600E kinase.

Methodology:

  • Reagents: Recombinant human BRAF V600E enzyme, MEK1 substrate, ATP, and Dabrafenib.

  • Procedure: a. Prepare a serial dilution of Dabrafenib in a suitable buffer. b. In a 96-well plate, add the BRAF V600E enzyme, MEK1 substrate, and the various concentrations of Dabrafenib. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated MEK1 using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Dabrafenib concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Phospho-ERK Inhibition Assay

Objective: To assess the ability of Dabrafenib to inhibit ERK phosphorylation in a cellular context.

Methodology:

  • Cell Line: A human melanoma cell line harboring the BRAF V600E mutation (e.g., A375).

  • Procedure: a. Seed the A375 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of Dabrafenib for a specified time (e.g., 2 hours). c. Lyse the cells and quantify the levels of phosphorylated ERK (p-ERK) and total ERK using an immunoassay (e.g., Western blot or in-cell ELISA).

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal for each treatment condition. Plot the percentage of p-ERK inhibition against the Dabrafenib concentration to determine the IC50 value.

Experimental_Workflow cluster_0 In Vitro Kinase Inhibition Assay cluster_1 Cell-Based p-ERK Inhibition Assay KA1 Prepare Dabrafenib Serial Dilution KA2 Incubate with BRAF V600E, MEK1, and ATP KA1->KA2 KA3 Measure MEK1 Phosphorylation KA2->KA3 KA4 Calculate IC50 KA3->KA4 CBA1 Seed BRAF V600E Melanoma Cells CBA2 Treat with Dabrafenib CBA1->CBA2 CBA3 Lyse Cells and Quantify p-ERK/Total ERK CBA2->CBA3 CBA4 Determine Cellular IC50 CBA3->CBA4

Caption: Key experimental workflows for evaluating Dabrafenib's inhibitory activity.

Clinical Applications and Future Directions

Dabrafenib is approved by the FDA for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[11][16] It is also approved in combination with Trametinib for the adjuvant treatment of BRAF V600 mutation-positive melanoma following complete resection, as well as for the treatment of BRAF V600E mutation-positive metastatic non-small cell lung cancer and anaplastic thyroid cancer.[15][16]

Ongoing clinical trials are exploring the efficacy of Dabrafenib, often in combination with other targeted therapies or immunotherapies, in a broader range of cancers harboring BRAF mutations.[14][24][25] Research is also focused on understanding and overcoming mechanisms of acquired resistance to BRAF inhibitors.

Conclusion

Dabrafenib represents a significant advancement in the field of targeted cancer therapy. Its high selectivity for mutated BRAF kinases provides a powerful tool for treating cancers driven by this specific genetic alteration. The continued investigation of Dabrafenib, both as a monotherapy and in combination regimens, holds promise for improving outcomes for patients with BRAF-mutant malignancies.

References

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The Pyrazole Scaffold: A Technical Guide to its Discovery as a Bioactive Powerhouse

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets through versatile, modifiable interaction points. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2] Its remarkable versatility and metabolic stability have made it a cornerstone in modern drug discovery, leading to a wide array of approved drugs for treating cancer, inflammation, viral infections, and more.[3][4]

This technical guide offers an in-depth exploration of the pyrazole core, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies that bring these molecules to life, analyze the structure-activity relationships (SAR) that govern their biological effects, and present detailed case studies of blockbuster drugs. The narrative will focus not just on protocols, but on the causal scientific reasoning behind experimental choices, providing a robust framework for innovation in pyrazole-based drug discovery.

Part 1: The Synthetic Foundation of Pyrazole Derivatives

The accessibility and chemical tractability of the pyrazole ring are central to its success. A variety of synthetic routes have been developed, allowing chemists to strategically decorate the core with different functional groups to fine-tune biological activity. While numerous methods exist, multicomponent reactions (MCRs) have gained significant popularity for their efficiency and atom economy.[5][6][7] However, the classical Knorr synthesis remains a foundational and widely used approach.

Core Synthesis Strategy: The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in the late 19th century, is a robust method involving the condensation of a β-dicarbonyl compound with a hydrazine derivative. The choice of these starting materials is strategic; their wide commercial availability and structural diversity allow for the creation of a vast library of pyrazole derivatives.

The primary experimental challenge in this synthesis is controlling regioselectivity when using unsymmetrical β-dicarbonyls and substituted hydrazines. The reaction can yield two different constitutional isomers, necessitating careful reaction condition optimization (e.g., pH control) and robust purification and analytical methods to isolate and confirm the desired product.

Detailed Protocol: A Representative Knorr Pyrazole Synthesis

This protocol describes the synthesis of a generic 1,3,5-trisubstituted pyrazole, a common core in many bioactive molecules.

Objective: To synthesize a 1,3,5-trisubstituted pyrazole via acid-catalyzed condensation.

Materials:

  • 1,3-Diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 eq)

  • Substituted Hydrazine Hydrochloride (e.g., 4-hydrazinobenzenesulfonamide hydrochloride) (1.0 eq)

  • Ethanol (or Glacial Acetic Acid as solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-diketone (1.0 eq) and the substituted hydrazine hydrochloride (1.0 eq) in ethanol.

  • Catalysis: Add a catalytic amount (e.g., 2-3 drops) of concentrated hydrochloric acid to the mixture. The acidic environment protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the hydrazine.

  • Reflux: Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates reaction completion.

  • Work-up: Cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Final Purification & Characterization: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel. The final product's identity and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_start Starting Materials dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation & Dehydration dicarbonyl->condensation hydrazine Substituted Hydrazine hydrazine->condensation catalyst Acid Catalyst (e.g., HCl) catalyst->condensation Activates Carbonyl cyclization Intramolecular Cyclization condensation->cyclization Hydrazone Intermediate product Substituted Pyrazole cyclization->product

Caption: Knorr Pyrazole Synthesis Workflow.

Part 2: Case Studies in Bioactivity - From Bench to Bedside

The true measure of a privileged scaffold lies in its successful application. Pyrazole derivatives have yielded numerous blockbuster drugs by targeting a wide range of proteins with high efficacy and selectivity.

Celecoxib: A Landmark in Selective COX-2 Inhibition

The discovery of two cyclooxygenase isoforms, COX-1 (constitutive) and COX-2 (inducible at inflammation sites), presented a major opportunity in anti-inflammatory drug design.[8] The goal was to selectively inhibit COX-2 to reduce inflammation and pain while sparing COX-1, which is crucial for protecting the gastrointestinal lining.[8]

A team at Searle (later Pfizer) discovered that a diaryl heterocycle structure was key for COX-2 selectivity.[9] Their research culminated in Celecoxib (Celebrex®), a 1,5-diarylpyrazole. The structure-activity relationship studies were pivotal.[10] The key to its selectivity lies in the para-sulfonamide (SO₂NH₂) group on one of the phenyl rings.[9] This group can insert into a hydrophilic side pocket present in the COX-2 active site, which is absent in COX-1 due to the presence of a bulkier isoleucine residue instead of a valine.[11] This structural difference is the entire basis for Celecoxib's selective action.

Table 1: Structure-Activity Relationship (SAR) of Celecoxib Analogs

Compound R Group at para-position COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Celecoxib -SO₂NH₂ 15 0.04 375
Analog 1 -SO₂CH₃ 7.9 0.05 158
Analog 2 -H >100 1.8 ~55
Analog 3 -NO₂ 50 0.9 ~55

Data is representative and compiled for illustrative purposes based on principles described in medicinal chemistry literature.[9][10]

The SAR data clearly demonstrates the criticality of the sulfonamide moiety for achieving high selectivity. While the methylsulfone (-SO₂CH₃) also confers selectivity, the sulfonamide provides a superior profile, highlighting the iterative process of chemical modification and biological testing that underpins rational drug design.[9]

Ruxolitinib: Targeting the JAK-STAT Pathway in Cancer

More recently, pyrazole derivatives have become crucial in oncology. Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAK1 and JAK2).[12][13] These enzymes are critical components of the JAK-STAT signaling pathway, which, when dysregulated, can drive the proliferation of cancer cells in myeloproliferative neoplasms.[14]

Ruxolitinib's mechanism of action is the competitive inhibition of the ATP-binding site on JAK1 and JAK2.[13][15] By blocking the activity of these kinases, Ruxolitinib prevents the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins.[12] This disruption of the signaling cascade leads to reduced proliferation of malignant cells and a decrease in pro-inflammatory cytokines, which alleviates many of the debilitating symptoms of diseases like myelofibrosis.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK1/JAK2 cytokine_receptor->jak cytokine_receptor->jak Activates stat STAT jak->stat Phosphorylates cytokine Cytokine cytokine->cytokine_receptor Binds ruxolitinib Ruxolitinib (Pyrazole Derivative) ruxolitinib->jak INHIBITS stat_p p-STAT (Dimerizes) stat->stat_p dna DNA stat_p->dna Translocates to Nucleus & Binds transcription Gene Transcription (Proliferation, Inflammation) dna->transcription

Caption: Ruxolitinib's Mechanism of Action.

Part 3: The Drug Discovery Workflow: A Self-Validating System

The discovery of a novel bioactive pyrazole derivative is not a single event but an iterative, multi-stage process. Each stage is designed to validate the findings of the previous one, ensuring that only the most promising candidates advance.

1. High-Throughput Screening (HTS): The process often begins by screening a large, diverse library of pre-synthesized pyrazole compounds against a specific biological target (e.g., an enzyme or receptor) in an automated, high-throughput assay.

2. Hit Identification & Validation: Compounds that show activity ("hits") are re-tested to confirm their effect and rule out false positives. Initial cytotoxicity and solubility tests are performed.

3. Hit-to-Lead & Lead Optimization: This is the most resource-intensive phase. The "hit" structure is used as a starting point. Medicinal chemists synthesize a series of analogs, systematically modifying different parts of the pyrazole scaffold (as seen in the Celecoxib SAR). The goals are to:

  • Increase Potency: Lower the concentration needed for a biological effect (e.g., lower IC₅₀).
  • Improve Selectivity: Maximize activity against the desired target while minimizing effects on other targets (off-target effects) to reduce side effects.
  • Optimize ADME Properties: Enhance Absorption, Distribution, Metabolism, and Excretion properties to ensure the drug can reach its target in the body and persist for an appropriate duration.

4. Preclinical Development: The optimized lead compound undergoes extensive testing in cellular and animal models to evaluate its efficacy and safety before it can be considered for human clinical trials.

This workflow is a closed loop; the data from each round of biological testing directly informs the design of the next set of molecules to be synthesized.

G cluster_end design Rational Design & SAR Analysis synthesis Chemical Synthesis design->synthesis lead_opt Optimized Lead Compound testing Biological Testing (In Vitro / In Vivo) synthesis->testing data Data Analysis (Potency, Selectivity, ADME) testing->data data->design Iterative Feedback Loop data->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: The Iterative Drug Discovery Workflow.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of a privileged core in medicinal chemistry.[16][17] Its journey from a simple heterocycle to the central component of life-saving drugs like Celecoxib and Ruxolitinib highlights its immense value.[18] The chemical versatility of the pyrazole ring allows for fine-tuning of its properties, enabling the design of highly potent and selective inhibitors for a diverse range of biological targets.[19][20]

The future for pyrazole derivatives remains bright. Ongoing research continues to uncover novel biological activities, from antibacterial and antiviral agents to treatments for neurodegenerative diseases.[21][22] As our understanding of disease biology deepens and new targets are identified, the robust synthetic accessibility and proven track record of the pyrazole scaffold ensure it will remain a vital and enduring tool in the drug discovery arsenal for years to come.[2][3]

References

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An In-depth Technical Guide to the Pharmacological Profile of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine: A Compound of Interest for Oncological and Inflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The pyrazole nucleus represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a myriad of therapeutic agents. Its unique electronic and structural features have enabled the design of molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and notably, anticancer properties.[1][2][3][4] This guide focuses on a specific, yet underexplored, member of this family: 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine . While direct and extensive pharmacological data for this compound remains nascent in publicly accessible literature, its structural motifs suggest a significant potential as a modulator of key biological pathways implicated in oncology and inflammation.[5]

This document serves as a prospective analysis, synthesizing the known attributes of the pyrazole scaffold with the specific structural characteristics of this compound to build a predictive pharmacological profile. It is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and a practical, actionable roadmap for the experimental validation of this promising compound.

Compound Overview: Chemical and Physical Characteristics

Structure and Key Features:

This compound is characterized by a central pyrazole ring, substituted at key positions to theoretically enhance its drug-like properties.

  • Pyrazole Core: The five-membered aromatic ring with two adjacent nitrogen atoms provides a stable and versatile platform for substituent attachment.

  • 3-tert-butyl Group: This bulky alkyl group is known to enhance lipophilicity, which can improve membrane permeability and oral bioavailability.[5] It can also provide steric hindrance that may contribute to selective binding to target proteins.

  • 1-(3-chlorophenyl) Group: The presence of a halogenated phenyl ring can influence the electronic properties of the molecule and is a common feature in kinase inhibitors, often contributing to potent and selective target engagement.

  • 5-amine Group: This primary amine serves as a crucial functional group for hydrogen bonding interactions within the active sites of biological targets and is a key handle for further chemical modification.

Physicochemical Properties (Predicted and Reported for Analogs):

PropertyValueSource
Molecular FormulaC₁₃H₁₆ClN₃
Molecular Weight249.74 g/mol
AppearanceLight yellow crystals (predicted)General knowledge
Melting Point89-93 °C (for 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine)
SolubilityPredicted to be soluble in organic solvents like DMSO, ethanol, and methanol.General knowledge

Postulated Pharmacological Profile: A Mechanistic Hypothesis

Based on the extensive literature on pyrazole derivatives in oncology, a primary hypothesized mechanism of action for this compound is the inhibition of protein kinases involved in cancer cell proliferation and survival.[1][2] Many pyrazole-containing compounds have demonstrated potent activity against a range of kinases, including those in the MAPK/ERK and PI3K/Akt signaling pathways.

Hypothetical Target: The RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. The structural similarity of our compound of interest to known B-Raf inhibitors suggests that it may exert its anticancer effects through the modulation of this pathway.

RAF_MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (B-Raf) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Compound 3-tert-butyl-1-(3-chlorophenyl) -1H-pyrazol-5-amine Compound->RAF Inhibition (Hypothesized)

Caption: Hypothesized mechanism of action via inhibition of the RAF-MEK-ERK pathway.

Anticipated Pharmacodynamics

If the hypothesis of kinase inhibition holds true, we would expect to observe the following pharmacodynamic effects in preclinical models:

  • Inhibition of cancer cell proliferation: The compound should demonstrate dose-dependent growth inhibition in a panel of cancer cell lines, particularly those known to harbor B-Raf mutations.

  • Induction of apoptosis: By blocking pro-survival signaling, the compound is expected to induce programmed cell death.[6]

  • Cell cycle arrest: Inhibition of the cell cycle, likely at the G1/S or G2/M transition, is another anticipated outcome.[6][7]

Proposed Experimental Validation: A Roadmap for Investigation

To rigorously test the hypothesized pharmacological profile, a structured, multi-tiered experimental approach is essential.

Tier 1: In Vitro Profiling

Objective: To determine the cytotoxic and antiproliferative activity of the compound and to identify its primary molecular target.

Experimental Workflow:

In_Vitro_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Lines Panel of Cancer Cell Lines (e.g., A375, HT-29, MDA-MB-231) MTT_Assay MTT/CellTiter-Glo Assay (Determine IC50) Cell_Lines->MTT_Assay Kinase_Panel Kinase Panel Screen (Identify primary target) MTT_Assay->Kinase_Panel If IC50 < 10 µM Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V/PI) (Cell Cycle - Propidium Iodide) MTT_Assay->Flow_Cytometry Characterize cell death Western_Blot Western Blot Analysis (p-ERK, p-MEK, PARP cleavage) Kinase_Panel->Western_Blot Confirm target engagement

Caption: Tier 1 in vitro experimental workflow for pharmacological profiling.

Detailed Protocol: Kinase Inhibition Assay (Example: B-Raf)

  • Reagents and Materials:

    • Recombinant human B-Raf enzyme

    • MEK1 (kinase dead) as substrate

    • ATP (Adenosine triphosphate)

    • This compound (test compound)

    • Known B-Raf inhibitor (e.g., Vemurafenib) as a positive control

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white assay plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • Add 5 µL of the kinase assay buffer to each well of the 384-well plate.

    • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the B-Raf enzyme and MEK1 substrate mixture to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Tier 2: In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of the compound in a relevant animal model.

Experimental Model: Xenograft model using a human cancer cell line with a known B-Raf mutation (e.g., A375 melanoma) in immunodeficient mice (e.g., athymic nude mice).

Key Endpoints:

  • Tumor growth inhibition (TGI)

  • Body weight changes (as a measure of toxicity)

  • Pharmacokinetic/pharmacodynamic (PK/PD) analysis of tumor and plasma samples

Synthetic Route: A Plausible Approach

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction.[8]

Reaction Scheme:

Detailed Protocol:

  • To a solution of a suitable acid catalyst (e.g., hydrochloric acid or acetic acid) in a solvent such as ethanol or water, add equimolar amounts of (3-chlorophenyl)hydrazine and 4,4-dimethyl-3-oxopentanenitrile.

  • Heat the reaction mixture to reflux (typically 70-90°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Toxicology and Safety Considerations

While specific toxicological data for this compound is not available, preliminary safety assessments should be conducted. For structurally related compounds, acute oral toxicity has been noted. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used when handling this compound. All work should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This compound stands out as a compound with significant, albeit currently theoretical, potential for the development of novel anticancer and anti-inflammatory therapies. Its structural features align well with those of known kinase inhibitors, making it a prime candidate for investigation. The experimental roadmap outlined in this guide provides a clear and logical path forward for its pharmacological characterization.

Future research should focus on:

  • Execution of the proposed in vitro and in vivo studies to validate the hypothesized mechanism of action and to establish a proof-of-concept for its therapeutic efficacy.

  • Lead optimization studies to improve potency, selectivity, and pharmacokinetic properties through medicinal chemistry efforts.

  • Exploration of its potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, where pyrazole derivatives have also shown promise.

The journey from a promising chemical structure to a clinically viable drug is long and challenging. However, for compounds like this compound, the potential rewards in addressing unmet medical needs make this journey a worthy endeavor.

References

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A Technical Guide to the Solubility and Stability of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyrazoles are foundational scaffolds in modern medicinal and agricultural chemistry.[1][2][3] 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a key synthetic intermediate whose physicochemical properties are critical for its effective application in drug discovery and process development.[1] This guide provides a comprehensive technical overview of the solubility and stability profile of this compound. We delve into its expected solubility in various solvent systems, outline strategies for solubility enhancement, and detail robust experimental protocols for its characterization. Furthermore, we explore the inherent stability of the pyrazole core and discuss potential degradation pathways under stress conditions, providing field-proven methodologies for comprehensive stability assessment. This document is intended to serve as a practical resource for scientists working with this and structurally related molecules, enabling informed decisions in experimental design and formulation development.

Physicochemical Profile

Understanding the fundamental physicochemical properties of a compound is the first step in predicting its behavior in various experimental and formulation settings. The structure of this compound, featuring a bulky, lipophilic tert-butyl group and a chlorophenyl substituent, strongly influences its solubility and handling characteristics.[1]

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyValueSource / Note
IUPAC Name 3-(tert-butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amineChem-Impex[1]
Molecular Formula C₁₃H₁₆ClN₃Chem-Impex[1]
Molecular Weight 249.74 g/mol Chem-Impex[1]
Appearance Yellow crystal powderChem-Impex[1]
Melting Point 98-102 °CChem-Impex[1]
SMILES String CC(C)(C)c1cc(N)n(n1)c2cccc(c2)ClDerived from structure
InChI Key AHLRDDKINAAAJO-UHFFFAOYSA-NFor 2-chloro isomer
InChI Key CGBTZABQTSWFJF-UHFFFAOYSA-NFor 4-chloro isomer

Note: InChI Keys for the closely related 2-chloro and 4-chloro positional isomers are provided for reference, as they share the same molecular formula and weight.

Solubility Profile: A Dichotomy of Aqueous and Organic Behavior

The solubility of a compound is a critical parameter that impacts everything from biological assay performance to the feasibility of formulation for in vivo studies.[4][5] The structural motifs of this compound—a lipophilic substituted phenyl ring and a tert-butyl group—suggest poor aqueous solubility, a common challenge for many drug candidates.[1]

Aqueous Solubility

Due to its predominantly non-polar structure, the compound is expected to be poorly soluble in aqueous media at neutral pH. However, the presence of the 5-amino group, a basic moiety, introduces pH-dependent solubility.[2][6]

  • At Neutral pH (e.g., pH 7.4): Solubility is expected to be low.

  • At Acidic pH (e.g., pH < 5): The basic nitrogen of the amino group can be protonated, forming a hydrochloride salt. This salt form typically exhibits significantly higher aqueous solubility compared to the free base.[7] This property is a key consideration for oral drug formulation and for certain biological assays conducted at acidic pH.

Organic Solvent Solubility

In contrast to its limited aqueous solubility, pyrazole derivatives generally exhibit good solubility in a range of common organic solvents. This is crucial for synthesis, purification, and the preparation of stock solutions for screening.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Soluble to Very SolubleThese solvents can effectively solvate the molecule without interfering with the hydrogen-bonding capabilities of the amino group. DMSO is a standard choice for creating high-concentration stock solutions for high-throughput screening.[4][8]
Polar Protic Ethanol, MethanolSolubleThe molecule can act as a hydrogen bond acceptor (pyrazole nitrogens) and donor (amino group), facilitating interaction with protic solvents.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving non-polar to moderately polar organic compounds.
Non-Polar Toluene, HexanesSparingly Soluble to InsolubleThe polarity imparted by the pyrazole ring and the amino group limits solubility in highly non-polar solvents.
Strategies for Solubility Enhancement

For downstream applications where aqueous solubility is paramount, several formulation strategies can be employed:

  • Salt Formation: As discussed, acidification to form a salt is the most direct method to enhance aqueous solubility.

  • Co-Solvent Systems: Using mixtures of water with water-miscible organic solvents (e.g., ethanol, propylene glycol) can significantly improve solubility for preclinical formulations.[4]

  • Advanced Formulations: For challenging cases, technologies such as amorphous solid dispersions, cyclodextrin complexation, or lipid-based formulations can dramatically increase the apparent solubility and bioavailability of poorly soluble drugs.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol describes a standard method for assessing kinetic solubility, which is crucial for early-stage drug discovery to quickly identify potential liabilities.[8][9]

Objective: To determine the kinetic solubility of the test compound in a phosphate-buffered saline (PBS) at pH 7.4.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Addition: In a 96-well microplate, add 2 µL of the 10 mM DMSO stock solution to 198 µL of PBS (pH 7.4). This results in a final nominal concentration of 100 µM with 1% DMSO as a co-solvent. Prepare a blank well with 2 µL of DMSO and 198 µL of PBS.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation to reach a pseudo-equilibrium state.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitated material. Alternatively, use a 96-well filter plate (e.g., 0.45 µm) to separate the supernatant from the precipitate.

  • Quantification: Carefully transfer an aliquot of the clear supernatant to a new UV-transparent 96-well plate. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared in a 50:50 acetonitrile:water mixture.

Self-Validation: The protocol's integrity is maintained by running a control compound with known high and low solubility in parallel. The HPLC method must demonstrate sufficient resolution between the parent peak and any potential impurities or degradants.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO plate 2. Add 2 µL Stock to 198 µL PBS (pH 7.4) stock->plate Final: 100 µM, 1% DMSO shake 3. Shake Plate (2 hours, RT) plate->shake separate 4. Separate Supernatant (Centrifuge or Filter) shake->separate quant 5. Quantify Supernatant via HPLC-UV separate->quant result Result: Kinetic Solubility (µM) quant->result

Caption: Workflow for a standard kinetic solubility assay.

Stability Profile: A Robust Scaffold with Considerations

The pyrazole ring is widely regarded as a privileged structure in medicinal chemistry, in part due to its metabolic stability.[10] However, a comprehensive stability assessment under forced conditions is essential to identify potential liabilities and develop a stability-indicating analytical method.[11]

Inherent Chemical Stability

The pyrazole core is an aromatic heterocycle and is generally stable to moderate heat and non-extreme pH conditions. Studies on various heterocyclic compounds have shown them to be thermally stable up to 250 °C.[12] The primary areas of potential reactivity on the molecule are the 5-amino group and the electron-rich aromatic rings.

Potential Degradation Pathways

Forced degradation studies are used to intentionally degrade the compound to predict its long-term stability and identify likely degradation products.[11]

  • Hydrolytic Degradation: While the pyrazole ring itself is stable, extreme acidic or basic conditions could potentially lead to reactions involving the exocyclic amino group or, less likely, ring cleavage.

  • Oxidative Degradation: The compound possesses several sites susceptible to oxidation, including the pyrazole ring, the chlorophenyl ring, and the amino group. Exposure to oxidizing agents (e.g., hydrogen peroxide) could lead to the formation of N-oxides or hydroxylated species.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light. Photostability testing is a key part of the ICH guidelines and is critical for determining appropriate packaging and storage conditions.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. Testing in both solid and solution states is recommended.

G cluster_conditions cluster_products parent 3-tert-butyl-1-(3-chlorophenyl) -1H-pyrazol-5-amine acid Acid Hydrolysis (HCl) parent->acid base Base Hydrolysis (NaOH) parent->base ox Oxidation (H₂O₂) parent->ox photo Photolysis (UV/Vis Light) parent->photo thermal Thermal Stress (Heat) parent->thermal hydrolysis_prod Hydrolytic Products acid->hydrolysis_prod base->hydrolysis_prod ox_prod Oxidative Products (e.g., N-Oxides) ox->ox_prod photo_prod Photolytic Products photo->photo_prod thermal_prod Thermal Products thermal->thermal_prod

Caption: Potential degradation pathways for stability assessment.

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify major degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of the compound at a concentration of ~1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution (final HCl concentration: 0.1 M). Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution (final NaOH concentration: 0.1 M). Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Add an appropriate volume of 6% hydrogen peroxide to the sample solution (final H₂O₂ concentration: 3%). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solution at 60°C, protected from light, for 7 days. Also, store the solid compound under the same conditions.

    • Photostability: Expose the solution to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method. The HPLC method should be capable of separating the main peak from all generated degradation products. Mass spectrometry (MS) is used to obtain mass information on the degradation products to aid in structural elucidation.

Self-Validation: A successful study demonstrates significant degradation under at least one stress condition, confirming the method's ability to detect instability. Mass balance should be calculated to ensure that all degradation products are accounted for, with a target of 95-105% of the initial parent compound concentration.

Conclusion and Forward-Looking Statement

This compound is a compound with a dual solubility nature: robust solubility in organic solvents suitable for synthesis and stock preparation, but predictably low solubility in neutral aqueous media. Its basic amino function provides a strategic handle for enhancing aqueous solubility via salt formation. The pyrazole core imparts significant chemical stability to the molecule, though a thorough investigation of its behavior under oxidative and photolytic stress is essential for any development program.

The protocols and insights provided in this guide offer a validated framework for the practical characterization of this molecule. By applying these methodologies, researchers can generate the high-quality data necessary to de-risk potential liabilities, optimize experimental conditions, and accelerate the progression of this valuable chemical entity in their research and development pipelines.

References

  • In vitro solubility assays in drug discovery. (n.d.). PubMed. [Link]

  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [Link]

  • Solubility Assessment Service. (n.d.). Creative Biolabs. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). PMC, PubMed Central. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC, NIH. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2015). Journal of Medicinal Chemistry. [Link]

  • tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R). (n.d.). PubChem. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). NIH. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). ResearchGate. [Link]

  • Comprehensive Stability Testing for Drug Quality, Potency, and Regulatory Compliance. (2025). Emery Pharma, YouTube. [Link]

  • Heterocycles in Medicinal Chemistry. (2019). PMC, PubMed Central, NIH. [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2020). MDPI. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]

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Methodological & Application

Application Note: Investigating the Anti-Cancer Potential of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Promise of the Pyrazole Scaffold in Oncology

The pyrazole ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to form the basis of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for versatile interactions with a range of biological targets. Within oncology, pyrazole derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.[3][4]

This application note focuses on 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine , a compound whose structure suggests significant potential as an anti-cancer agent. Its key features include:

  • A Pyrazole Core: Known to interact with the ATP-binding pocket of various kinases.[3]

  • A tert-Butyl Group: This bulky, lipophilic group can enhance binding affinity and improve membrane permeability, making it an attractive feature for drug formulation.[5]

  • A 3-Chlorophenyl Moiety: The presence of a halogenated phenyl ring has been associated with enhanced cytotoxic effects in other classes of pyrazole-based anti-cancer compounds.[6]

Given these structural attributes, this compound is a compelling candidate for investigation as an inhibitor of oncogenic signaling pathways. This guide provides a comprehensive framework for its evaluation in a cancer research setting.

Putative Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs cell proliferation, survival, and migration.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. We hypothesize that this compound functions as an ATP-competitive inhibitor of a key kinase within this pathway, such as PI3K or Akt. By occupying the ATP-binding site, the compound would block the downstream phosphorylation cascade, leading to an inhibition of cell growth and the induction of apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 P Compound 3-tert-butyl-1-(3-chlorophenyl) -1H-pyrazol-5-amine Compound->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for characterizing the anti-cancer effects of this compound in vitro.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cells, which is a proxy for cell viability and proliferation.

Rationale: The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency. This data is crucial for designing subsequent mechanistic experiments.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC-3 [prostate])

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation:

CompoundCell LineIC₅₀ (µM) [Hypothetical Data]
This compoundMCF-78.5
This compoundA54912.2
This compoundPC-36.8
Doxorubicin (Positive Control)MCF-70.9
Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol assesses whether the compound inhibits the proposed signaling pathway by measuring changes in the phosphorylation status of key proteins.

Rationale: A decrease in the phosphorylated (active) forms of proteins like Akt and its downstream targets (e.g., S6 ribosomal protein) provides direct evidence of pathway inhibition.

Materials:

  • Cancer cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels, electrophoresis and transfer apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-p-S6, anti-total-S6, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Lysis: Treat cells in 6-well plates with the compound for a specified time (e.g., 6-24 hours). Wash with cold PBS and lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash again, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels. Use GAPDH as a loading control.

Western_Blot_Workflow A 1. Cell Culture & Treatment (Vehicle vs. Compound) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Western Transfer (to PVDF Membrane) C->D E 5. Immunoblotting (Primary & Secondary Abs) D->E F 6. ECL Detection & Imaging E->F G 7. Data Analysis (Band Densitometry) F->G

Caption: General workflow for Western Blot analysis.

Protocol 3: Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: Determining if the observed cytotoxicity is due to programmed cell death (apoptosis) is a critical step in characterizing an anti-cancer compound.

Materials:

  • Cancer cells treated with the compound.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Binding buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24-48 hours. Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Dilution: Add 400 µL of binding buffer to each sample.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

  • Analysis: Gate the cell populations:

    • Annexin V- / PI- (lower left quadrant): Viable cells.

    • Annexin V+ / PI- (lower right quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (upper right quadrant): Late apoptotic/necrotic cells.

    • Annexin V- / PI+ (upper left quadrant): Necrotic cells.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for evaluating the anti-cancer properties of this compound. Based on its structural similarity to known kinase inhibitors, this compound holds considerable promise.[2][7] Positive results from these initial in vitro assays—specifically, potent cytotoxicity, clear inhibition of a key oncogenic pathway like PI3K/Akt, and induction of apoptosis—would strongly warrant further investigation. Subsequent steps could include broader kinase profiling to determine selectivity, in vivo efficacy studies in xenograft mouse models, and structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.[7]

References

  • Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]

  • Ghilane, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5406. Retrieved from [Link]

  • Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Also available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11029800/]
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Abonia, R., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1353. Retrieved from [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 177-188. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • ACS Omega. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Retrieved from [Link]

  • MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Retrieved from [Link]

  • RSC Publishing. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Retrieved from [Link]

  • Tour, J. M., et al. (2023). Molecular jackhammers eradicate cancer cells by vibronic-driven action. Nature Chemistry, 16(1), 195-204. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Agrochemicals from Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in modern agrochemistry.[1][2] Its remarkable structural versatility and capacity to engage in various biological interactions have led to the development of market-leading fungicides, insecticides, and herbicides.[3][4] Agrochemicals built upon this core structure are prized for their high efficacy, target specificity, and often, novel modes of action, which are critical in managing resistance in pest populations.

This guide provides an in-depth exploration of the synthetic pathways leading to key classes of pyrazole-based agrochemicals. We will move from the foundational synthesis of the pyrazole ring itself to the strategic functionalization of intermediates and their subsequent conversion into high-value active ingredients. The protocols herein are grounded in established literature and are presented with a focus on the underlying chemical principles, empowering researchers to not only replicate these methods but also to innovate upon them.

Foundational Synthesis of the Pyrazole Core: The Knorr Cyclization

The most fundamental and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5] This reaction is robust, high-yielding, and allows for significant variation in substituents on the final pyrazole ring.

Causality of the Knorr Synthesis: The reaction proceeds via a two-step mechanism. First, one nitrogen of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate. The second nitrogen atom then undergoes an intramolecular cyclization by attacking the remaining carbonyl group. Subsequent dehydration (elimination of a water molecule) yields the stable, aromatic pyrazole ring.[5] The choice of substituted hydrazines and dicarbonyls directly dictates the substitution pattern on the final pyrazole, making it a highly versatile method for creating diverse intermediates.

Workflow: Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_process Process cluster_output Output R1 1,3-Dicarbonyl Compound P1 Condensation Reaction (Acid or Base Catalysis) R1->P1 R2 Hydrazine Derivative (e.g., Hydrazine Hydrate) R2->P1 P2 Intramolecular Cyclization P1->P2 Forms Hydrazone/Enamine P3 Dehydration P2->P3 O1 Substituted Pyrazole Intermediate P3->O1 Aromatization G cluster_start Starting Intermediate cluster_process Key Steps cluster_output Final Product S1 Pyrazole-4-Carboxylic Acid P1 Activation to Acyl Chloride (e.g., SOCl₂) S1->P1 P2 Amide Coupling (Substituted Aniline, Base) P1->P2 Reactive Intermediate O1 Pyrazole Carboxamide Fungicide P2->O1 G Core Core Pyrazole Scaffold (from Knorr Synthesis, etc.) Int1 Functionalized Intermediates (e.g., Pyrazole Carboxylic Acids, Amino Pyrazoles, Halogenated Pyrazoles) Core->Int1 Functionalization Agro1 Pyrazole Carboxamide FUNGICIDES (SDHIs) Int1->Agro1 Amidation Agro2 Phenylpyrazole INSECTICIDES (Fipronil) Int1->Agro2 Multi-step Derivatization Agro3 Pyrazole Sulfonylurea HERBICIDES (ALS Inhibitors) Int1->Agro3 Sulfonylation & Coupling

Sources

Application Notes and Protocols for 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine in Enzyme Inhibitor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine as a Potent PDE2A Inhibitor

This compound, a molecule of significant interest in contemporary drug discovery, is a potent and selective inhibitor of Phosphodiesterase 2A (PDE2A). In scientific literature and commercial sourcing, this compound is widely recognized by its designation BAY 60-7550.[1][2] PDE2A is a dual-substrate enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] A unique characteristic of PDE2A is its allosteric activation by cGMP, which significantly enhances its cAMP hydrolytic activity.[3][4] This positions PDE2A as a critical node in the crosstalk between cAMP and cGMP signaling pathways, making it a compelling therapeutic target for a range of disorders, including cardiovascular diseases and neurological conditions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound (BAY 60-7550) in enzyme inhibitor assays. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the inhibitor's mechanism of action.

The Principle of PDE2A Inhibition and its Significance

The inhibition of PDE2A by compounds like this compound leads to an increase in intracellular levels of cAMP and cGMP. This modulation of second messenger concentrations can have profound effects on cellular function. For instance, in the cardiovascular system, elevating cGMP can lead to vasodilation and has shown therapeutic potential in pulmonary hypertension.[5] In the central nervous system, modulating cAMP and cGMP pathways has been linked to cognitive enhancement and neuroprotection.

The unique regulatory mechanism of PDE2A, where cGMP binding to the GAF-B domain allosterically increases the hydrolysis of cAMP, provides a sophisticated point of control in cellular signaling.[3][6] By inhibiting this enzyme, this compound can amplify both cGMP- and cAMP-mediated signaling, a desirable feature in certain pathological conditions.

Mechanism of Action: A Deeper Dive

Understanding the mechanism of inhibition is paramount in drug discovery. Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. Determining the mechanism of action for a novel inhibitor like this compound against PDE2A is crucial for predicting its in vivo efficacy and potential for off-target effects. This is typically achieved by performing kinetic studies where the inhibitor's effect on the enzyme's Michaelis constant (Km) and maximum velocity (Vmax) is assessed at varying substrate concentrations.

Quantitative Data for this compound (BAY 60-7550)

The following tables summarize key quantitative data for this compound, providing a snapshot of its potency and selectivity.

Table 1: Potency of this compound against PDE2A

ParameterValueReference
Ki3.8 nM[7]
IC504.7 nM[6]

Table 2: Selectivity Profile of this compound

PDE FamilySelectivity (fold vs. PDE2A)Reference
PDE150-fold[2]
PDE5100-fold[2]
Other PDE Families>200-fold[2]

Table 3: Kinetic Parameters for Human PDE2A

SubstrateKmReference
cGMP10 µM[4]
cAMP30 µM[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting robust enzyme inhibitor assays with this compound.

Protocol 1: Preparation of Stock Solutions

A critical first step is the accurate preparation of stock solutions to ensure reproducible results.

  • Inhibitor Stock Solution:

    • Weigh a precise amount of this compound.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution:

    • Obtain purified, recombinant human PDE2A enzyme. Several commercial vendors provide high-quality preparations.[8][9][10]

    • Upon receipt, aliquot the enzyme into single-use tubes and store at -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.

    • The buffer for storing the enzyme typically contains Tris-HCl, NaCl, KCl, glycerol, and a reducing agent like DTT to maintain enzyme stability and activity.[10]

  • Substrate Stock Solution:

    • Prepare high-concentration stock solutions of cAMP and cGMP (e.g., 100 mM) in nuclease-free water.

    • Store the substrate stocks in aliquots at -20°C.

Protocol 2: IC50 Determination using a Fluorescence Polarization Assay

This protocol is adapted from commercially available PDE2A assay kits and provides a robust method for determining the half-maximal inhibitory concentration (IC50) of this compound.[11][12][13]

Materials:

  • Recombinant Human PDE2A enzyme

  • FAM-labeled cyclic AMP (FAM-cAMP) as the substrate

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.05% Tween-20)[8][9]

  • Binding Agent (a proprietary component of commercial kits that binds to the linearized, fluorescently-labeled monophosphate product)

  • This compound stock solution (in DMSO)

  • 96-well or 384-well black microplates suitable for fluorescence polarization

Procedure:

  • Prepare Serial Dilutions of the Inhibitor:

    • Perform a serial dilution of the this compound stock solution in PDE Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%). A typical concentration range for an initial experiment would be from 10 µM down to 0.1 nM in 10-point, 3-fold dilutions.

  • Set up the Assay Plate:

    • Test Wells: Add 5 µL of each inhibitor dilution.

    • Positive Control (No Inhibitor): Add 5 µL of the assay buffer with the same final DMSO concentration as the test wells.

    • Negative Control (No Enzyme): Add 5 µL of the assay buffer with DMSO.

  • Add Substrate:

    • Dilute the FAM-cAMP stock solution in PDE Assay Buffer to the desired final concentration (typically at or below the Km for cAMP, e.g., 10 µM).

    • Add 20 µL of the diluted FAM-cAMP to all wells except the blank.

  • Initiate the Enzymatic Reaction:

    • Dilute the PDE2A enzyme stock in cold PDE Assay Buffer to the appropriate working concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add 25 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells.

    • Add 25 µL of PDE Assay Buffer to the "Negative Control" wells.

  • Incubate:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure that less than 20% of the substrate is consumed in the positive control wells.

  • Stop the Reaction and Develop the Signal:

    • Add 50 µL of the Binding Agent solution to all wells. This will stop the enzymatic reaction and initiate the binding of the fluorescent product.

    • Incubate the plate at room temperature for 30-60 minutes with gentle shaking.

  • Read the Plate:

    • Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for fluorescein (Excitation ~485 nm, Emission ~528 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (FP_inhibitor - FP_negative) / (FP_positive - FP_negative))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Determination of Mechanism of Action (Ki Determination)

To elucidate the mechanism of inhibition, enzyme kinetics are studied at various concentrations of both the substrate and the inhibitor.

Procedure:

  • Assay Setup:

    • Set up a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of this compound, and each column will have a varying concentration of the substrate (cAMP or cGMP).

    • Include a row with no inhibitor (DMSO control).

    • A typical range for substrate concentrations would be from 0.25 x Km to 10 x Km.

    • The inhibitor concentrations should bracket the previously determined IC50 value.

  • Reaction and Detection:

    • Follow the same procedure as the IC50 determination assay, initiating the reaction with the enzyme and stopping it at a time point within the linear range. A colorimetric or luminescent assay that measures the product (AMP or GMP) or the consumption of the substrate can also be used. A common method involves coupling the production of AMP/GMP to the release of phosphate, which is then detected using a reagent like Malachite Green.[8][9]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to visualize the mechanism of inhibition.

      • Competitive Inhibition: Lines will intersect on the y-axis.

      • Non-competitive Inhibition: Lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Lines will be parallel.

    • Determine the apparent Km and Vmax values for each inhibitor concentration by fitting the data to the Michaelis-Menten equation.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition:[14][15][16] K_i = IC_50 / (1 + ([S] / K_m)) Where [S] is the substrate concentration used in the IC50 determination, and Km is the Michaelis-Menten constant for the substrate. For more complex inhibition patterns, specialized kinetic models should be employed.

Visualizations

Signaling Pathway

PDE2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NP Natriuretic Peptides NPR NPR NP->NPR Activates NO Nitric Oxide sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP NPR->cGMP Converts GTP to sGC->cGMP Converts GTP to AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to GTP GTP PDE2A PDE2A cGMP->PDE2A Allosterically Activates cGMP->PDE2A PKG PKG cGMP->PKG Activates ATP ATP cAMP->PDE2A PKA PKA cAMP->PKA Activates AMP AMP PDE2A->AMP Hydrolyzes cAMP to GMP GMP PDE2A->GMP Hydrolyzes cGMP to BAY607550 3-tert-butyl-1-(3-chlorophenyl) -1H-pyrazol-5-amine (BAY 60-7550) BAY607550->PDE2A Inhibits Downstream_cGMP Downstream Effects PKG->Downstream_cGMP Downstream_cAMP Downstream Effects PKA->Downstream_cAMP

Caption: PDE2A signaling pathway and point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay IC50 Assay cluster_analysis Data Analysis A Prepare Inhibitor Stock Solution (BAY 60-7550 in DMSO) C Create Serial Dilutions of Inhibitor A->C B Prepare Enzyme (Recombinant PDE2A) and Substrate (FAM-cAMP) Working Solutions D Dispense Reagents into Microplate: - Inhibitor/Control - Substrate - Enzyme B->D C->D E Incubate at 37°C D->E F Stop Reaction and Add Binding Agent E->F G Incubate at RT F->G H Read Fluorescence Polarization G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) I->J K Determine IC50 using Non-linear Regression J->K

Sources

Application Note & Protocols: A Framework for Evaluating the Anti-Inflammatory Properties of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

A tiered in vitro screening approach is essential to efficiently identify and characterize promising lead compounds. This process begins with broad enzymatic assays and progresses to more complex cell-based models that mimic physiological inflammatory responses.

Primary Screening: Cyclooxygenase (COX) Inhibition Assays

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of COX enzymes.[4][5][6][7][8] Therefore, the initial screening should focus on quantifying the inhibitory activity of the test compounds against both COX-1 and COX-2 isoforms to determine potency and selectivity.

Scientific Rationale: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[5][8] Selective inhibition of the inducible COX-2 isoform is desirable to reduce inflammation while sparing the constitutive COX-1, which is involved in maintaining the gastric mucosa and platelet function.[6][7]

Protocol: COX-1/COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available inhibitor screening kits.[9][10][11][12]

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test pyrazole derivatives and a positive control (e.g., Celecoxib)[4]

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

  • Compound Addition: Add serial dilutions of the test pyrazole derivatives and the positive control to the wells. Include a vehicle control (solvent only).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the compounds to interact with the enzymes.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Reaction Termination and Detection: After a defined incubation period, stop the reaction and measure the product formation. The method of detection will depend on the specific kit used but often involves measuring the production of prostaglandin G2 or a downstream product like PGF2α via colorimetric or fluorometric methods.[9][10][11]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 (half-maximal inhibitory concentration) values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Expected Data & Interpretation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Pyrazole Derivative A>1000.5>200
Pyrazole Derivative B151.015
Celecoxib (Control)500.862.5
Non-selective NSAID522.5

A higher selectivity index indicates greater selectivity for COX-2, which is a desirable characteristic for minimizing gastrointestinal side effects.

Visualization: Arachidonic Acid Cascade

Arachidonic_Acid_Cascade cluster_inhibition Inhibition by Pyrazole Derivatives Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Pyrazoles Pyrazole Derivatives Pyrazoles->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives in the arachidonic acid cascade.

Secondary Screening: Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory effects of the compounds. Macrophages are key cells in the inflammatory response and are commonly used for this purpose.[13][14]

Scientific Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15][16] Measuring the reduction of these cytokines in the presence of pyrazole derivatives provides a functional assessment of their anti-inflammatory activity.

Protocol: LPS-Induced Cytokine Release in Macrophages

This protocol is based on established methods for inducing and measuring inflammation in macrophage cell lines.[13][17]

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test pyrazole derivatives and a positive control

  • MTT or similar viability assay reagents

  • ELISA kits for TNF-α and IL-6[18][19][20][21][22]

Procedure:

  • Cell Culture and Seeding: Culture macrophages according to standard protocols. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours prior to LPS stimulation.

  • LPS Stimulation: Add LPS to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response.[13][17] Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants for cytokine analysis.

  • Cytotoxicity Assessment: Perform an MTT assay on the remaining cells to assess any potential cytotoxic effects of the compounds.

  • Cytokine Quantification (ELISA): Quantify the levels of TNF-α and IL-6 in the collected supernatants using specific ELISA kits according to the manufacturer's protocol.[18][21][22]

  • Data Analysis: Normalize cytokine levels to cell viability. Calculate the percentage of inhibition of TNF-α and IL-6 production for each compound concentration and determine the IC50 values.

Expected Data & Interpretation:

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Cell Viability at 100 µM (%)
Pyrazole Derivative A1.22.598
Pyrazole Derivative B253095
Control>100>100100

Compounds with low IC50 values for cytokine inhibition and high cell viability are considered promising candidates.

Part 2: In Vivo Evaluation of Anti-Inflammatory Efficacy

Promising candidates from in vitro screening should be advanced to in vivo models of inflammation to assess their efficacy in a whole-organism context.

Acute Inflammatory Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[23][24][25][26][27]

Scientific Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[23][26] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins and involves neutrophil infiltration.[26] Inhibition of paw edema, particularly in the late phase, is indicative of NSAID-like activity.

Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol is based on standard procedures for this model.[23][24][25]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test pyrazole derivatives

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally at a predetermined time (e.g., 60 minutes) before carrageenan injection.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[23]

  • Paw Volume Measurement Over Time: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[23]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point (Edema = V_t - V_0). Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Expected Data & Interpretation:

Treatment GroupDose (mg/kg)Paw Edema at 3h (mL)% Inhibition
Vehicle Control-0.85 ± 0.05-
Pyrazole Derivative A100.42 ± 0.0450.6
Pyrazole Derivative A300.25 ± 0.0370.6
Indomethacin100.35 ± 0.04*58.8

*p < 0.05 compared to Vehicle Control. A significant and dose-dependent reduction in paw edema indicates in vivo anti-inflammatory efficacy.

Visualization: In Vivo Experimental Workflow

InVivo_Workflow Start Animal Acclimatization & Grouping Admin Compound/Vehicle Administration Start->Admin Baseline Baseline Paw Volume Measurement Admin->Baseline Carrageenan Carrageenan Injection (Induction of Edema) Baseline->Carrageenan Measurement Paw Volume Measurement (1-6 hours) Carrageenan->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis End Efficacy Determination Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

This application note outlines a systematic and robust experimental design for evaluating the anti-inflammatory properties of novel pyrazole derivatives. By employing a combination of in vitro enzymatic and cell-based assays, followed by in vivo validation in a relevant animal model, researchers can effectively identify and characterize promising drug candidates. This comprehensive approach ensures a thorough understanding of a compound's potency, selectivity, and in vivo efficacy, which is critical for advancing the development of new anti-inflammatory therapeutics.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]

  • Celecoxib - Wikipedia. Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. Available from: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available from: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. Available from: [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. Available from: [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. Available from: [Link]

  • COX-2 (human) Inhibitor Screening Assay Kit - Applications - CAT N - Bertin bioreagent. Available from: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available from: [Link]

  • Screening models for inflammatory drugs | PPTX - Slideshare. Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. Available from: [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. Available from: [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. Available from: [Link]

  • Macrophage Inflammatory Assay - PMC - NIH. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available from: [Link]

  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. Available from: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available from: [Link]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is bl | IJN. Available from: [Link]

  • LPS-induced inflammatory reaction and M1-like properties macrophages.... - ResearchGate. Available from: [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. Available from: [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - Biomolecules & Therapeutics. Available from: [Link]

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Sources

Application Notes and Protocols for 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Pyrazole Derivative

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a substituted pyrazole compound with a unique combination of functional groups that make it a compelling building block for advanced materials. The presence of a bulky tert-butyl group, a reactive amine, and a halogenated phenyl ring provides a scaffold for creating materials with tailored electronic, optical, and coordination properties. While primarily recognized as an intermediate in pharmaceutical and agrochemical synthesis, its utility in material science is an emerging area of interest, particularly in the development of high-performance polymers and coatings with enhanced durability.[1][2] This guide provides an in-depth exploration of its potential applications and detailed protocols for its integration into novel materials.

The core pyrazole structure is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which can act as a versatile ligand for metal coordination.[3][4] This characteristic makes this compound a candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Furthermore, the amine group offers a site for polymerization and functionalization, enabling its incorporation into various polymer backbones. The overall molecular structure suggests potential for applications in organic electronics, where pyrazole derivatives have shown promise.[5]

This document will delve into three primary application areas:

  • Development of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs): Leveraging the coordinating ability of the pyrazole nitrogen atoms.

  • Synthesis of Functional Polymers for Advanced Coatings: Utilizing the reactive amine group for polymerization.

  • Exploration in Organic Electronics: Investigating its potential as a component in organic light-emitting diodes (OLEDs).

PART 1: Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyrazole ring in this compound can act as effective ligands for a variety of metal ions, making it a valuable building block for coordination polymers and MOFs.[4] These materials are of significant interest for applications in gas storage, separation, catalysis, and sensing.[4][6][7][8][9] The bulky tert-butyl and 3-chlorophenyl groups can influence the resulting framework's porosity, stability, and guest-host interactions.

Application Note: Synthesis of a Luminescent Zinc-Based Coordination Polymer

This protocol outlines the synthesis of a zinc-based coordination polymer using this compound as a primary organic linker. The resulting material is expected to exhibit fluorescence, a common property of pyrazole-containing coordination complexes, making it a candidate for sensing applications.

Experimental Protocol: Solvothermal Synthesis of a Zn(II)-Pyrazole Coordination Polymer

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 0.05 mmol of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.05 mmol of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.

  • Combine the two solutions in the 20 mL vial.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the mixture to 100°C at a rate of 5°C/min and hold for 48 hours.

  • Cool the oven to room temperature at a rate of 0.1°C/min.

  • Colorless, crystalline precipitates should form.

  • Isolate the crystals by filtration, wash with fresh DMF and then ethanol, and dry under vacuum.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the Zn(II) ions.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.

  • Photoluminescence Spectroscopy: To investigate the fluorescent properties of the material.

Workflow for Coordination Polymer Synthesis

G cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation ligand Dissolve Pyrazole Ligand in DMF mix Combine Solutions in Reaction Vial ligand->mix metal Dissolve Zn(NO3)2·6H2O in Ethanol metal->mix heat Heat to 100°C (48 hours) mix->heat cool Slow Cooling to Room Temperature heat->cool filter Filter Crystals cool->filter wash Wash with DMF and Ethanol filter->wash dry Dry Under Vacuum wash->dry characterize Material Characterization (XRD, TGA, PL) dry->characterize

Caption: Workflow for the solvothermal synthesis of a Zn(II)-pyrazole coordination polymer.

PART 2: Functional Polymers for Advanced Coatings

The primary amine group on the pyrazole ring of this compound provides a reactive site for polymerization. This allows for its incorporation into various polymer backbones, such as polyamides, polyimides, or epoxy resins. The inclusion of this pyrazole derivative can impart desirable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and altered optical properties. The use of this compound in the formulation of advanced materials for high-performance polymers and coatings has been noted.[1]

Application Note: Synthesis of a Pyrazole-Containing Polyamide

This protocol describes the synthesis of a polyamide by reacting this compound with a diacyl chloride. The resulting polymer is expected to have a high glass transition temperature and good thermal stability due to the rigid pyrazole and aromatic structures.

Experimental Protocol: Interfacial Polymerization of a Pyrazole-Based Polyamide

Materials:

  • This compound

  • Terephthaloyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Methanol

Procedure:

  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve 0.1 mol of this compound and 0.2 mol of Na₂CO₃ in 100 mL of deionized water.

  • Organic Phase Preparation: In a separate 250 mL beaker, dissolve 0.1 mol of terephthaloyl chloride in 100 mL of DCM.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase to create a distinct interface. A polymer film will form at the interface.

  • Polymer Collection: Gently grasp the polymer film with forceps and continuously pull it from the beaker, allowing the polymer to form a "rope."

  • Washing: Wash the collected polymer rope thoroughly with a 50:50 mixture of water and methanol to remove unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.

Interfacial Polymerization Workflow

G cluster_phases Phase Preparation cluster_purification Purification aqueous Aqueous Phase: Pyrazole Amine + Na2CO3 in Water polymerization Interfacial Polymerization: Layer Organic over Aqueous aqueous->polymerization organic Organic Phase: Terephthaloyl Chloride in DCM organic->polymerization collection Polymer Film Formation and Collection polymerization->collection wash Wash with Water/Methanol collection->wash dry Dry in Vacuum Oven wash->dry characterization Polymer Characterization (FTIR, NMR, GPC, DSC, TGA) dry->characterization

Caption: Workflow for the synthesis of a pyrazole-based polyamide via interfacial polymerization.

PART 3: Exploration in Organic Electronics

The conjugated π-system of the pyrazole ring, combined with the electron-donating amine group and the electron-withdrawing 3-chlorophenyl group, makes this compound an interesting candidate for applications in organic electronics. Pyrazole derivatives have been explored for their use in organic light-emitting diodes (OLEDs) due to their favorable photophysical properties.[5] This compound could potentially serve as a hole-transporting material or as a building block for emissive materials.

Application Note: Evaluation as a Hole-Transporting Layer (HTL) in OLEDs

This protocol describes the fabrication and testing of a simple OLED device to evaluate the potential of this compound as a hole-transporting material.

Experimental Protocol: Fabrication of a Bilayer OLED Device

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • This compound (as the HTL)

  • Tris(8-hydroxyquinolinato)aluminum (Alq₃) (as the electron-transporting and emissive layer)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • HTL Deposition: Deposit a 40 nm thick layer of this compound onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • ETL/Emissive Layer Deposition: Deposit a 60 nm thick layer of Alq₃ on top of the HTL by thermal evaporation.

  • Cathode Deposition: Sequentially deposit a 1 nm layer of LiF and a 100 nm layer of Al to form the cathode.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox.

Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: To evaluate the device performance, including turn-on voltage, current efficiency, and power efficiency.

  • Electroluminescence (EL) Spectrum: To determine the emission color and coordinates.

  • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels of the pyrazole compound.

Table 1: Key Parameters for OLED Device Characterization

ParameterDescription
Turn-on Voltage (V) The voltage at which light is first emitted.
Maximum Luminance (cd/m²) The highest brightness achieved by the device.
Current Efficiency (cd/A) The ratio of luminance to the current density.
Power Efficiency (lm/W) The ratio of the luminous flux to the input power.
HOMO/LUMO Levels (eV) The highest occupied and lowest unoccupied molecular orbital energy levels, which determine charge injection barriers.

OLED Fabrication Workflow

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Thermal Evaporation) clean Clean ITO Substrate uv_ozone UV-Ozone Treatment clean->uv_ozone htl Deposit Pyrazole HTL (40 nm) uv_ozone->htl etl Deposit Alq3 ETL (60 nm) htl->etl cathode Deposit LiF/Al Cathode (1 nm / 100 nm) etl->cathode encapsulation Device Encapsulation cathode->encapsulation characterization Device Characterization (J-V-L, EL, CV) encapsulation->characterization

Caption: Workflow for the fabrication of a bilayer OLED device using the pyrazole derivative as an HTL.

Conclusion and Future Outlook

This compound is a promising and versatile building block for material science. Its unique structural features allow for its use in the synthesis of coordination polymers, functional polymers for advanced coatings, and potentially in organic electronic devices. The protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in creating novel materials with tailored properties. Further research into the derivatization of the amine group and the exploration of different metal coordination partners will undoubtedly lead to the discovery of new materials with exciting applications.

References

  • Pyrazolyl-substituted polyconjugated molecules for optoelectronic applications | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of pyrazole derivatives using polymer-supported reagents. - Wisdom Library. Available at: [Link]

  • Recent progress in chemosensors based on pyrazole derivatives - RSC Publishing. Available at: [Link]

  • Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review | Request PDF - ResearchGate. Available at: [Link]

  • Building a Pyrazole–Benzothiadiazole–Pyrazole Photosensitizer into Metal–Organic Frameworks for Photocatalytic Aerobic Oxidation | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • MOF-199 as an Efficient Metal Organic Framework Catalyst for the Synthesis of Spiro[Indoline-3,4′-Pyrano[2,3-c]Pyrazole] Derivatives: Polycyclic Aromatic Compounds - Taylor & Francis. Available at: [Link]

  • Synthesis of Metal–Organic Frameworks MIL-101(Cr)-NH 2 Containing Phosphorous Acid Functional Groups: Application for the Synthesis of N -Amino-2-pyridone and Pyrano [2,3- c ]pyrazole Derivatives via a Cooperative Vinylogous Anomeric-Based Oxidation - ResearchGate. Available at: [Link]

Sources

Application Note: Comprehensive Characterization of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a substituted pyrazole derivative of significant interest in pharmaceutical and agrochemical research.[1][2][3] Its unique structural features, including a bulky tert-butyl group, a substituted phenyl ring, and a reactive amine group, contribute to its potential as a scaffold for the development of novel bioactive molecules.[1] Accurate and comprehensive characterization of this compound is paramount for ensuring its purity, confirming its structure, and understanding its physicochemical properties, which are critical for its application in drug discovery and development.

This application note provides a detailed guide to the essential analytical techniques for the characterization of this compound. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for structural elucidation and purity assessment.

Logical Flow for Characterization

A systematic approach is crucial for the comprehensive characterization of a novel chemical entity. The following workflow outlines the logical sequence of analytical techniques to be employed.

cluster_0 Primary Structural Confirmation cluster_1 Purity and Separation cluster_2 Functional Group and Electronic Properties cluster_3 Definitive 3D Structure NMR NMR Mass_Spec Mass_Spec NMR->Mass_Spec Molecular Weight HPLC HPLC Mass_Spec->HPLC Purity Check FTIR FTIR HPLC->FTIR Functional Groups X_Ray X_Ray HPLC->X_Ray If Crystalline UV_Vis UV_Vis FTIR->UV_Vis Electronic Transitions Synthesis Synthesis Synthesis->NMR Initial Confirmation

Caption: Logical workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the various structural motifs.

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of the nucleus, providing information about its chemical identity and neighboring atoms.

Experimental Protocol

Instrumentation: 300 or 500 MHz NMR Spectrometer (e.g., Bruker Avance).[4]

Sample Preparation:

  • Weigh 5-10 mg of the synthesized this compound.[4]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.[4]

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at the appropriate frequency (300 or 500 MHz).[4]

    • Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.[4]

  • ¹³C NMR:

    • Acquire the spectrum at the corresponding frequency (75 or 125 MHz).[4]

    • Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[4]

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).[4]

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

Expected Data and Interpretation

The following table summarizes the expected chemical shifts for the key structural features of this compound, based on data from analogous compounds.[5][6][7]

Group ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
tert-Butyl (CH₃)~1.3~30-32Singlet, 9H integration. Shielded aliphatic protons and carbons.
tert-Butyl (Cq)-~32-34Quaternary carbon, no attached protons.
Pyrazole H-4~5.5-6.0~85-105Singlet, 1H. Electron-rich pyrazole ring proton.
Amino (NH₂)~3.5-5.0-Broad singlet, 2H. Chemical shift can vary with concentration and solvent.
Phenyl (Ar-H)~7.2-7.8~120-140Multiplet, 4H. Characteristic aromatic region signals.
Pyrazole C-3-~160-165Quaternary carbon attached to the tert-butyl group.
Pyrazole C-5-~145-150Quaternary carbon attached to the amino group.
Phenyl C-Cl-~133-136Quaternary carbon attached to chlorine.
Phenyl C-N-~138-142Quaternary carbon attached to the pyrazole nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure.

Principle

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. A detector then records the abundance of each ion at a specific m/z, generating a mass spectrum.

Experimental Protocol

Instrumentation: High-Resolution Mass Spectrometer (HRMS) with Electrospray Ionization (ESI) or a Gas Chromatography-Mass Spectrometer (GC-MS) with Electron Ionization (EI).[5]

Sample Preparation (for ESI-HRMS):

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The high-resolution measurement will provide the accurate mass, which can be used to determine the elemental composition.

Expected Data and Interpretation

For this compound (C₁₃H₁₆ClN₃), the expected monoisotopic mass is approximately 249.1033 g/mol .

  • ESI-HRMS: A prominent peak should be observed at an m/z corresponding to [C₁₃H₁₆ClN₃ + H]⁺. The high-resolution data will allow for the confirmation of the elemental formula.

  • Isotope Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation: In EI-MS or tandem MS (MS/MS), characteristic fragmentation patterns can be observed, such as the loss of a methyl group from the tert-butyl substituent or cleavage of the pyrazole ring, providing further structural confirmation.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. For the characterization of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed to assess its purity.[10][11]

Principle

RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus elute later than more polar compounds.

Experimental Protocol

Instrumentation: HPLC system with a UV detector and a C18 column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).[10][12]

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[10][12] An isocratic or gradient elution can be developed. For example, a starting condition could be 80:20 Methanol:Water.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 25 ± 2°C.[11]

  • Injection Volume: 5-20 µL.[11][12]

  • Detection Wavelength: Determined by UV-Vis spectroscopy (see section 5), likely in the range of 200-400 nm. A common detection wavelength for similar compounds is around 206 nm.[11]

Sample Preparation:

  • Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[11]

  • Prepare working solutions by diluting the stock solution to a suitable concentration for analysis (e.g., 50-150 µg/mL).[11]

Data and Interpretation

A pure sample of this compound should yield a single, sharp, and symmetrical peak in the chromatogram. The retention time of the peak is a characteristic of the compound under the specific chromatographic conditions. The peak area is proportional to the concentration of the compound and can be used for quantification. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Parameter Typical Value Reference
ColumnC18 (150mm x 4.6mm, 5µm)[10][12]
Mobile PhaseMethanol/Water or Acetonitrile/Water with 0.1% TFA[10][12]
Flow Rate1.0 mL/min[11]
DetectionUV at ~206 nm[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Principle

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrometer measures the absorption of infrared radiation as a function of frequency, resulting in a spectrum of absorption bands.

Experimental Protocol

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or for use with KBr pellets.

Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Collect a background spectrum of the empty ATR crystal before analyzing the sample.

Expected Data and Interpretation

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (amine)3200-3400Stretching (often two bands for primary amine)
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=N, C=C (pyrazole, phenyl)1500-1620Stretching
C-N1100-1300Stretching
C-Cl700-800Stretching

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and determining an appropriate detection wavelength for HPLC.

Principle

Molecules with π-electron systems, such as aromatic and heteroaromatic rings, absorb light in the UV-Vis region, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.

Experimental Protocol

Instrumentation: UV-Vis Spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 10⁻³ M).[4]

  • Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution.[4]

Data Acquisition:

  • Scan the solutions over a wavelength range of 200-800 nm.

  • Use the pure solvent as a blank.

Expected Data and Interpretation

The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the substituted pyrazole and phenyl rings.[13][14][15] The λ_max value can be used to set the detection wavelength in HPLC for optimal sensitivity.

Single-Crystal X-ray Crystallography

For a definitive and unambiguous determination of the three-dimensional structure of this compound, single-crystal X-ray crystallography is the gold standard.[16][17]

Principle

When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. The resulting diffraction pattern is unique to the crystal structure. By analyzing the positions and intensities of the diffracted beams, the precise arrangement of atoms in the molecule can be determined.

Experimental Protocol

Crystal Growth:

  • Grow suitable single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

Data Collection:

  • Select a suitable single crystal and mount it on a goniometer head.[16]

  • Collect X-ray diffraction data using a diffractometer, typically at low temperature (e.g., 100-120 K) to minimize thermal vibrations.[16]

Structure Solution and Refinement:

  • The collected data is used to solve the crystal structure, yielding the precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Expected Data and Interpretation

The X-ray crystal structure will provide a definitive confirmation of the connectivity of the atoms in this compound. It will also reveal the conformation of the molecule in the solid state, including the dihedral angle between the pyrazole and phenyl rings, and any intermolecular interactions such as hydrogen bonding.[17][18]

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. The combination of NMR and mass spectrometry provides primary structural confirmation, while HPLC is essential for assessing purity. FTIR and UV-Vis spectroscopy offer valuable information about functional groups and electronic properties. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the ultimate technique. By following the protocols outlined in this application note, researchers can confidently and accurately characterize this important pyrazole derivative, ensuring the reliability of their subsequent studies.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
  • X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate.
  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.
  • UV-Vis absorption and normalised emission spectra of the pyrazole.... ResearchGate.
  • UV-Vis absorption (top) and emission (bottom) spectra of the compounds.... ResearchGate.
  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. CSIR-NIScPR.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ResearchGate.
  • Pyrazole, 3-tert-butyl-5-(4-chlorophenyl)-1-(4-nitrophenyl)-. SpectraBase.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • This compound. Chem-Impex.
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. National Institutes of Health.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate.
  • 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. Chem-Impex.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. The Royal Society of Chemistry.
  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
  • 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one. NIST WebBook.
  • 3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine. Chem-Impex.

Sources

Application Note & Protocol: Formulation of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Formulation

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative with a molecular structure suggesting potential utility in pharmaceutical and agrochemical research.[1][2] Like many heterocyclic small molecules developed through modern screening techniques, this compound is characterized by a high degree of lipophilicity, conferred by its tert-butyl and chlorophenyl groups.[1] This property, while often beneficial for cell membrane penetration and interaction with biological targets, typically results in poor aqueous solubility.

Poor water solubility is a significant impediment to clinical development, often leading to low and erratic oral bioavailability, challenges in developing parenteral dosage forms, and a high dependency on formulation strategies to achieve therapeutic efficacy.[3] Advanced formulation approaches, particularly the encapsulation of the active pharmaceutical ingredient (API) into nanosized carriers, offer a proven pathway to overcome these limitations.[4] Nanoparticulate systems can enhance the solubility and dissolution rate of hydrophobic drugs, improve bioavailability, and enable targeted delivery.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound. It details critical pre-formulation studies and provides step-by-step protocols for the preparation and characterization of a Poly(lactic-co-glycolic acid) (PLGA) nanoparticle formulation, a versatile and FDA-approved system for delivering hydrophobic drugs.[8][9]

Pre-Formulation Assessment: The Foundation of Rational Design

Before selecting a formulation strategy, a thorough understanding of the API's physicochemical properties is essential. These studies dictate the choice of excipients, manufacturing process, and analytical methods.

Solubility Profiling

The solubility of this compound must be determined in a range of pharmaceutically relevant solvents and biorelevant media. This data is crucial for selecting an appropriate solvent system for nanoparticle preparation and for predicting in vivo behavior.

Protocol: Equilibrium Solubility Determination

  • Add an excess amount of the API to 2 mL of each test vehicle (see Table 1) in a glass vial.

  • Seal the vials and place them in an orbital shaker set at 37°C and 150 rpm for 48 hours to ensure equilibrium is reached.

  • After 48 hours, visually inspect for the presence of undissolved solid material.

  • Centrifuge the samples at 10,000 x g for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent (e.g., acetonitrile).

  • Quantify the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method.

Table 1: Hypothetical Solubility Data for this compound

VehiclepHPredicted Solubility (µg/mL)Classification
Deionized Water7.0< 1.0Practically Insoluble
Phosphate-Buffered Saline (PBS)7.4< 1.0Practically Insoluble
Fasted State Simulated Intestinal Fluid (FaSSIF)6.5~5.0Very Poorly Soluble
Fed State Simulated Intestinal Fluid (FeSSIF)5.0~15.0Very Poorly Soluble
Dichloromethane (DCM)N/A> 100,000Freely Soluble
Ethyl AcetateN/A> 100,000Freely Soluble
EthanolN/A~25,000Soluble

Causality: The extremely low aqueous solubility and high solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate confirm the compound's hydrophobic nature. This profile makes it an ideal candidate for encapsulation within a polymeric matrix using an emulsion-solvent evaporation technique.[8][9][10]

Formulation Strategy: PLGA Nanoparticles via Emulsion-Solvent Evaporation

Given the API's properties, encapsulation into biodegradable PLGA nanoparticles is a highly suitable approach.[8][9] PLGA is FDA-approved for various drug delivery applications and its degradation products (lactic and glycolic acids) are endogenous and easily metabolized.[9] The oil-in-water (o/w) single emulsion-solvent evaporation method is selected because it is robust, scalable, and ideal for encapsulating hydrophobic drugs.[9]

Mechanism:

  • PLGA and the hydrophobic API are co-dissolved in a water-immiscible organic solvent (e.g., ethyl acetate or DCM). This forms the "oil phase."

  • This oil phase is then emulsified in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA). High-energy sonication or homogenization creates nano-sized oil droplets.

  • The organic solvent is then removed by evaporation, causing the PLGA to precipitate and solidify, entrapping the drug within a solid nanoparticle matrix.

Below is a diagram illustrating the overall workflow from pre-formulation to final characterization.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Purification & Characterization P1 API Solubility Profiling P2 HPLC Method Development P1->P2 informs assay needs F1 Dissolve API & PLGA in Organic Solvent (Oil Phase) F3 Emulsification (Sonication) F1->F3 F2 Prepare Aqueous Phase with Stabilizer F2->F3 F4 Solvent Evaporation F3->F4 forms nano-droplets C1 Centrifugation/ Washing F4->C1 C2 Particle Size & PDI (DLS) C1->C2 provides purified NPs C3 Drug Loading & Encapsulation Eff. (HPLC) C1->C3 provides purified NPs C4 In Vitro Release (Dialysis) C1->C4 provides purified NPs

Fig 1. Overall workflow for nanoparticle formulation and characterization.

Detailed Experimental Protocols

Protocol: Preparation of Drug-Loaded PLGA Nanoparticles

This protocol describes the preparation of a 1 mL batch of nanoparticles.

Materials:

  • This compound (API)

  • PLGA (50:50 lactide:glycolide ratio, inherent viscosity 0.32-0.44 dL/g)

  • Ethyl Acetate (ACS grade)

  • Polyvinyl Alcohol (PVA), 87-90% hydrolyzed

  • Deionized water

Procedure:

  • Prepare the Organic (Oil) Phase:

    • Weigh 10 mg of PLGA and 1 mg of the API.

    • Dissolve both in 200 µL of ethyl acetate in a small glass vial. Vortex until fully dissolved.

    • Rationale: Ethyl acetate is chosen for its good solvency for both PLGA and the API, and its relatively high volatility facilitates rapid evaporation.[10][11] The 10:1 polymer-to-drug ratio is a common starting point to ensure good encapsulation.

  • Prepare the Aqueous Phase:

    • Prepare a 2% w/v PVA solution by dissolving 200 mg of PVA in 10 mL of deionized water. This may require gentle heating (~60°C) and stirring. Allow to cool to room temperature.

    • Rationale: PVA acts as a steric stabilizer, adsorbing to the surface of the newly formed oil droplets and preventing them from coalescing during emulsification.[10][11]

  • Emulsification:

    • Add 1 mL of the 2% PVA solution to a 2 mL microcentrifuge tube.

    • Place the tube in an ice bath to dissipate heat generated during sonication.

    • Draw the 200 µL of organic phase into a pipette.

    • Submerge the tip of a probe sonicator into the aqueous phase.

    • Turn on the sonicator (e.g., 40% amplitude, 1-minute pulse cycle) and immediately inject the organic phase into the aqueous phase under continuous sonication.

    • Continue sonication for a total of 2 minutes. The solution should turn into a milky-white, uniform suspension.

  • Solvent Evaporation:

    • Transfer the resulting emulsion to a small beaker.

    • Place the beaker on a magnetic stir plate and stir at 400 rpm for at least 3 hours at room temperature, uncovered, to allow the ethyl acetate to evaporate.

    • Rationale: As the solvent evaporates, the PLGA precipitates from the nano-droplets, solidifying into a nanoparticle matrix that entraps the drug.[8]

  • Purification (Washing):

    • Transfer the nanoparticle suspension to a centrifuge tube.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains excess PVA and any unencapsulated drug.

    • Resuspend the nanoparticle pellet in 1 mL of fresh deionized water by vortexing and brief sonication.

    • Repeat the centrifugation and washing steps two more times to ensure complete removal of the stabilizer.

    • After the final wash, resuspend the pellet in a known volume (e.g., 1 mL) of deionized water for characterization.

Protocol: Nanoparticle Characterization

4.2.1 Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of nanoparticles in suspension by analyzing fluctuations in scattered light intensity caused by their Brownian motion.[12][13][14]

Procedure:

  • Dilute the purified nanoparticle suspension (approx. 1:100) in deionized water to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to 25°C.

  • Perform the measurement according to the instrument's standard operating procedure.

  • Record the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI).

  • Acceptance Criteria: A Z-average diameter between 100-300 nm is desirable for many parenteral applications.[8] A PDI value below 0.3 indicates a relatively monodisperse and homogenous particle population.[15]

4.2.2 Drug Loading (DL) and Encapsulation Efficiency (EE)

This protocol determines the amount of drug successfully entrapped within the nanoparticles.[16][17]

Procedure:

  • Lyophilize a known volume (e.g., 200 µL) of the purified nanoparticle suspension to obtain the dry weight of the drug-loaded nanoparticles.

  • Weigh the lyophilized powder.

  • Dissolve the weighed powder in a known volume of a strong solvent (e.g., 500 µL of DMSO or acetonitrile) to break open the nanoparticles and release the entrapped drug.

  • Centrifuge at high speed (e.g., 20,000 x g for 10 min) to pellet the insoluble polymer debris.

  • Analyze the supernatant for drug concentration using a validated HPLC method.[18]

  • Calculate DL and EE using the following equations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Table 2: Example Formulation Characterization Data

Formulation IDZ-Average (nm)PDIDrug Loading (%)Encapsulation Efficiency (%)
PLGA-API-001185.40.1257.885.8

4.2.3 In Vitro Drug Release using the Dialysis Method

This method simulates the release of the drug from the nanoparticles into a physiological buffer over time.[19][20][21]

Procedure:

  • Prepare Dialysis Units: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the drug's molecular weight to ensure only the released drug can diffuse out (e.g., 3.5-5 kDa MWCO).[19]

  • Pipette a known amount of the purified nanoparticle suspension (e.g., 1 mL containing 100 µg of encapsulated drug) into the dialysis bag/device.

  • Seal the device and place it into a beaker containing a known volume of release medium (e.g., 50 mL of PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).

  • Place the beaker in a shaking water bath at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release medium.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the collected aliquots for drug concentration via HPLC.

  • Calculate the cumulative percentage of drug released at each time point. The release profile typically shows an initial burst release followed by a sustained release phase.[19]

G cluster_core Core cluster_shell Shell LNP Lipid Nanoparticle (LNP) Drug (API) Lipid Bilayer Title Conceptual Model of a Drug-Loaded Nanoparticle API Hydrophobic API (3-tert-butyl-1-(3-chlorophenyl) -1H-pyrazol-5-amine) Polymer Biodegradable Polymer Matrix (PLGA)

Fig 2. Conceptual model of the API encapsulated within a PLGA matrix.

Conclusion and Future Directions

This application note provides a foundational framework for the successful formulation of the poorly soluble compound this compound into PLGA nanoparticles. The described protocols for preparation and characterization are robust and based on established scientific principles. The resulting nanoparticle formulation is expected to significantly enhance the aqueous dispersibility of the compound, paving the way for further preclinical evaluation, including cell-based assays and in vivo pharmacokinetic studies. Future work should focus on optimizing formulation parameters (e.g., polymer-to-drug ratio, stabilizer concentration) to fine-tune particle size and drug release kinetics for the specific therapeutic application.

References

  • Budhian, A., Siegel, S. J., & Winey, K. I. (2008). PLGA nanoparticles for oral delivery of hydrophobic drugs: influence of organic solvent on nanoparticle formation and release behavior in vitro and in vivo using estradiol as a model drug. Journal of Pharmaceutical Sciences, 97(4), 1530-1542. [Link]

  • D'Souza, S. (2021). Dialysis membrane methods for in vitro drug release test of particulate formulations. ResearchGate. [Link]

  • Bettersize Instruments Ltd. (n.d.). Why choose dynamic light scattering for nanoparticle characterisation?. Bettersize. [Link]

  • AZoNano. (2023). The Advantages of Dynamic Light Scattering in Nanoparticle Research. AZoNano.com. [Link]

  • Zaman, M., Ang, S., & Singh, S. (2016). Characterizing Nanoparticle Size by Dynamic Light Scattering. Journal of the Arkansas Academy of Science, 70, 41. [Link]

  • Süß, P., Lahn, S., & Bernhardt, A. (2021). An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. Pharmaceutics, 13(9), 1341. [Link]

  • Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). Wyatt.com. [Link]

  • University of Strathclyde. (2008). PLGA nanoparticles for oral delivery of hydrophobic drugs: influence of organic solvent on nanoparticle formation and release behavior in vitro and in vivo using estradiol as a model drug. pure.strath.ac.uk. [Link]

  • Ferreira, M., et al. (2018). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry, 6, 258. [Link]

  • Ascendia Pharma. (2022). Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals. ascendiapharma.com. [Link]

  • PROGEN Biotechnik GmbH. (n.d.). LNP Small Molecule Delivery Kit. progen.com. [Link]

  • Drug Development & Delivery. (2022). Developing An Effective Lipid Nanoparticle Formulation Process For Small Molecule And Biologicals Delivery. drug-dev.com. [Link]

  • Ascendia Pharma. (2022). Developing an Effective Lipid Nanoparticle Formulation Process for Small Molecule and Biologicals Delivery. ascendiapharma.com. [Link]

  • nanoComposix. (n.d.). Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. nanocomposix.com. [Link]

  • Inside Therapeutics. (2023). Introduction to PLGA Nanoparticles as a Drug Delivery System. insidetherapeutics.com. [Link]

  • MDPI. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. mdpi.com. [Link]

  • D'souza, S. S., & DeLuca, P. P. (2006). Development of a dialysis in vitro release method for biodegradable microspheres. AAPS PharmSciTech, 7(2), E50. [Link]

  • Patel, K., et al. (2011). Approaches for Dissolution Testing of Novel Drug Delivery Systems. Journal of Young Pharmacists, 3(3), 241-248. [Link]

  • Guterres, S. S., et al. (2007). Development and Validation of a Fast RP-HPLC Method for Determination of Methotrexate Entrapment Efficiency in Polymeric Nanocapsule. Journal of Chromatographic Science, 45(8), 538-543. [Link]

  • Lovrić, J., et al. (2017). The reverse dialysis bag method for the assessment of in vitro drug release from parenteral nanoemulsions – a case study of risperidone. Drug Development and Industrial Pharmacy, 43(10), 1642-1650. [Link]

  • ResearchGate. (n.d.). Drug loading and encapsulation efficiency values determined by the HPLC method. ResearchGate. [Link]

  • de Melo, N. F. S., et al. (2018). A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Google Patents. (n.d.). Method for determining drug encapsulation efficiency in liposomes.
  • ResearchGate. (2018). A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. ResearchGate. [Link]

  • Royal Society of Chemistry. (2018). Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays. pubs.rsc.org. [Link]

  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 26(20), 6147. [Link]

  • IRIS UniGe. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. iris.unige.it. [Link]

  • IRIS UniGe. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. iris.unige.it. [Link]

  • ResearchGate. (2024). Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

Sources

The Pyrazole Scaffold: A Versatile Platform for Modern Crop Protection Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Pyrazoles in Agrochemical Synthesis

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern agrochemical research and development. Its remarkable versatility and amenability to chemical modification have led to the discovery and commercialization of a diverse array of highly effective fungicides, herbicides, and insecticides.[1] The inherent stability of the pyrazole ring, coupled with the diverse biological activities exhibited by its derivatives, makes it a privileged scaffold in the design of novel crop protection agents.[2][3] This guide provides an in-depth exploration of the application of pyrazoles in the synthesis of key crop protection agents, offering detailed protocols and insights into the chemical principles that underpin their efficacy.

The strategic incorporation of the pyrazole moiety into a larger molecular framework allows for the fine-tuning of physicochemical properties, mode of action, and selectivity.[4] By strategically substituting different positions on the pyrazole ring, chemists can modulate a molecule's ability to interact with specific biological targets in pests, weeds, or fungi, while minimizing off-target effects on crops and non-target organisms. This guide will delve into the synthesis of three exemplary pyrazole-based active ingredients, each representing a major class of crop protection agent: the fungicide Fluxapyroxad, the herbicide Pyroxasulfone, and the insecticide Fipronil. Through a detailed examination of their synthesis, we will illuminate the causal relationships between chemical structure and biological function, providing a valuable resource for researchers and professionals in the field of agrochemical development.

Fungicides: Pyrazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors

A significant class of pyrazole-based fungicides are the pyrazole carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi by blocking the activity of Complex II (succinate dehydrogenase), a crucial enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain.[5][6] This inhibition leads to a cessation of energy production and ultimately, fungal cell death. Fluxapyroxad is a leading example of a broad-spectrum SDHI fungicide with high efficacy against a wide range of fungal pathogens.[5][6]

Featured Compound: Fluxapyroxad

Fluxapyroxad, developed by BASF, is distinguished by its N-(3',4',5'-trifluorobiphenyl-2-yl)pyrazole-4-carboxamide structure.[6] The synthesis of this molecule hinges on two key fragments: the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride and the 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine intermediate. The final step involves the formation of a robust amide linkage between these two precursors.

G cluster_0 Synthesis of Biphenyl Amine Intermediate cluster_1 Synthesis of Pyrazole Acid Chloride cluster_2 Final Amidation A o-Chlorobenzonitrile C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B (3,4,5-Trifluorophenyl)boronic acid B->C D 3',4',5'-Trifluoro- [1,1'-biphenyl]-2-carbonitrile C->D E Hydrolysis (H2SO4) D->E F 3',4',5'-Trifluoro- [1,1'-biphenyl]-2-carboxamide E->F G Hofmann Degradation (NaClO) F->G H 3',4',5'-Trifluoro- [1,1'-biphenyl]-2-amine G->H L Amidation H->L I 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid J Chlorinating Agent (e.g., SOCl2) I->J K 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride J->K K->L M Fluxapyroxad L->M

Caption: Synthetic workflow for Fluxapyroxad.

This protocol is a representative synthesis based on established chemical principles.[5][7][8]

Part 1: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine (Key Intermediate)

  • Suzuki-Miyaura Coupling: In a reaction vessel, combine o-chlorobenzonitrile, (3,4,5-trifluorophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., NaOH or K₂CO₃) in a solvent system such as toluene/water.[8] Heat the mixture under an inert atmosphere. The palladium catalyst facilitates the cross-coupling of the two aryl fragments.

  • Work-up and Isolation: After the reaction is complete, cool the mixture, separate the organic layer, and wash it with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carbonitrile.

  • Hydrolysis: Treat the resulting carbonitrile with concentrated sulfuric acid in a suitable solvent like toluene and heat.[8] This step hydrolyzes the nitrile group to a primary amide.

  • Work-up and Isolation: Carefully quench the reaction with cold water and neutralize with a base. Extract the product, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carboxamide, with an organic solvent.

  • Hofmann Degradation: Subject the carboxamide to a Hofmann degradation reaction using sodium hypochlorite in a solvent such as ethanol.[8] This reaction converts the primary amide to a primary amine with one less carbon atom.

  • Final Purification: After the reaction, perform an appropriate work-up and purify the crude product by crystallization or chromatography to obtain the pure 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.

Part 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Chlorination: React 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent.

  • Isolation: After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude pyrazole acid chloride, which can often be used in the next step without further purification.

Part 3: Final Amidation to Yield Fluxapyroxad

  • Coupling Reaction: Dissolve the 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine in an inert solvent and add a base (e.g., triethylamine or pyridine). Slowly add the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to the solution.

  • Work-up and Purification: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer, concentrate it, and purify the resulting solid by recrystallization or column chromatography to yield pure Fluxapyroxad.

StepKey ReagentsPurposeTypical Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, NaOHFormation of the biphenyl backbone>90%
HydrolysisH₂SO₄Conversion of nitrile to amide~98%[8]
Hofmann DegradationNaClOConversion of amide to amine~97%[8]
AmidationPyrazole acid chloride, baseFormation of the final amide bondHigh

Herbicides: Pyrazole Sulfones as Inhibitors of Very-Long-Chain Fatty Acid Synthesis

The pyrazole scaffold is also integral to the development of potent herbicides. Pyroxasulfone is a prime example of an isoxazoline-sulfonyl-pyrazole herbicide that provides excellent pre-emergence control of grass and broadleaf weeds.[2][9] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant cell division and growth.

Featured Compound: Pyroxasulfone

Pyroxasulfone, discovered by Kumiai Chemical Industry, is characterized by its unique structure containing a pyrazole ring linked to a dimethylisoxazoline moiety through a sulfonyl group.[9] The synthesis involves the preparation of a key pyrazole thioether intermediate, which is subsequently oxidized to the active sulfone.

G cluster_0 Preparation of Pyrazole Intermediate cluster_1 Preparation of Thioether cluster_2 Final Oxidation A 5-(Difluoromethoxy)-1-methyl- 3-(trifluoromethyl)-1H-pyrazole B Chloromethylation A->B C 4-(Chloromethyl)-5-(difluoromethoxy)- 1-methyl-3-(trifluoromethyl)-1H-pyrazole B->C E Nucleophilic Substitution (Base) C->E D 3-Mercapto-5,5-dimethyl- 4,5-dihydro-1,2-oxazole D->E F 3-({[5-(Difluoromethoxy)-1-methyl- 3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}sulfanyl)- 5,5-dimethyl-4,5-dihydro-1,2-oxazole E->F G Oxidation (H2O2, Na2WO4) F->G H Pyroxasulfone G->H

Caption: Synthetic workflow for Pyroxasulfone.

This protocol is a representative synthesis based on patent literature.[10][11][12]

Part 1: Synthesis of the Thioether Intermediate

  • Preparation of the Pyrazole Precursor: Synthesize 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole from its corresponding pyrazole precursor through a chloromethylation reaction.

  • Thioether Formation: In a suitable solvent, react the 4-(chloromethyl)pyrazole derivative with 3-mercapto-5,5-dimethyl-4,5-dihydro-1,2-oxazole in the presence of a base. The base deprotonates the thiol, forming a nucleophilic thiolate that displaces the chloride on the pyrazole side chain.

  • Work-up and Isolation: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent, dry the organic phase, and concentrate it to obtain the crude thioether intermediate.

Part 2: Oxidation to Pyroxasulfone

  • Oxidation Reaction: Dissolve the thioether intermediate in a suitable solvent, such as acetic acid. Add a catalyst, such as sodium tungstate dihydrate, followed by the dropwise addition of an oxidizing agent, typically hydrogen peroxide.[10] The temperature should be carefully controlled during the addition.

  • Reaction Monitoring: Maintain the reaction at a slightly elevated temperature and monitor its progress by a suitable analytical technique like HPLC.[10]

  • Precipitation and Isolation: Upon completion, cool the reaction mixture and add water to precipitate the product.[10]

  • Purification: Filter the solid, wash it with water and an organic solvent, and dry to obtain pure Pyroxasulfone.

StepKey ReagentsPurposeTypical Yield
Thioether FormationBaseNucleophilic substitution to form C-S bondHigh
OxidationH₂O₂, Sodium tungstate dihydrateConversion of thioether to sulfone>95%[1]

Insecticides: Phenylpyrazoles as GABA-gated Chloride Channel Antagonists

Phenylpyrazoles represent a critically important class of insecticides, with Fipronil being the most prominent member. These compounds act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects.[13] By blocking this channel, phenylpyrazoles disrupt normal nerve function, leading to hyperexcitation and the death of the insect.

Featured Compound: Fipronil

Fipronil is a broad-spectrum insecticide widely used in agriculture and for veterinary purposes.[13] Its synthesis involves the construction of the substituted pyrazole core followed by the crucial introduction of the trifluoromethylsulfinyl group at the 4-position.

G cluster_0 Formation of Pyrazole Core cluster_1 Introduction of Thio Group cluster_2 Final Oxidation A 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine C Cyclization A->C B 2,3-Dicyano-3-(trifluoromethyl)acrylonitrile B->C D 5-Amino-3-cyano-1-(2,6-dichloro- 4-trifluoromethylphenyl)pyrazole C->D F Thiolation D->F E Trifluoromethylsulfenyl chloride (CF3SCl) E->F G 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)- 4-(trifluoromethylthio)pyrazole F->G H Oxidation (e.g., H2O2 in DCAA) G->H I Fipronil H->I

Caption: Synthetic workflow for Fipronil.

This protocol is a representative synthesis based on patent literature.[14][15][16]

Part 1: Synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-(trifluoromethylthio)pyrazole

  • Pyrazole Ring Formation: The synthesis typically begins with the condensation of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine with a suitable three-carbon synthon, such as a derivative of acrylonitrile, to form the pyrazole ring. This step establishes the core heterocyclic structure.

  • Introduction of the Thio Group: The 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole is then reacted with a source of the trifluoromethylthio group, such as trifluoromethylsulfenyl chloride (CF₃SCl). This electrophilic substitution reaction introduces the sulfur atom at the 4-position of the pyrazole ring.

Part 2: Oxidation to Fipronil

  • Oxidation Reaction: The key final step is the selective oxidation of the thioether to a sulfoxide. This is often achieved using an oxidizing agent like hydrogen peroxide in a suitable solvent system, for example, dichloroacetic acid or a mixture of halogenated acids.[17] The reaction conditions must be carefully controlled to prevent over-oxidation to the corresponding sulfone, which is a common impurity.[14]

  • Work-up and Isolation: After the reaction is complete, the mixture is typically quenched with a reducing agent (e.g., sodium sulfite) to destroy excess oxidant.[17] The product is then isolated by filtration or extraction.

  • Purification: The crude Fipronil is purified by recrystallization from a suitable solvent mixture (e.g., chlorobenzene and ethyl acetate) to achieve the desired purity.[15]

StepKey ReagentsPurposeTypical Yield
Pyrazole FormationPhenylhydrazine derivative, acrylonitrile derivativeConstruction of the core pyrazole ringVariable
ThiolationCF₃SClIntroduction of the trifluoromethylthio groupGood
OxidationH₂O₂, Dichloroacetic acidSelective oxidation of thioether to sulfoxide75-90%[14]

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in the development of new crop protection agents. The examples of Fluxapyroxad, Pyroxasulfone, and Fipronil demonstrate the remarkable adaptability of this heterocycle to target diverse biological processes in fungi, plants, and insects. A deep understanding of the synthetic methodologies and the structure-activity relationships of pyrazole derivatives is essential for the rational design of the next generation of agrochemicals that are not only highly effective but also meet the increasing demands for environmental safety and sustainability. The protocols and insights provided herein serve as a testament to the power of synthetic chemistry to address critical challenges in global food production.

References

  • Ando, H., et al. (2013). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone. Pest Management Science, 69(5), 654-663. Available at: [Link]

  • AERU. (n.d.). Fipronil (Ref: BAS 350l). University of Hertfordshire. Available at: [Link]

  • AERU. (n.d.). Pyroxasulfone (Ref: KIH-485). University of Hertfordshire. Available at: [Link]

  • AERU. (n.d.). Fluxapyroxad (Ref: BAS 700F). University of Hertfordshire. Available at: [Link]

  • Patel, S. K., et al. (2020). A process for synthesis of fipronil. WO 2020/188376 A1. Google Patents.
  • Shashikumar, D., et al. (2011). Process for synthesis of fipronil. WO 2011/107998 A1. Google Patents.
  • Wang, F., et al. (2020). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. Synthetic Communications, 50(15), 2326-2332. Available at: [Link]

  • Adama Makhteshim Ltd. (2023). A process for preparation of pyroxasulfone. US 2023/0394019 A1. Justia Patents. Available at: [Link]

  • Shashikumar, D., et al. (2013). Process for synthesis of fipronil. US 8,507,693 B2. Google Patents.
  • Wang, F., et al. (2020). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. Taylor & Francis Online. Available at: [Link]

  • Anhui Jiuyi Agriculture Co., Ltd. (2022). Synthesis method for pyroxasulfone, and application of pyroxasulfone. WO 2022/000603 A1. Google Patents.
  • Adama Makhteshim Ltd. (2021). Process and intermediates for the preparation of pyroxasulfone. WO 2021/176456 A1. Google Patents.
  • Zhang, J., et al. (2014). Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. Journal of Chemical and Pharmaceutical Research, 6(5), 101-106. Available at: [Link]

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link]

  • Luo, B., et al. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: The Use of CAS 895042-70-3 as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

We have received a request for detailed application notes and protocols for the use of the chemical building block with CAS number 895042-70-3 in organic synthesis. However, our initial comprehensive search and verification process has revealed a significant ambiguity associated with this specific CAS number.

Crucial Finding: Ambiguous Chemical Identity

Our search has linked CAS 895042-70-3 to two distinct chemical entities:

  • 3,3-Difluorocyclobutane-1-carboxylic acid

  • 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Furthermore, more definitive sources indicate different CAS numbers for these compounds. 3,3-Difluorocyclobutane-1-carboxylic acid is authoritatively assigned CAS 107496-54-8 [1]. Similarly, 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is listed with CAS 1189042-70-3 [2][3].

This discrepancy suggests that the provided CAS number, 895042-70-3, is likely erroneous or obsolete.

Commitment to Scientific Integrity

In the interest of providing accurate and reliable scientific information, we cannot proceed with generating a detailed application note for a chemical building block that lacks a definitive and verifiable identity. Constructing protocols for an ambiguous compound would be scientifically unsound and could lead to inaccurate and unsafe experimental work.

Moving Forward

To ensure that we can provide you with the precise and in-depth technical guide you require, we kindly request that you:

  • Verify the CAS number of the building block of interest.

  • Alternatively, please provide the common chemical name and/or the chemical structure of the compound you wish to be the subject of the application note.

Once the correct chemical identity of the building block is established, we will be pleased to develop a comprehensive guide that meets all the core requirements of your request, including detailed protocols, mechanistic insights, and visual aids.

We appreciate your understanding and look forward to assisting you with your research and development endeavors.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the critical parameters that govern success. This is not a rigid protocol but a dynamic guide to empower you to rationalize and overcome experimental challenges.

This pyrazole derivative is a valuable building block in medicinal and agricultural chemistry, often utilized in the development of novel anti-inflammatory agents, anti-cancer therapeutics, and crop protection agents.[1][2] Its synthesis, while conceptually straightforward, has nuances that can significantly impact yield and purity.

Part 1: The Synthetic Blueprint & Mechanism

The most reliable and common method for synthesizing 5-aminopyrazoles is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine derivative with a β-ketonitrile.[3] For our target molecule, the reaction proceeds between (3-chlorophenyl)hydrazine and 4,4-dimethyl-3-oxopentanenitrile.

The reaction is typically performed under acidic conditions, which serve to catalyze the key steps of imine formation and subsequent intramolecular cyclization.

Core Reaction Mechanism

The reaction proceeds through several distinct steps:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of (3-chlorophenyl)hydrazine attacks the electrophilic carbonyl carbon of 4,4-dimethyl-3-oxopentanenitrile. This is often the rate-determining step and is catalyzed by acid.

  • Intramolecular Cyclization: The second nitrogen atom of the resulting hydrazone intermediate performs a nucleophilic attack on the carbon atom of the nitrile group.

  • Tautomerization & Aromatization: The cyclic intermediate tautomerizes to form the stable, aromatic 5-aminopyrazole ring.

Below is a diagram illustrating this mechanistic pathway.

Reaction_Mechanism Fig. 1: Reaction Mechanism R1 (3-chlorophenyl)hydrazine I1 Hydrazone Intermediate R1->I1 H+ catalyst (Attack on C=O) R2 4,4-dimethyl-3-oxopentanenitrile R2->I1 plus + I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization (Attack on C≡N) P 3-tert-butyl-1-(3-chlorophenyl) -1H-pyrazol-5-amine I2->P Tautomerization Troubleshooting_Yield Fig. 2: Workflow for Low Yield Start Low/No Yield Observed Check_SM Verify Purity of Starting Materials Start->Check_SM Check_SM->Start If impure, replace Check_Cond Review Reaction Conditions (Temp, Time, Catalyst) Check_SM->Check_Cond If pure Check_Cond->Start Adjust & rerun Monitor_Rxn Implement In-Process Monitoring (TLC/HPLC) Check_Cond->Monitor_Rxn If correct Monitor_Rxn->Check_Cond If stalled, adjust temp/time Workup Optimize Workup (pH control, Extraction) Monitor_Rxn->Workup If reaction complete Result Improved Yield Workup->Result

Sources

common issues in Knorr pyrazole synthesis and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this foundational heterocyclic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Introduction to the Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a robust and versatile method for synthesizing pyrazoles and pyrazolones. The reaction involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[1][2][3][4][5] The resulting pyrazole scaffold is a key pharmacophore in numerous biologically active compounds, making this reaction a cornerstone in medicinal chemistry.[6]

The general mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6]

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Issue 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: This is one of the most common challenges in the Knorr synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound.[7] The formation of two regioisomers occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two different carbonyl carbons.[4]

Causality: The regioselectivity is governed by a delicate balance of steric and electronic factors of the substituents on both the hydrazine and the 1,3-dicarbonyl compound, as well as the reaction conditions.[7] The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the dicarbonyl compound.[8]

Solutions:

  • pH Control: The pH of the reaction medium is a critical parameter.[9][10]

    • Under acidic conditions: The reaction is accelerated.[9] The initial condensation to form the hydrazone and the subsequent cyclization are both acid-catalyzed.[6][9] For β-ketoesters, a few drops of glacial acetic acid are often sufficient.[6][11]

    • Near-neutral pH: Dehydration of the intermediate is often the rate-determining step.[7]

    • Optimization: The optimal pH needs to be determined empirically for your specific substrates. A pH screen is recommended to find the ideal conditions for maximizing the desired regioisomer.

  • Solvent Selection: The choice of solvent can significantly influence the isomeric ratio.[7] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[12]

    SolventTypical Regioisomeric Ratio (Example)Reference
    EthanolMixture of isomers[12]
    2,2,2-Trifluoroethanol (TFE)Improved selectivity for one isomer[12]
    1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High selectivity for one isomer[12]
  • Temperature and Reactant Stoichiometry:

    • Varying the reaction temperature can influence the kinetic vs. thermodynamic product distribution. Lower temperatures may favor the formation of one isomer.

    • Recent studies have shown that the ratio of the reactants (hydrazine to dicarbonyl) can also affect the regioselectivity.[7]

Issue 2: The reaction yield is low, or the reaction is not going to completion.

Answer: Low yields or incomplete conversion can stem from several factors, including suboptimal reaction conditions, substrate reactivity, or the formation of stable, unreactive intermediates.

Causality: The Knorr synthesis is often a fast and high-yielding reaction due to the formation of a stable aromatic product.[11] However, less reactive starting materials may require more forcing conditions. In some cases, a stable hydroxylpyrazolidine intermediate can be formed, and its dehydration to the final pyrazole can be the rate-determining step.[7]

Solutions:

  • Catalyst Optimization: Ensure appropriate acid catalysis. For many reactions, a catalytic amount of a protic acid like acetic acid is sufficient.[11] In some cases, stronger acids or Lewis acids might be necessary, but this should be approached with caution as it can also promote side reactions.[9]

  • Temperature and Reaction Time: While many Knorr syntheses are exothermic and proceed at room temperature, heating may be required for less reactive substrates.[10][13] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and ensure all starting material is consumed.[10]

  • Solvent Choice: The solvent can impact reaction rates. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the proton transfer steps involved in the mechanism.

Experimental Protocol: Optimizing Reaction Conditions for a Low-Yielding Knorr Synthesis

  • Setup: In parallel reaction vials, set up small-scale reactions (e.g., 0.1 mmol) of your 1,3-dicarbonyl compound and hydrazine.

  • Solvent Screen: Use a range of solvents, such as ethanol, acetic acid, trifluoroethanol (TFE), and a non-protic solvent like toluene for comparison.

  • Catalyst Screen: To each solvent system, add a different acid catalyst. Start with a catalytic amount of acetic acid. In other vials, try p-toluenesulfonic acid or a Lewis acid like ZnCl₂. Include a no-catalyst control.

  • Temperature Screen: Run each set of reactions at different temperatures, for example, room temperature, 50 °C, and reflux.

  • Monitoring: Monitor the reactions at regular intervals (e.g., 1, 4, and 24 hours) by TLC or LC-MS to assess the consumption of starting materials and the formation of the desired product.

  • Analysis: Based on the results, identify the optimal combination of solvent, catalyst, and temperature for your specific substrates.

Issue 3: My reaction mixture has turned a deep yellow or red color, and I'm observing many impurities.

Answer: The formation of colored impurities is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[10][14]

Causality: This discoloration is often due to the formation of byproducts from the hydrazine starting material, which can be prone to oxidation or side reactions, especially under acidic conditions.[10]

Solutions:

  • Addition of a Mild Base: If you are using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction mixture can become highly acidic. Adding one equivalent of a mild base like sodium acetate (NaOAc) or potassium acetate (KOAc) can buffer the reaction, neutralizing the excess acid and leading to a cleaner reaction profile.[10][14]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes involving the hydrazine.[10]

  • Purification Strategy:

    • Workup: During the workup, washing the crude product with a non-polar solvent like toluene may help remove some of the colored impurities before further purification.[10][14]

    • Chromatography: If recrystallization is insufficient, silica gel column chromatography is often effective for removing polar, colored byproducts.

Issue 4: I've isolated an unexpected intermediate. What could it be?

Answer: It is possible to isolate intermediates in the Knorr synthesis, especially under milder conditions or with specific substrates.

Causality: The reaction proceeds through several intermediates. The most commonly observed are the initial hydrazone and a subsequent cyclized, non-aromatic species.

Common Intermediates:

  • Hydroxylpyrazolidine: This is a cyclic hemiaminal intermediate that forms after the intramolecular cyclization but before the final dehydration step.[7] In some cases, this intermediate can be quite stable and isolable.

  • Di-addition Product: An intermediate resulting from the addition of two molecules of hydrazine to one molecule of the dicarbonyl compound has also been observed.[7]

Troubleshooting Steps:

  • Characterization: Use spectroscopic methods (NMR, MS, IR) to characterize the isolated intermediate. The presence of an -OH group and the absence of aromatic signals in the ¹H NMR spectrum might suggest a hydroxylpyrazolidine intermediate. Mass spectrometry can help identify a di-addition product by its molecular weight.

  • Promoting Dehydration: If you have isolated a hydroxylpyrazolidine, you can often convert it to the desired pyrazole by heating it in the presence of an acid catalyst to promote the final dehydration step.

Visualizing the Knorr Synthesis Pathway

The following diagrams illustrate the key mechanistic steps and potential pitfalls in the Knorr pyrazole synthesis.

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Hydroxylpyrazolidine Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Regioisomer Regioisomeric Pyrazole Hydrazone->Regioisomer Attack at other C=O Pyrazole Pyrazole (Product) Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting_Flowchart Start Problem with Knorr Synthesis Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Regio_Mix Regioisomeric Mixture Start->Regio_Mix Impurities Colored Impurities Start->Impurities Sol_Yield Optimize Temp/Time Adjust Catalyst Change Solvent Low_Yield->Sol_Yield Sol_Regio Control pH Use Fluorinated Solvents Screen Temperature Regio_Mix->Sol_Regio Sol_Impure Add Mild Base (e.g., NaOAc) Use Inert Atmosphere Optimize Purification Impurities->Sol_Impure

Caption: Troubleshooting workflow for common Knorr synthesis issues.

References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis | Request PDF. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Unknown Source. (n.d.). Knorr Pyrazole Synthesis.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice : r/Chempros. [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole-based compounds. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into optimizing their experiments. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding pyrazole synthesis, providing a foundational understanding for optimizing your reactions.

Q1: What are the most common methods for synthesizing pyrazole derivatives?

The most prevalent and foundational method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] This approach, particularly the Knorr pyrazole synthesis, involves reacting a 1,3-dicarbonyl compound with hydrazine and is favored for its simplicity and often high yields.[2][3] Other significant methods include reactions with α,β-unsaturated ketones and 1,3-dipolar cycloadditions.[3][4]

Q2: What are the primary challenges I might face during pyrazole synthesis?

Researchers commonly encounter several key challenges:

  • Low Yields: Reactions may not proceed to completion or may be plagued by side reactions.[5]

  • Poor Regioselectivity: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, a mixture of two regioisomeric products can form, complicating purification and reducing the yield of the desired compound.[3][6]

  • Harsh Reaction Conditions: Traditional methods can require high temperatures or strong acids, which may not be suitable for sensitive substrates.[7]

  • Byproduct Formation: Besides regioisomers, other side products like furan derivatives or incompletely aromatized pyrazolines can form.[6][8]

Q3: What are "green" or more environmentally friendly approaches to pyrazole synthesis?

Significant progress has been made in developing greener synthetic routes. These methods aim to reduce waste, energy consumption, and the use of hazardous solvents.[9] Key approaches include:

  • Microwave-Assisted Synthesis: Can dramatically reduce reaction times and improve yields.[5][10]

  • Solvent-Free Reactions: Performing reactions without a solvent minimizes environmental impact and can sometimes accelerate the reaction rate.[10][11]

  • Use of Green Solvents: Utilizing environmentally benign solvents like water, ethanol, or ionic liquids.[9][12]

  • Novel Catalysts: Employing efficient and recyclable catalysts, such as nano-ZnO or magnetically retrievable catalysts, can improve reaction conditions.[5]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This guide is structured to help you diagnose and solve specific issues encountered during your experiments.

Problem Area A: Low Yield & Incomplete Conversion
Q4: My reaction yield is consistently low. What are the likely causes and how can I fix this?

Low yields are a frequent issue stemming from several factors. A systematic approach is key to identifying the root cause.[5]

1. Incomplete Reaction:

  • Causality: The reaction may not have reached equilibrium or the activation energy barrier is too high under the current conditions.

  • Troubleshooting Steps:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to ensure all starting material is consumed.[5]

    • Increase Temperature: Many condensation reactions require heating to proceed at a reasonable rate. Consider refluxing the reaction mixture.[5] For thermally sensitive compounds, even a moderate temperature increase (e.g., to 60°C) can improve yields, but exceeding the optimal temperature can lead to degradation and a drop in yield.[13]

    • Microwave Irradiation: This technique can be highly effective for driving reactions to completion quickly and often results in higher yields compared to conventional heating.[10]

2. Suboptimal Catalyst or pH:

  • Causality: The Knorr and Paal-Knorr syntheses are typically acid-catalyzed.[14][15] The acid protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the hydrazine.[16] An incorrect amount or type of catalyst will slow or stall this crucial step.

  • Troubleshooting Steps:

    • Introduce a Catalyst: If you are running the reaction under neutral conditions, add a catalytic amount of a weak acid like glacial acetic acid.[8]

    • Optimize Catalyst Loading: Too much acid can sometimes promote side reactions. Experiment with different catalyst concentrations.

    • Consider a Lewis Acid: In some systems, Lewis acids like nano-ZnO or lithium perchlorate have been shown to be effective catalysts.[3][5]

3. Poor Starting Material Quality:

  • Causality: Impurities in your 1,3-dicarbonyl compound or hydrazine can participate in unwanted side reactions, consuming reagents and generating byproducts that complicate purification.[17]

  • Troubleshooting Steps:

    • Verify Purity: Ensure the purity of your starting materials is high (e.g., >98%).[17] If necessary, purify them by distillation or recrystallization before use.[8]

    • Use Fresh Reagents: Hydrazine, in particular, can degrade over time. Using a fresh bottle or freshly distilled hydrazine can prevent issues.[18]

4. Inappropriate Solvent Choice:

  • Causality: The solvent plays a critical role in solvating reactants, influencing reaction rates, and in some cases, determining the reaction pathway.

  • Troubleshooting Steps:

    • Switch Solvent Polarity: While polar protic solvents like ethanol are common, some reactions benefit greatly from aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), which can accelerate dehydration steps.[4][17]

    • Consider Ionic Liquids: These can act as both the solvent and catalyst, often leading to shorter reaction times and simpler work-up procedures.[12]

Problem Area B: Side Product Formation & Regioselectivity
Q5: My reaction produces two isomers that are difficult to separate. How can I improve the regioselectivity?

This is the most common problem when using an unsymmetrical 1,3-dicarbonyl substrate. The hydrazine can attack either carbonyl group, leading to a mixture of regioisomers.[6]

1. Solvent-Directed Control:

  • Causality: The solvent can influence the transition state energies for the two possible reaction pathways. Hydrogen-bonding solvents can preferentially stabilize one intermediate over the other.

  • Troubleshooting Steps:

    • Use Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in favor of a single isomer.[6]

2. pH Adjustment:

  • Causality: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thereby favoring one pathway.

  • Troubleshooting Steps:

    • Systematic pH Screening: Experiment with acidic, basic, and neutral conditions to determine the optimal pH for your specific substrates. Acidic conditions may favor one isomer, while neutral or basic conditions may favor the other.[6]

3. Structural Modification:

  • Causality: Introducing significant steric or electronic differences between the two carbonyl groups can force the reaction down a single pathway.

  • Troubleshooting Steps:

    • Steric Hindrance: If possible, use a substrate with a bulky group near one of the carbonyls. The hydrazine will preferentially attack the less sterically hindered carbonyl.[6][17]

    • Electronic Effects: An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack.[6]

Q6: I am getting a significant amount of a pyrazoline byproduct instead of the fully aromatic pyrazole. What should I do?

This typically occurs when synthesizing pyrazoles from α,β-unsaturated carbonyl compounds. The reaction proceeds through a pyrazoline intermediate, which must then be oxidized (aromatized) to form the pyrazole.[6]

  • Causality: The reaction conditions may not be sufficient to promote the final aromatization step, which involves the elimination of a leaving group or oxidation.

  • Troubleshooting Steps:

    • In Situ Oxidation: If the reaction is not proceeding to the pyrazole, you may need to add an oxidizing agent. Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can be effective.[19]

    • Use a Modified Hydrazine: Using a tosylhydrazine can facilitate aromatization through the elimination of the tosyl group under redox-neutral conditions.[20]

Problem Area C: Product Degradation & Purification Challenges
Q7: My product seems to be decomposing during the reaction or work-up. How can I prevent this?

Product or intermediate instability can be a significant hurdle, often leading to the formation of tarry materials.[18]

  • Causality: High temperatures can cause the decomposition of sensitive functional groups. Additionally, some pyrazole intermediates can be sensitive to air oxidation.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.[18]

    • Use an Inert Atmosphere: If your compounds are air-sensitive, perform the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.[18]

    • Monitor Closely: Use TLC to track the reaction and stop it as soon as the starting material is consumed to avoid prolonged heating that could degrade the product.[18]

Q8: I'm having difficulty purifying my pyrazole product. What are the best practices?

Purification can be challenging, especially when dealing with regioisomers or basic pyrazole compounds.

  • Causality: Pyrazoles are basic compounds and can interact strongly with the acidic silica gel used in column chromatography, leading to poor separation and product loss. Isomers often have very similar polarities, making them difficult to separate.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: For basic pyrazoles, treat your silica gel with triethylamine (e.g., add 1% triethylamine to your eluent) to neutralize the acidic sites and improve recovery.[18][21]

    • Acid-Base Extraction: Use a dilute acid wash (e.g., 1M HCl) during the work-up to remove unreacted hydrazine and other basic impurities.[18]

    • Recrystallization: This is a powerful technique for purification. Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[18]

    • Fractional Crystallization: If you have a mixture of regioisomers, it is sometimes possible to separate them by carefully choosing a solvent system where one isomer is significantly less soluble than the other.[18]

Section 3: Experimental Protocols & Data

To provide a practical context, this section includes a general optimization protocol and a data comparison table for different synthetic methodologies.

Protocol: General Optimization of a Knorr-Type Pyrazole Synthesis

This protocol provides a starting point for optimizing the reaction between a 1,3-dicarbonyl compound and a hydrazine.

  • Reactant Preparation:

    • Ensure the 1,3-dicarbonyl compound is pure (>98%). If necessary, purify by distillation or recrystallization.

    • Use fresh, high-purity hydrazine hydrate or a substituted hydrazine.

  • Reaction Setup (Trial 1 - Standard Conditions):

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

    • Add ethanol as the solvent (approx. 0.1 M concentration).

    • Add the hydrazine (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction Execution & Monitoring:

    • Stir the reaction mixture and heat to reflux (approx. 80°C for ethanol).

    • Monitor the reaction progress every 30-60 minutes by TLC, checking for the consumption of the limiting starting material.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (potentially deactivated with triethylamine) or by recrystallization to obtain the pure pyrazole.[18][21]

Data Presentation: Comparative Synthesis of 3,5-Dimethylpyrazole

The following table summarizes key parameters for the synthesis of a simple pyrazole using a traditional Knorr synthesis versus a modern, ionic liquid-supported method. This data highlights the potential for significant process optimization.

ParameterTraditional Method (Knorr Synthesis)Ionic Liquid-Supported Method
Typical Yield 75-95%[12]Up to 96%[12]
Reaction Time 1.5 - 3 hours[12]15 - 30 minutes[12]
Reaction Temperature 15 - 100°C[12]Room Temperature to 60°C[12]
Solvent Water, Ethanol, Acetic Acid[12]Ionic Liquid (e.g., [bmim][BF4])[12]
Catalyst Acid (e.g., Acetic Acid) or Base[12]Ionic Liquid (acts as solvent & catalyst)[12]
Work-up Extraction with organic solvents, drying[12]Simple precipitation by adding water, filtration[12]

Section 4: Visual Guides & Workflows

Visual aids can clarify complex processes. The following diagrams illustrate a typical synthetic workflow and a logical troubleshooting process.

G cluster_inputs Reactants & Reagents cluster_process Process cluster_outputs Outputs R1 1,3-Dicarbonyl Compound P1 Combine Reactants & Set Temperature R1->P1 R2 Hydrazine Derivative R2->P1 R3 Solvent & Catalyst R3->P1 P2 Monitor Reaction (TLC / LC-MS) P1->P2 P3 Work-up (Extraction/Quenching) P2->P3 P4 Purification (Chromatography/ Recrystallization) P3->P4 O1 Desired Pyrazole Product P4->O1 Isolated Product O2 Potential Regioisomer P4->O2 If present O3 Other Byproducts P4->O3 If present

Caption: General workflow for a Knorr-type pyrazole synthesis.

T action action start Low Yield? q1 Reaction Complete? (Check TLC/LCMS) start->q1 q2 Side Products Observed? q1->q2 Yes a1 Increase Time and/or Temperature. Consider Microwave. q1->a1 No q3 Using a Catalyst? q2->q3 No a2 Optimize Conditions: - Adjust pH/Catalyst - Change Solvent - Check Reactant Purity q2->a2 Yes a3 Add Catalyst (e.g., Acetic Acid) q3->a3 No a4 Review Starting Material Purity & Re-purify if needed q3->a4 Yes

Caption: Troubleshooting decision tree for low reaction yields.

Section 5: References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis. Retrieved from

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Fadila, B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Rezaie, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Unknown Source. (n.d.). Knorr Pyrazole Synthesis. Source URL not fully available.

  • BenchChem. (n.d.). Optimizing solvent and base selection for pyrazole synthesis. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis. Retrieved from

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Tasch, B. O. A., & Ghadwal, R. S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved from [Link]

  • ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Retrieved from [Link]

  • NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • PubMed. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Retrieved from

  • ResearchGate. (n.d.). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Pyrazole Synthesis: Traditional vs. Ionic Liquid-Supported Methods. Retrieved from

  • PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Retrieved from

  • BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 21(6). Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key pharmaceutical intermediate.[1] As a substituted 5-aminopyrazole, its unique structural features—a basic amino group, a bulky lipophilic tert-butyl group, and a chlorinated phenyl ring—present specific purification hurdles that require carefully optimized strategies.

This resource provides detailed troubleshooting advice and step-by-step protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my crude this compound an oil or waxy solid instead of a crystalline material?

A: This is a common issue often caused by the presence of residual solvents, unreacted starting materials, or isomeric impurities that act as crystallization inhibitors. The bulky tert-butyl group can also hinder efficient crystal lattice packing. An initial aqueous work-up or trituration with a non-polar solvent like hexane or pentane can often help remove these impurities and promote solidification.

Q2: What are the most common impurities I should expect from the synthesis?

A: The synthesis of 5-aminopyrazoles typically involves the condensation of a β-ketonitrile (in this case, 4,4-dimethyl-3-oxopentanenitrile) with a substituted hydrazine (3-chlorophenylhydrazine).[2][3] Common impurities may include:

  • Unreacted Starting Materials: Residual 3-chlorophenylhydrazine or 4,4-dimethyl-3-oxopentanenitrile.

  • Regioisomers: If the reaction conditions are not well-controlled, formation of the isomeric 5-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-3-amine is possible, though generally less favored.

  • Oxidation Byproducts: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.[4][5] This is often observed as a yellow or brownish tint in the crude product.

Q3: I'm having trouble purifying my compound with standard silica gel chromatography. Why is it streaking or showing poor separation?

A: This is the most frequently encountered problem. The basic amino group on the pyrazole ring strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6][7] This acid-base interaction leads to irreversible adsorption, peak tailing (streaking), and poor recovery. The solution is to neutralize these acidic sites by modifying the mobile phase.

Q4: Can I use an alternative to column chromatography?

A: Yes. Given the basic nature of the amine, several alternatives can be highly effective:

  • Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization is an excellent and scalable option.

  • Acid-Base Extraction: This classic technique is highly effective for separating basic amines from neutral or acidic impurities.[8]

  • Salt Formation & Crystallization: The compound can be converted into a stable, crystalline acid addition salt (e.g., hydrochloride). This salt can be easily purified by recrystallization and then neutralized to regenerate the high-purity free base.[6][9]

Purification Strategy Workflow

The following diagram outlines a general workflow for purifying the title compound, from initial work-up to final characterization.

G cluster_0 Phase 1: Initial Work-up & Assessment cluster_1 Phase 2: Purification Method Selection cluster_2 Phase 3: Final Product crude Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3 wash, brine wash) crude->workup assess Assess Crude Purity (TLC, 1H NMR) workup->assess decision Purity > 90%? assess->decision recryst Recrystallization decision->recryst Yes chromatography Column Chromatography (Basic Modifier) decision->chromatography No pure Pure Product (>98%) recryst->pure acid_base Acid-Base Extraction chromatography->acid_base If still impure chromatography->pure acid_base->pure characterize Characterization (NMR, LC-MS, M.P.) pure->characterize

Caption: General workflow for the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during purification experiments.

Problem Observed Probable Cause(s) Recommended Solution(s)
Compound "oils out" during recrystallization. The boiling point of the solvent is too high, or the solution is supersaturated. The presence of impurities lowers the melting point.Use a lower-boiling point solvent or a co-solvent system. Ensure the solution is not overly concentrated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystallization.[6]
Product is a persistent yellow/brown color. Air oxidation of the aromatic amine group.[5]Perform purification steps quickly and consider using solvents degassed with nitrogen or argon. If the color persists, a charcoal treatment during recrystallization can sometimes remove colored impurities. Store the final product under an inert atmosphere and protected from light.
Streaking/Tailing on silica gel TLC or column. Strong acid-base interaction between the basic amine and acidic silica gel.[6][7]Add a basic modifier to the eluent. Incorporate 0.5-1% triethylamine (Et₃N) or 0.5% ammonium hydroxide in methanol into your mobile phase (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This neutralizes the acidic sites on the silica, allowing for sharp, symmetrical peaks.[6]
Multiple, closely-eluting spots on TLC. Presence of regioisomers or other structurally similar byproducts.Optimize the mobile phase polarity for better separation. A gradient elution on your column (e.g., starting from 100% Hexane and gradually increasing the percentage of Ethyl Acetate/Et₃N) may be necessary. If separation is still poor, consider reversed-phase (C18) chromatography.
Low recovery from silica gel column. Irreversible adsorption of the product onto the acidic stationary phase.In addition to using a basic modifier in the eluent, consider using deactivated or basic stationary phases like amine-functionalized silica or basic alumina.[7][10] However, optimizing the mobile phase with standard silica is usually sufficient.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography (with Basic Modifier)

This is the most common method for purifying amines when recrystallization is not viable. The key is the addition of a basic modifier.

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:1:1 Hexane/Ethyl Acetate/Triethylamine).

  • Column Packing: Pack a glass column with the prepared slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively (Dry Loading): Adsorb the dissolved crude product onto a small amount of silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent system (e.g., 98:1:1 Hexane/Ethyl Acetate/Triethylamine).

    • Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 90:9:1 Hexane/Ethyl Acetate/Triethylamine) to elute the product. The exact ratio should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with potassium permanganate or visualizing under UV light.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying solid crude material with >85% purity.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents (see table below) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[11]

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude solid and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, you can further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Recommended Solvent Systems for Screening
Ethanol
Methanol
Isopropanol
Ethanol / Water mixture
Methanol / Ethyl Acetate mixture[11]
Toluene / Heptane mixture
Protocol 3: Purification by Acid-Base Extraction

This highly effective method separates the basic product from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine product will move into the aqueous layer.[8]

  • Separation: Drain the lower aqueous layer into a clean flask. For best results, re-extract the organic layer with fresh 1 M HCl and combine the aqueous extracts.

  • Neutral Impurity Removal: Wash the combined acidic aqueous layers with a small amount of a non-polar organic solvent (like diethyl ether or hexane) to remove any remaining neutral impurities. Discard the organic wash.

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10, check with pH paper). The purified amine product will precipitate as a solid or oil.

  • Final Extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent (DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the pure amine.

Troubleshooting Chromatography: A Decision Tree

G start Observation on TLC/Column streaking Streaking / Tailing Peak start->streaking no_elution Compound Stuck at Baseline start->no_elution poor_sep Poor Separation of Spots start->poor_sep cause_acid Probable Cause: Acid-Base Interaction streaking->cause_acid no_elution->cause_acid cause_polar Probable Cause: Eluent Not Polar Enough no_elution->cause_polar cause_solvent Probable Cause: Incorrect Solvent System poor_sep->cause_solvent solution_base Solution: Add 0.5-1% Triethylamine or NH4OH to Eluent cause_acid->solution_base solution_polar Solution: Increase % of Polar Solvent (e.g., Ethyl Acetate, Methanol) cause_polar->solution_polar solution_solvent Solution: Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) cause_solvent->solution_solvent

Caption: Decision tree for troubleshooting common column chromatography issues.

References

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Hanna, S. Y. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. Retrieved from [Link]

  • Pohjoispää, M., et al. (2016). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synthesis, 48(21), 3755-3764.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Armstrong, A., et al. (2006). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 8(11), 2333-2336. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Baron, A., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 9036-9046. Retrieved from [Link]

  • Baron, A., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Hoyt, H. M., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(1), 56-61. Retrieved from [Link]

  • Becerra, D., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1234. Retrieved from [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Cobo, J., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o729. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6299. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

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Technical Support Center: Troubleshooting Pyrazole Solubility in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Solubility Challenge

Researchers, scientists, and drug development professionals frequently encounter pyrazole-containing compounds in their work due to the scaffold's prevalence in pharmacologically active molecules. The pyrazole ring is a key feature in many enzyme inhibitors and other therapeutic agents.[1][2] However, the very characteristics that make pyrazoles attractive for drug design—often their lipophilicity and rigid structure—can also lead to significant challenges with aqueous solubility in biochemical assays.[3][4] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading assay results.[4][5]

This technical guide provides a comprehensive, question-and-answer-based approach to troubleshooting common pyrazole solubility issues. It is designed to provide not just procedural steps, but also the underlying scientific reasoning to empower researchers to make informed decisions in their experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Compound Handling and Stock Solutions

Q1: What is the best solvent for preparing a primary stock solution of my pyrazole derivative?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and effective choice for pyrazole derivatives and other hydrophobic compounds.[6][7] It is a powerful aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[6] When preparing a stock solution, aim for a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay, but do not exceed the compound's solubility limit in DMSO to avoid precipitation during storage.[5]

Causality: Using a high-concentration stock allows for a smaller volume to be transferred to the aqueous assay buffer, which is critical for minimizing the final concentration of the organic solvent. High concentrations of organic solvents can disrupt protein structure, interfere with enzyme kinetics, and exhibit cytotoxicity in cell-based assays.[5][8]

Q2: My pyrazole compound won't fully dissolve in 100% DMSO, even at a modest concentration. What should I do?

A2: While DMSO is a strong solvent, some highly crystalline or lipophilic pyrazole derivatives may still exhibit limited solubility.[5] Before switching solvents, try the following:

  • Gentle Warming: Warm the solution to 30-37°C. For many compounds, solubility increases with temperature.[9] However, be cautious and ensure your compound is stable at this temperature.

  • Vortexing/Sonication: Vigorous mixing or sonication can help break up solid particles and facilitate dissolution.

If these methods fail, consider alternative organic solvents such as ethanol, methanol, or dimethylformamide (DMF).[9] However, it is crucial to establish the tolerance of your specific assay system to these alternative solvents, as they may have different effects than DMSO.[5]

Precipitation in Aqueous Assay Buffers

Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. Why is this happening and how can I fix it?

A3: This is a very common problem and occurs when the pyrazole derivative's solubility in the final aqueous buffer is much lower than in the concentrated DMSO stock.[7] The abrupt change in solvent environment causes the compound to "crash out" of solution.

Here’s a systematic approach to troubleshoot this issue:

  • Decrease the Final Compound Concentration: The simplest solution is often to test a lower final concentration of your compound. There is a threshold concentration above which the compound will not remain soluble.[7]

  • Optimize the Dilution Method: Instead of a single, large dilution, employ a serial dilution strategy.[8] This involves making intermediate dilutions in your assay buffer, which gradually reduces the DMSO concentration and can help keep the compound in solution.[8]

  • Vigorous Mixing: When adding the compound stock (or intermediate dilution) to the final buffer volume, do so while vortexing or stirring vigorously to promote rapid and uniform mixing.[8] This can prevent localized high concentrations that can initiate precipitation.

Experimental Protocols

Protocol 1: Preparation of a Pyrazole Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of a pyrazole derivative for use in biochemical assays.

Materials:

  • Pyrazole derivative (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the Target Concentration: Decide on a suitable stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Weigh the Compound: Accurately weigh the required amount of the pyrazole derivative.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to achieve the target concentration.

  • Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes or gently warm the solution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

Advanced Solubilization Strategies

Q4: I've optimized my dilution protocol and lowered the final concentration, but my pyrazole derivative still precipitates. What other options do I have?

A4: When standard methods are insufficient, you can employ more advanced solubilization strategies. The choice of strategy will depend on the properties of your pyrazole derivative and the constraints of your assay system.

1. Co-solvents:

The use of a water-miscible organic solvent in the final assay buffer can increase the solubility of hydrophobic compounds.[6][11]

  • Common Co-solvents: Besides DMSO, other options include ethanol, methanol, and acetonitrile.[5]

  • Important Consideration: It is critical to determine the maximum concentration of the co-solvent that your assay can tolerate without affecting the biological activity. This is typically done by running a solvent tolerance curve. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.[8][10]

2. pH Adjustment:

If your pyrazole derivative has ionizable functional groups (acidic or basic), adjusting the pH of the assay buffer can significantly improve its solubility by promoting the formation of a more soluble salt form.[8][9]

  • Acidic Pyrazoles: Increasing the pH of the buffer can deprotonate acidic groups, leading to increased solubility.

  • Basic Pyrazoles: Decreasing the pH can protonate basic groups, which can also enhance solubility.

  • Caution: Ensure the final pH of your assay buffer is within the optimal range for your enzyme or cells.

3. Solubility Enhancers (Excipients):

These are non-active ingredients that can be added to the formulation to improve the solubility of the active compound.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic molecules like pyrazole derivatives, forming an "inclusion complex" that is more water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good biocompatibility.[14]

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound. However, they can also denature proteins and should be used with caution and at low concentrations.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting pyrazole solubility issues.

Troubleshooting_Workflow Start Start: Pyrazole Solubility Issue Prep_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prep_Stock Precipitation_Check Precipitation upon dilution in aqueous buffer? Prep_Stock->Precipitation_Check Optimize_Dilution Optimize Dilution Protocol (Serial Dilution, Vigorous Mixing) Precipitation_Check->Optimize_Dilution Yes Success Solubility Issue Resolved Precipitation_Check->Success No Lower_Concentration Lower Final Compound Concentration Optimize_Dilution->Lower_Concentration Still_Precipitates Still Precipitates? Lower_Concentration->Still_Precipitates Advanced_Strategies Employ Advanced Strategies Still_Precipitates->Advanced_Strategies Yes Still_Precipitates->Success No Co_Solvents Use Co-solvents (e.g., Ethanol, Methanol) Advanced_Strategies->Co_Solvents pH_Adjustment Adjust Buffer pH Advanced_Strategies->pH_Adjustment Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) Advanced_Strategies->Cyclodextrins Co_Solvents->Success pH_Adjustment->Success Cyclodextrins->Success

Sources

Technical Support Guide: Enhancing the Solution Stability of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine.

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for this compound (CID: MFCD04115098). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this pyrazole derivative in solution. We provide in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind our recommendations to ensure the integrity and reproducibility of your experiments.

Understanding the Molecule's Inherent Instability

This compound is a valuable building block in pharmaceutical and agrochemical research.[1][2] Its structure, containing a primary aromatic amine on an electron-rich pyrazole scaffold, makes it susceptible to degradation, primarily through oxidation. The 5-amino group is the most reactive site for oxidative degradation, which can be accelerated by factors such as pH, exposure to atmospheric oxygen, trace metal ions, and light. Understanding these pathways is the first step toward effective stabilization.

Below is a diagram illustrating the primary molecular liabilities and potential degradation pathways.

cluster_main Potential Degradation Pathways cluster_stressors Stress Factors cluster_products Degradation Products parent This compound (Parent Compound) oxidized Oxidized Species (e.g., Imines, Dimers) Leads to color change parent->oxidized Oxidation (Primary Pathway) hydrolyzed Ring-Opened Products (Under harsh conditions) parent->hydrolyzed Hydrolysis/Solvolysis (Secondary Pathway) O2 Atmospheric O₂ O2->parent catalyzes Metals Metal Ions (Fe³⁺, Cu²⁺) Metals->parent catalyzes Light UV/Visible Light Light->parent catalyzes pH_stress Non-optimal pH pH_stress->parent influences rate

Caption: Potential degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

Q1: My solution of the compound is changing color from colorless to yellow/brown. What is happening?

This is a classic sign of oxidation. The primary amine group is likely being oxidized to form colored impurities like imines or quinone-like species. This process is often catalyzed by oxygen, light, and trace metal ions.[3]

Q2: What are the most critical factors I need to control to ensure stability in my solution?

The four primary factors are:

  • pH: The protonation state of the amine affects its reactivity.[4]

  • Atmosphere: Dissolved oxygen is a key driver of oxidative degradation.[5]

  • Metal Ions: Trace metals can act as potent catalysts for oxidation.[6]

  • Light Exposure: UV and even visible light can provide the energy to initiate degradation reactions.

Q3: Can I prepare a stock solution and store it for later use?

While convenient, long-term storage of this compound in solution is not recommended without proper stabilization. If you must store a solution, it should be prepared in a de-gassed solvent, with added antioxidants, stored under an inert gas (argon or nitrogen) in an amber vial at -20°C or below. Stability should be confirmed analytically before use.

Troubleshooting Guide & Stabilization Protocols

This section addresses specific issues you may encounter and provides detailed, field-proven protocols to mitigate them.

Issue 1: Solution shows rapid degradation (< 8 hours) even when stored in the dark.
  • Underlying Cause: This rapid degradation is almost certainly due to oxidative processes accelerated by dissolved oxygen in your solvent and potentially catalyzed by trace metal ions. Aromatic amines are well-known for their ability to scavenge free radicals, which also means they are easily oxidized themselves.[5][6]

  • Solution Strategy: Implement a multi-pronged approach by controlling the atmosphere, adding antioxidants to scavenge radicals, and using chelating agents to inactivate metal catalysts.

    Protocol 1: Preparation of a Stabilized Solution

    • Solvent De-gassing (Critical Step):

      • Choose your desired solvent (e.g., DMSO, Ethanol, Acetonitrile).

      • Place the solvent in a flask with a stir bar.

      • Bubble inert gas (argon or nitrogen) through the solvent for at least 30 minutes while stirring. This displaces dissolved oxygen.

      • Alternatively, use several cycles of freeze-pump-thaw for the most rigorous oxygen removal.

    • Addition of Stabilizing Excipients:

      • To your de-gassed solvent, add your chosen antioxidant and/or chelating agent from the table below.

      • Example: For a 10 mL solution, add 10 µL of a 1M stock of Ascorbic Acid in de-gassed water.

    • Compound Dissolution:

      • Weigh the this compound in a clean vial.

      • Under a gentle stream of inert gas, add the stabilized, de-gassed solvent to the vial to your target concentration.

      • Cap the vial tightly. If storing, flush the headspace with inert gas before sealing.

    • Storage:

      • Wrap the vial in aluminum foil or use an amber vial to protect from light.

      • Store at the lowest practical temperature (e.g., 4°C for short-term, -20°C or -80°C for longer-term).

    Table 1: Recommended Stabilizing Excipients

Excipient TypeExampleTypical ConcentrationMechanism of ActionNotes
Antioxidant Ascorbic Acid (Vitamin C)0.1 - 1.0 mMWater-soluble; readily donates electrons to quench free radicals.[7]Ideal for aqueous or semi-aqueous solutions.
Antioxidant Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Organic-soluble; potent free radical scavenger.Excellent for organic solvents like DMSO or ethanol.
Antioxidant Propyl Gallate0.01% - 0.1% (w/v)A phenolic antioxidant that functions as a chain-breaking antioxidant.[7]Effective in both aqueous and organic systems.
Chelating Agent Edetic Acid (EDTA)0.1 - 1.0 mMForms stable complexes with di- and trivalent metal ions, preventing them from catalyzing oxidation.[8]Highly effective in aqueous buffers. Use the disodium salt for better solubility.
Issue 2: Compound stability is poor and varies between different aqueous buffer systems.
  • Underlying Cause: The stability of the compound is likely pH-dependent. The pKa of the 5-amino group determines its protonation state. At certain pH values, the free base form may be more susceptible to oxidation. Additionally, some buffer components themselves (e.g., phosphate) can interact with or catalyze the degradation of APIs.[8]

  • Solution Strategy: Perform a systematic pH stability study to identify the optimal pH range for your compound. Use buffers with a known history of being inert.

    Protocol 2: pH Optimization Study Workflow

    • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, MES, HEPES) covering a pH range from 4.0 to 8.0 in 1.0 pH unit increments. Ensure all buffer solutions are prepared with high-purity water and are de-gassed.

    • Sample Preparation:

      • Prepare a concentrated stock of the compound in a de-gassed organic co-solvent (e.g., Acetonitrile or DMSO).

      • In separate amber HPLC vials, add the buffer from each pH value.

      • Spike each vial with a small volume of the stock solution (e.g., 10 µL into 990 µL of buffer) to minimize the percentage of organic solvent. The final concentration should be suitable for HPLC analysis.

    • Incubation & Analysis:

      • Immediately after preparation, take a "time zero" (T=0) sample from each vial and analyze via a validated HPLC method to determine the initial concentration.

      • Store the vials under controlled conditions (e.g., 25°C, protected from light).

      • Analyze samples at subsequent time points (e.g., 2, 4, 8, 24 hours).

    • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. The pH at which the degradation rate is slowest is your optimal pH for formulation.

start Start: Define Stability Study prep_buffers 1. Prepare & De-gas Buffers (pH 4, 5, 6, 7, 8) start->prep_buffers spike 3. Spike Stock into Buffers in Amber Vials prep_buffers->spike prep_stock 2. Prepare Concentrated Stock Soln. (in de-gassed MeCN/DMSO) prep_stock->spike t0_analysis 4. Analyze T=0 Samples via HPLC spike->t0_analysis incubate 5. Incubate Vials (Controlled Temp/Light) t0_analysis->incubate tx_analysis 6. Analyze at Time Points (e.g., 2, 4, 8, 24h) incubate->tx_analysis tx_analysis->incubate Continue for next time point data_analysis 7. Plot % Remaining vs. Time Identify Optimal pH tx_analysis->data_analysis end End: Optimal pH Determined data_analysis->end

Caption: Experimental workflow for a pH stability study.

Summary of Best Practices for Stabilization

StrategyActionRationale
Atmosphere Control Use de-gassed solvents; work under an inert gas (N₂ or Ar).Removes dissolved oxygen, a primary oxidant.
pH Management Identify and formulate at the optimal pH (typically slightly acidic for amines).Minimizes the concentration of the more reactive free-base form.
Antioxidant Use Add a suitable antioxidant (e.g., BHT, Ascorbic Acid).Scavenges free radicals that initiate and propagate degradation.[9]
Chelation Include a chelating agent (e.g., EDTA) in aqueous solutions.Inactivates catalytic trace metal ions.[8]
Light Protection Use amber glassware or wrap containers in foil.Prevents photolytic degradation.
Temperature Control Store solutions at low temperatures (-20°C or -80°C).Slows the kinetic rate of all degradation reactions.

By implementing these scientifically grounded strategies, you can significantly enhance the stability of this compound in your solutions, leading to more reliable, accurate, and reproducible experimental outcomes.

References

  • Benchchem. "An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Unknown. "Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
  • Chem-Impex. "this compound.
  • ResearchGate. "Antioxidant action mechanisms of hindered amine stabilisers | Request PDF.
  • ResearchGate. "(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Unknown. "194 recent advances in the synthesis of new pyrazole derivatives.
  • IJFMR. "Synthesis of Pyrazole Derivatives A Review.
  • Unknown. "3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine.
  • Google Patents. "CA2826391C - Pharmaceutical formulations including an amine compound.
  • NIH. "Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC.
  • PubMed Central. "Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC.
  • Pharmlabs. "Excipients.
  • Pharmaguideline. "Excipients Used in Formulation of Liquid Dosage Forms.
  • minglan Chemical. "What Is The Role Of Amine Type Antioxidants In Lubricating Oils?
  • Unknown. "Excipients Used In the Formulation of Liquid Dosage Forms - Page 2 of 2.
  • Spark904. "Stability of APIs in presence of excipients.
  • Oriental Journal of Chemistry. "Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • ResearchGate. "Strategies for the synthesis of pyrazole derivatives.
  • Sigma-Aldrich. "Excipients for Your Liquid Application.
  • Chem-Impex. "3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine.
  • ResearchGate. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ACS Omega. "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • NIH. "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • Benchchem. "An In-depth Technical Guide to the Chemical Properties of Pyrazole.
  • Pharmaceutical Technology. "Stabilization of Amorphous APIs.
  • JOCPR. "Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives.
  • Unknown. "The Crucial Role of Antioxidants in Modern Polymer Production.
  • Benchchem. "degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions.
  • ResearchGate. "Color changes corresponding to different pH values.
  • Sigma-Aldrich. "3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine.
  • MDPI. "Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • BOC Sciences. "Stability Testing of Active Pharmaceutical Ingredients.
  • NIH. "Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • Sigma-Aldrich. "3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine.
  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles.
  • Merck Millipore. "Improving API Solubility by Salt and Cocrystal Formation.
  • ACS Publications. "Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • MDPI. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • NIH. "Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC.

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Technical Support Center: Refining Protocols for Pyrazole-Based Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for pyrazole-based enzyme inhibition studies. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered in the lab. Our goal is to move beyond simple step-by-step instructions and explain the underlying scientific principles, enabling you to design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions and issues that arise during the characterization of pyrazole-based enzyme inhibitors.

Q1: My pyrazole-based inhibitor shows a much higher IC50 value (lower potency) than expected. What are the common causes?

Several factors can contribute to unexpectedly low potency. The most frequent culprits are related to compound solubility, stability, assay conditions, or interference with the detection method. A systematic approach is required to pinpoint the issue. Key areas to investigate include ensuring your inhibitor is fully dissolved in the assay buffer, verifying its stability under assay conditions, and optimizing the substrate concentration relative to the enzyme's Michaelis constant (Kₘ).

Q2: My pyrazole compound is poorly soluble in the aqueous assay buffer. How can I improve its solubility without compromising the experiment?

Poor aqueous solubility is a common challenge for heterocyclic compounds like pyrazoles.[1][2] The primary goal is to achieve a homogenous solution without introducing artifacts.

  • Use of Co-solvents : Dimethyl sulfoxide (DMSO) is the most common organic co-solvent used to first dissolve the compound.[3] However, it is critical to maintain a final concentration in the assay below 1-2%, as higher levels can alter enzyme structure and activity.[3] Methanol can also be used but may require similar concentration limits.[4]

  • pH Adjustment : The solubility of pyrazole derivatives can be highly dependent on pH, especially if the molecule contains ionizable functional groups.[3] Experimenting with different buffer pH values may improve solubility.

  • Inclusion of Surfactants : Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help solubilize hydrophobic compounds by forming micelles.[3][5] Care must be taken to ensure the surfactant itself does not inhibit the enzyme.

  • Use of Cyclodextrins : These molecules can form inclusion complexes with hydrophobic pyrazoles, effectively increasing their aqueous solubility.[3]

Q3: How do I determine if my pyrazole inhibitor is competitive, non-competitive, or uncompetitive?

Determining the mechanism of inhibition (MOI) requires performing detailed enzyme kinetic studies.[6] This involves measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor. The resulting data is typically visualized using a double reciprocal plot, known as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).[3]

  • Competitive Inhibition : The inhibitor binds only to the free enzyme's active site. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect on the y-axis.[3][5][7]

  • Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. The lines will intersect on the x-axis.[7]

  • Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex. The lines on the plot will be parallel.[7]

  • Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. The lines will intersect in the second or third quadrant, but not on an axis. Many pyrazole inhibitors exhibit a mixed inhibition mechanism.[4]

Q4: I am observing high variability in my IC50 values between experiments. What should I check?

Inconsistent IC50 values are often traced back to subtle variations in experimental setup. Key factors to standardize include:

  • Reagent Preparation : Ensure stock solutions of the enzyme, substrate, and inhibitor are prepared fresh or have been stored properly to prevent degradation. The stability of pyrazole derivatives can vary.[8]

  • Incubation Times : Pre-incubation times of the enzyme with the inhibitor, and the reaction time itself, must be kept consistent.

  • Final Co-solvent Concentration : As mentioned, ensure the final percentage of DMSO or other organic solvents is identical across all wells and all experiments.[4]

  • Enzyme Concentration : Use a consistent concentration of enzyme that results in a linear reaction rate over the course of the measurement.

Q5: Are there known off-target effects for pyrazole-based inhibitors that I should be aware of?

Yes. The pyrazole scaffold is a "privileged structure" found in many drugs targeting a wide range of proteins.[9][10][11] A significant consideration is the potential for pyrazole derivatives to inhibit cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[9] Additionally, due to the structural similarities of ATP-binding sites across the kinome, pyrazole-based kinase inhibitors can sometimes show activity against multiple kinases.[12][13] It is recommended to perform selectivity profiling against a panel of related enzymes or common off-targets like CYPs early in the drug development process.[9]

Troubleshooting Guide: In-Depth Problem Solving

This section provides a more granular, workflow-based approach to solving specific experimental failures.

Problem: Lower-Than-Expected Potency (High IC50 Value)

A high IC50 value is a common and frustrating result. The following workflow can help diagnose the root cause.

G start High IC50 Observed solubility Step 1: Verify Solubility - Visually inspect for precipitate? - Test in buffer via light scatter/HPLC? start->solubility precipitate Precipitation Observed solubility->precipitate Yes no_precipitate No Precipitation solubility->no_precipitate No sol_actions Action: Improve Solubility - Decrease compound concentration - Increase co-solvent (e.g., DMSO) - Test surfactants or cyclodextrins precipitate->sol_actions stability Step 2: Check Compound Stability - Incubate inhibitor in assay buffer - Analyze via HPLC/LC-MS over time no_precipitate->stability end Problem Resolved sol_actions->end degradation Degradation Observed stability->degradation Yes no_degradation Compound is Stable stability->no_degradation No stab_actions Action: Mitigate Instability - Reduce incubation times - Modify buffer pH or components - Re-synthesize/purify compound degradation->stab_actions interference Step 3: Test for Assay Interference - Run assay without enzyme - Does inhibitor affect signal? no_degradation->interference stab_actions->end interfere Interference Observed interference->interfere Yes no_interfere No Interference interference->no_interfere No int_actions Action: Change Assay Method - Switch from fluorescence to absorbance - Use an orthogonal detection method interfere->int_actions conditions Step 4: Optimize Assay Conditions - Is [Substrate] >> IC50? - Is [Substrate] set appropriately relative to Km? no_interfere->conditions int_actions->end conditions->end

Caption: Troubleshooting workflow for unexpectedly high IC50 values.

Detailed Causality:

  • Solubility: If the compound precipitates, its effective concentration is lower than the nominal concentration, artificially inflating the IC50.[3]

  • Stability: Some pyrazole derivatives can be unstable in aqueous buffers, degrading over the course of an experiment.[8] This reduces the concentration of active inhibitor available to bind the enzyme.

  • Assay Interference: The pyrazole compound itself might absorb light at the same wavelength as your product (for absorbance assays) or quench the signal (for fluorescence assays). This artifact can mask true inhibition.

  • Assay Conditions: For competitive inhibitors, potency is highly dependent on the substrate concentration. If the substrate concentration is too high (e.g., >10x Kₘ), it will outcompete the inhibitor, making the IC50 appear higher.[6][14] An optimal starting point for screening is often a substrate concentration equal to the Kₘ value.[14]

Problem: Determining the Mechanism of Inhibition (MOI)

Once you have a potent inhibitor, understanding its MOI is a critical next step. This is achieved by systematically varying both substrate and inhibitor concentrations.

G cluster_competitive Competitive cluster_noncompetitive Non-Competitive cluster_uncompetitive Uncompetitive E_C Enzyme (E) EI_C Enzyme-Inhibitor (EI) E_C->EI_C + Inhibitor (I) ES_C Enzyme-Substrate (ES) E_C->ES_C + Substrate (S) ES_C->E_C -> E + Product E_NC E EI_NC EI E_NC->EI_NC + I ES_NC ES E_NC->ES_NC + S ESI_NC ESI (inactive) EI_NC->ESI_NC + S ES_NC->E_NC -> E + P ES_NC->ESI_NC + I E_UC E ES_UC ES E_UC->ES_UC + S ES_UC->E_UC -> E + P ESI_UC ESI (inactive) ES_UC->ESI_UC + I

Caption: Binding models for different mechanisms of enzyme inhibition.

Interpretation of Kinetic Data:

Inhibition TypeLineweaver-Burk PlotEffect on VmaxEffect on Kₘ
Competitive Lines intersect at Y-axisNo changeIncreases
Non-competitive Lines intersect at X-axisDecreasesNo change
Uncompetitive Lines are parallelDecreasesDecreases
Mixed Lines intersect off-axisDecreasesVaries (inc/dec)
Validated Experimental Protocols

These protocols provide a starting point for robust and reproducible experiments.

Protocol 1: IC50 Determination

This protocol outlines a standard procedure to determine the concentration of a pyrazole inhibitor required to reduce enzyme activity by 50%.

Materials:

  • Enzyme stock solution

  • Substrate stock solution

  • Pyrazole inhibitor stock solution (typically in 100% DMSO)

  • Assay Buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Inhibitor Dilution Series: Create a serial dilution of your pyrazole inhibitor in 100% DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 mM).

  • Dispense Inhibitor: Add a small, consistent volume (e.g., 1 µL) of each inhibitor dilution to the wells of the 96-well plate. Include wells with DMSO only for the 0% inhibition control and wells with buffer for the 100% inhibition (background) control.

  • Add Enzyme: Add a volume of enzyme (diluted in assay buffer) to each well, except for the background control wells. The final concentration of DMSO should not exceed 1-2%.[3]

  • Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the reaction. The substrate should be at a fixed concentration, typically equal to its Kₘ value for the target enzyme.[14]

  • Measure Activity: Immediately begin measuring the reaction progress using a plate reader (e.g., absorbance or fluorescence) over a defined period where the uninhibited reaction is linear.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each inhibitor concentration.

    • Normalize the data: Set the average rate of the DMSO-only wells to 100% activity and the background wells to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.[15]

Protocol 2: Mechanism of Inhibition (MOI) Study

This protocol determines the kinetic mechanism by which the pyrazole compound inhibits the enzyme.

Procedure:

  • Experimental Design: Design a matrix of experiments where you vary the concentration of both the substrate and the inhibitor.

    • Inhibitor Concentrations: Choose 4-5 concentrations of your pyrazole inhibitor, including a zero-inhibitor control (DMSO only). A good range is often centered around the IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).

    • Substrate Concentrations: For each inhibitor concentration, perform a substrate titration using 6-8 substrate concentrations. The concentrations should span a range from well below to well above the Kₘ (e.g., 0.2x Kₘ to 10x Kₘ).

  • Assay Execution:

    • For each inhibitor concentration, set up a row or column on a 96-well plate.

    • Add the inhibitor and enzyme and pre-incubate as in the IC50 protocol.

    • Initiate the reactions by adding the various concentrations of substrate.

    • Measure the initial reaction rates for every well.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction rate versus substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Vmax and apparent Kₘ.

    • Create a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) for each inhibitor concentration on the same graph.

    • Analyze the pattern of line intersections as described in the table above to determine the mechanism of inhibition.[3][7] Software like GraphPad Prism has built-in models for fitting enzyme kinetics data to determine Kᵢ values.[16]

References
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Efficacy in Pyrazole-Based Enzyme Inhibitors.
  • Cravens, A. Z., et al. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH National Library of Medicine.
  • Ivanov, A. S., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
  • Theorell, H., et al. (1970). Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. SciSpace.
  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Li, X., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Tidwell, M. W., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
  • Geronikaki, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC.
  • Ivanov, A. S., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed.
  • Jupudi, T. D., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI.
  • Eastgate, M. D., et al. (2024). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC.
  • ResearchGate. (n.d.). Kinetics of pyrazole inhibition. Competitive inhibition plot for....
  • Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
  • Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • El-Sayed, M. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate.
  • BenchChem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • Dahlin, J. L., et al. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • Creative Proteomics. (n.d.). Effect of Enzyme Inhibition on Enzymatic Reaction.
  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • Moss, M. (2013). Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'?. ResearchGate.
  • Ali, M. (2022). IC50 values by using GraphPad Prism. YouTube.

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Technical Support Center: Scale-Up Synthesis of CAS 895042-70-3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of N-(4-benzoyl-3,5-dichlorophenyl)-2-((4-methylpiperazin-1-yl)methyl)acetamide (CAS 895042-70-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from laboratory to pilot or production scale. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure a robust and scalable process.

I. Synthetic Pathway Overview

The synthesis of CAS 895042-70-3 is typically approached as a three-stage process. Each stage presents unique challenges that must be addressed for successful and efficient scale-up. This guide will break down the troubleshooting for each of these critical steps.

Synthesis_Pathway A 3,5-Dichloroaniline B (4-amino-3,5-dichlorophenyl)(phenyl)methanone A->B  Step 1: Friedel-Crafts Acylation    (Benzoyl Chloride, Lewis Acid)   C 2-chloro-N-(4-benzoyl-3,5-dichlorophenyl)acetamide B->C  Step 2: Acylation    (Chloroacetyl Chloride)   D CAS 895042-70-3 C->D  Step 3: Nucleophilic Substitution    (1-Methylpiperazine)  

Caption: Overall synthetic route for CAS 895042-70-3.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

Step 1: Friedel-Crafts Acylation of 3,5-Dichloroaniline

This initial step involves the acylation of a deactivated aromatic ring, which can be challenging.

Q1: My Friedel-Crafts acylation is resulting in low or no yield of (4-amino-3,5-dichlorophenyl)(phenyl)methanone. What are the likely causes and solutions?

A1: Low conversion in this step is a common issue due to the electron-withdrawing nature of the two chlorine atoms on the aniline ring, which deactivates it towards electrophilic aromatic substitution.[1]

  • Causality & Experimental Choices:

    • Catalyst Deactivation: The primary amino group of 3,5-dichloroaniline is basic and can form a complex with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃), rendering it inactive.

    • Insufficient Catalyst Loading: Due to the deactivation of the substrate, a higher than stoichiometric amount of Lewis acid is often required.

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts.

  • Troubleshooting Protocol:

    • Protect the Amino Group: Consider protecting the amino group of 3,5-dichloroaniline as an acetamide before performing the Friedel-Crafts reaction. This will reduce the basicity of the nitrogen and prevent catalyst deactivation. The protecting group can be removed in a subsequent step.

    • Increase Catalyst Loading: If proceeding without protection, incrementally increase the molar ratio of the Lewis acid to the substrate. Start with at least 2.5-3.0 equivalents.

    • Optimize Temperature: Begin the reaction at a lower temperature (0-5 °C) during the addition of reagents and then slowly warm to a moderate temperature (40-60 °C). Monitor the reaction progress by TLC or HPLC to find the optimal temperature profile.

    • Choice of Lewis Acid: While AlCl₃ is common, consider screening other Lewis acids like FeCl₃ or zinc dust, which can sometimes offer better performance with aniline derivatives.[2]

Q2: I am observing the formation of multiple byproducts in my Friedel-Crafts reaction. How can I improve the selectivity?

A2: Byproduct formation is often due to the harsh reaction conditions required for acylating a deactivated ring.

  • Causality & Experimental Choices:

    • Over-acylation: Although less likely with a deactivated ring, it is a possibility.

    • Rearrangement Products: Under strong acidic conditions, rearrangement of the acyl group can occur.

    • Decomposition: At elevated temperatures, the starting material or product may decompose.

  • Troubleshooting Protocol:

    • Control Reagent Addition: Add the benzoyl chloride slowly to the mixture of the aniline and Lewis acid at a low temperature to control the initial exotherm.

    • Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane or 1,2-dichloroethane are often preferred. Nitrobenzene can also be used, as it is a common solvent for Friedel-Crafts reactions with deactivated substrates.

    • Use a Milder Catalyst: Explore the use of reusable solid acid catalysts like zeolites, which can offer higher selectivity and are more environmentally friendly.[3]

Step 2: Acylation with Chloroacetyl Chloride

This step attaches the chloroacetamide side chain to the aminobenzophenone intermediate.

Q3: The acylation of my aminobenzophenone intermediate with chloroacetyl chloride is incomplete. What should I do?

A3: Incomplete acylation can be due to several factors, including the purity of the starting material and the reaction conditions.

  • Causality & Experimental Choices:

    • Base Stoichiometry: An insufficient amount of base to scavenge the HCl byproduct will halt the reaction.

    • Reagent Purity: Chloroacetyl chloride is moisture-sensitive and can hydrolyze, reducing its effective concentration.

    • Steric Hindrance: The bulky benzoyl group may sterically hinder the approach of the acylating agent.

  • Troubleshooting Protocol:

    • Base Selection and Stoichiometry: Use a non-nucleophilic organic base like triethylamine or pyridine in a slight excess (1.1-1.2 equivalents).

    • Reagent Quality: Ensure the chloroacetyl chloride is of high purity and handled under anhydrous conditions.

    • Temperature Control: Perform the reaction at a controlled temperature, typically starting at 0-5 °C and allowing it to slowly warm to room temperature.

Q4: I am having difficulty purifying the 2-chloro-N-(4-benzoyl-3,5-dichlorophenyl)acetamide product. What are some effective methods?

A4: Purification can be challenging due to the presence of unreacted starting materials and byproducts.

  • Troubleshooting Protocol:

    • Aqueous Work-up: After the reaction, a thorough aqueous wash with a dilute acid (to remove the base) followed by a brine wash is crucial.

    • Recrystallization: This product is often a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed.

Step 3: Nucleophilic Substitution with 1-Methylpiperazine

This final step introduces the methylpiperazine moiety.

Q5: The reaction of the chloroacetamide intermediate with 1-methylpiperazine is slow and gives a low yield. How can I optimize this?

A5: The rate of this Sₙ2 reaction is dependent on temperature, solvent, and the presence of a base.

  • Causality & Experimental Choices:

    • Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred.

    • Base Requirement: A base is needed to neutralize the HCl formed during the reaction, which would otherwise protonate the 1-methylpiperazine.

  • Troubleshooting Protocol:

    • Temperature Optimization: Gradually increase the reaction temperature, for example, to 50-80 °C, while monitoring for byproduct formation.

    • Solvent Selection: Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

    • Base Addition: Include an inorganic base like potassium carbonate or a tertiary amine base to scavenge the acid.

    • Excess 1-Methylpiperazine: Using a slight excess of 1-methylpiperazine can also drive the reaction to completion.

Q6: The final product, CAS 895042-70-3, is difficult to purify. What are the best strategies for obtaining a high-purity product on a larger scale?

A6: The basic nature of the tertiary amine in the final product can make purification by standard silica gel chromatography challenging.

  • Causality & Experimental Choices:

    • Product Tailing on Silica: The basic nitrogen of the piperazine ring can interact strongly with the acidic silanol groups of standard silica gel, leading to poor separation and product loss.

    • Residual Reagents: Unreacted 1-methylpiperazine and its salts can be difficult to remove.

  • Troubleshooting Protocol:

    • Liquid-Liquid Extraction: A carefully designed aqueous work-up is essential. Washing the organic layer with water or a mild brine solution can remove excess 1-methylpiperazine and its salts. Adjusting the pH can also facilitate the separation of basic impurities.

    • Recrystallization/Salt Formation: The final product may be a crystalline solid, making recrystallization a viable and scalable purification method. Alternatively, forming a salt (e.g., hydrochloride) can facilitate purification by crystallization and can then be converted back to the free base.

    • Specialized Chromatography: If chromatography is necessary, consider using deactivated silica gel, alumina, or an amine-functionalized stationary phase to minimize tailing. Reversed-phase chromatography is also an option.

III. Key Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(4-benzoyl-3,5-dichlorophenyl)acetamide (Intermediate C)
  • To a stirred solution of (4-amino-3,5-dichlorophenyl)(phenyl)methanone (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent.

Protocol 2: Synthesis of N-(4-benzoyl-3,5-dichlorophenyl)-2-((4-methylpiperazin-1-yl)methyl)acetamide (CAS 895042-70-3)
  • To a solution of 2-chloro-N-(4-benzoyl-3,5-dichlorophenyl)acetamide (1.0 eq) in acetonitrile, add 1-methylpiperazine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to 60-70 °C and stir for 6-8 hours, monitoring the reaction progress.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and excess 1-methylpiperazine.

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or chromatography on deactivated silica gel.

IV. Data Summary

ParameterStep 1: Friedel-CraftsStep 2: AcylationStep 3: Nucleophilic Substitution
Key Reagents 3,5-Dichloroaniline, Benzoyl Chloride, AlCl₃Intermediate B, Chloroacetyl Chloride, TriethylamineIntermediate C, 1-Methylpiperazine, K₂CO₃
Typical Solvents Dichloromethane, 1,2-DichloroethaneDichloromethaneAcetonitrile, DMF
Temp. Range (°C) 0 - 600 - 2560 - 80
Common Impurities Unreacted starting material, regioisomersUnreacted starting material, di-acylated productUnreacted starting material, piperazine salts
Purification Column Chromatography, RecrystallizationRecrystallizationRecrystallization, Salt Formation

V. Logical Workflow for Impurity Troubleshooting

Impurity_Troubleshooting Start Impurity Detected in Final Product Check_SM Is unreacted 2-chloro-N-(4-benzoyl- 3,5-dichlorophenyl)acetamide present? Start->Check_SM Check_Pip Is excess 1-methylpiperazine or its salts present? Start->Check_Pip Check_Other Are there unknown byproducts? Start->Check_Other Check_SM->Check_Pip No Optimize_Rxn Increase reaction time/temperature for Step 3 Check_SM->Optimize_Rxn Yes Check_Pip->Check_Other No Improve_Workup Improve aqueous work-up; consider pH adjustment Check_Pip->Improve_Workup Yes Characterize Characterize byproducts by LC-MS/NMR Check_Other->Characterize Yes End High Purity Product Optimize_Rxn->End Recrystallize Optimize recrystallization solvent system Improve_Workup->Recrystallize Recrystallize->End Characterize->End

Caption: Decision tree for troubleshooting final product impurities.

VI. References

  • Tran, P. H., et al. (2016). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Synthetic Communications, 46(10), 894-900.

  • Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 2251-2255.

  • ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. Available at: [Link]

  • U.S. Patent No. 4,461,914. (1984). Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols.

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Validation & Comparative

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine in the Context of p38 MAPK and JNK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Within the realm of signal transduction, pyrazole derivatives have emerged as a significant class of protein kinase inhibitors, targeting key players in cellular signaling cascades that are often dysregulated in inflammatory diseases and cancer.[1] This guide provides a comparative analysis of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine, a commercially available pyrazole derivative, against established pyrazole-based inhibitors of two critical stress-activated protein kinases: p38 MAP kinase and c-Jun N-terminal kinase (JNK).

While specific inhibitory data for this compound is not extensively published in peer-reviewed literature, its structural motifs—a substituted phenyl group at the N1 position and a bulky tert-butyl group—are common features in known kinase inhibitors. This guide will, therefore, provide the experimental framework to evaluate its potential activity and benchmark it against well-characterized inhibitors, offering researchers a practical approach to exploring its therapeutic potential.

The Targets: p38 MAP Kinase and JNK Signaling Pathways

The p38 MAP kinase and JNK pathways are parallel signaling cascades that are activated by a variety of cellular stresses, including inflammatory cytokines, UV irradiation, and osmotic shock.[2][3] Their activation leads to the phosphorylation of downstream transcription factors, such as Activating Transcription Factor 2 (ATF2), which in turn regulate the expression of genes involved in inflammation, apoptosis, and cell differentiation.[4][5] Given the central role of these pathways in disease pathogenesis, the development of selective inhibitors is of significant therapeutic interest.[6][7]

MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Inflammatory Cytokines Inflammatory Cytokines MKKK MAPKKK (e.g., TAK1) Inflammatory Cytokines->MKKK Cellular Stress Cellular Stress Cellular Stress->MKKK MKK3_6 MKK3/6 MKKK->MKK3_6 MKK4_7 MKK4/7 MKKK->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK ATF2 ATF2 p38->ATF2 JNK->ATF2 Gene_Expression Gene Expression (Inflammation, Apoptosis) ATF2->Gene_Expression

Caption: Simplified p38 and JNK signaling pathway leading to ATF2 activation.

Comparative Analysis of Pyrazole Inhibitors

This section details the profiles of this compound and selected, well-characterized pyrazole inhibitors of p38 MAPK and JNK.

Compound Profiles
CompoundStructureTarget(s)Reported IC50
This compound p38 MAPK, JNK (Hypothesized)Not Reported
BIRB 796 p38 MAPK38 nM[8]
SP600125 JNK1, JNK2, JNK340 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3)[7]
Mechanism of Action

Many pyrazole-based inhibitors, such as BIRB 796, are Type II inhibitors that bind to the DFG-out (inactive) conformation of the kinase, occupying an allosteric pocket adjacent to the ATP-binding site.[8] This mode of inhibition often confers greater selectivity compared to ATP-competitive Type I inhibitors. SP600125, on the other hand, is an ATP-competitive inhibitor.[7] The binding mode of this compound would need to be determined experimentally.

Experimental Protocols for Comparative Evaluation

To ascertain the inhibitory potential of this compound and compare it with known inhibitors, a series of in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK or JNK. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[9]

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human p38α or JNK1 kinase to the desired concentration in kinase buffer.

    • Prepare a substrate solution containing a specific substrate for each kinase (e.g., ATF2 for p38α, c-Jun for JNK1) and ATP in kinase buffer.

    • Prepare serial dilutions of the test compounds (this compound, BIRB 796, SP600125) in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compounds or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the diluted kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure ADP production by adding 20 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Add Compound Add Compound Compound Dilution->Add Compound Kinase Preparation Kinase Preparation Add Kinase Add Kinase Kinase Preparation->Add Kinase Substrate/ATP Mix Substrate/ATP Mix Add Substrate/ATP Add Substrate/ATP Substrate/ATP Mix->Add Substrate/ATP Add Compound->Add Kinase Add Kinase->Add Substrate/ATP Incubate Incubate Add Substrate/ATP->Incubate Stop Reaction & Detect Stop Reaction & Detect Incubate->Stop Reaction & Detect Measure Luminescence Measure Luminescence Stop Reaction & Detect->Measure Luminescence Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Assay for Target Engagement

To determine if the compounds can inhibit the target kinase within a cellular context, a Western blot analysis of downstream substrate phosphorylation is a standard method.[10][11] Here, we will assess the phosphorylation of ATF2.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or THP-1) to 70-80% confluency.

    • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

    • Stimulate the p38/JNK pathway by adding an appropriate stimulus (e.g., anisomycin or UV radiation) for 30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ATF2 (Thr71) overnight at 4°C.[12]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total ATF2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-ATF2 and total ATF2 using densitometry software.

    • Normalize the phospho-ATF2 signal to the total ATF2 signal for each sample.

    • Determine the concentration-dependent inhibition of ATF2 phosphorylation for each compound.

Cell Viability Assay

To assess the cytotoxic effects of the compounds, a cell viability assay such as the MTT or CellTiter-Glo® assay can be performed.[13]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 24-72 hours.

  • Viability Measurement:

    • For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • For a CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) for each compound.

Expected Outcomes and Interpretation

By following these experimental protocols, researchers can generate a comprehensive dataset to compare the inhibitory activity of this compound with that of established p38 and JNK inhibitors.

  • In Vitro Kinase Assay: This will provide a direct measure of the compound's potency (IC50) against the target kinases. A low nanomolar IC50 would suggest potent inhibition.

  • Cell-Based Phosphorylation Assay: This assay will confirm whether the compound can access and inhibit its target within a cellular environment. A dose-dependent decrease in ATF2 phosphorylation would indicate on-target activity.

  • Cell Viability Assay: This will assess the compound's effect on cell proliferation and survival. A significant decrease in cell viability at concentrations similar to those that inhibit kinase activity may suggest an on-target cytotoxic effect, which could be desirable in an anti-cancer context.

Conclusion

While this compound is a readily available chemical entity, its biological activity remains to be fully characterized. Based on its structural similarity to known pyrazole-based kinase inhibitors, it represents a promising starting point for further investigation. The experimental framework outlined in this guide provides a robust methodology for evaluating its potential as a p38 MAPK and/or JNK inhibitor. By systematically comparing its performance against well-vetted compounds like BIRB 796 and SP600125, researchers can gain valuable insights into its potency, selectivity, and cellular activity, thereby paving the way for its potential development as a novel therapeutic agent.

References

  • P. P. K. and D. T. D. Lee, "Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate," J. Med. Chem., vol. 45, no. 25, pp. 5641–5643, 2002. [Online]. Available: [Link]

  • B. L. Bennett et al., "SP600125, an anthrapyrazolone inhibitor of JNK," Proc. Natl. Acad. Sci. U. S. A., vol. 98, no. 24, pp. 13681–13686, 2001. [Online]. Available: [Link]

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  • A. El-Faham et al., "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide," Molbank, vol. 2023, no. 4, p. M1741, 2023. [Online]. Available: [Link]

  • Chem-Impex, "3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine," Chem-Impex International. [Online]. Available: [Link]

  • P. M. Pollock and K. P. Cole, "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine," Org. Synth., vol. 90, pp. 14–24, 2013. [Online]. Available: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-tert-Butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogues based on the 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine scaffold. We will explore how structural modifications to this core moiety influence biological activity, with a particular focus on their role as potent kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering objective comparisons supported by experimental data to inform the design of novel therapeutics.

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent properties, such as its ability to act as a bioisostere for other aromatic rings and its capacity to engage in various non-covalent interactions, make it an attractive starting point for the design of enzyme inhibitors. The 3-tert-butyl-1-aryl-1H-pyrazol-5-amine framework, in particular, has emerged as a key pharmacophore in the development of potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[2][3]

This guide will focus on the systematic evaluation of analogues derived from this compound, a compound that serves as a valuable building block for generating libraries of kinase inhibitors.[2] Our analysis will primarily center on the well-studied class of pyrazole-urea based inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.[4][5] By examining how modifications to different parts of the molecule impact its inhibitory potential, we can derive key principles for the rational design of next-generation kinase inhibitors.

The Core Scaffold: Synthesis of this compound

The foundational step in exploring the SAR of this series is the efficient synthesis of the core intermediate, this compound. The general and robust synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine.[6]

A representative synthetic protocol is as follows:

Experimental Protocol: Synthesis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine [6]

  • To a solution of concentrated hydrochloric acid (3.8 ml) in water (33 ml), add 3-nitrophenylhydrazine (1.50 g, 9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.85 g, 14.80 mmol).

  • Heat the mixture at 70 °C for 1 hour.

  • Add an additional portion of concentrated hydrochloric acid (3.8 ml) and continue heating for another hour.

  • After cooling, add crushed ice and neutralize the mixture with concentrated ammonium hydroxide.

  • Collect the resulting solid by filtration under reduced pressure, wash with cold water (3 x 5 ml), and dry at ambient temperature to afford the title compound as a yellow solid.

Note: The synthesis of the 3-chloro analogue follows a similar procedure using 3-chlorophenylhydrazine.

This straightforward synthesis provides the necessary starting material for the generation of a diverse library of analogues for SAR studies.

Comparative Analysis: Structure-Activity Relationship of Pyrazole-Urea Analogues as p38 MAP Kinase Inhibitors

A significant body of research has focused on the conversion of 5-aminopyrazoles into N-pyrazole, N'-aryl ureas, which have been identified as potent allosteric inhibitors of p38 MAP kinase.[4] These inhibitors bind to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation of the enzyme. The clinical candidate Doramapimod (BIRB 796) is a prominent example of this class of inhibitors.[1][7][8][9][10]

The following table summarizes the SAR of key analogues, highlighting the impact of substitutions on the pyrazole ring and the N'-aryl moiety on p38α MAP kinase inhibitory activity.

Compound IDR1 (N1-substituent on Pyrazole)R2 (N'-substituent)p38α IC50 (nM)Key Observations
1 3-Chlorophenyl4-Chlorophenyl>1000The basic urea scaffold with simple aryl groups shows weak activity.
BIRB 796 4-Methylphenyl4-(2-morpholinoethoxy)naphthalen-1-yl38The combination of a tolyl group at N1 and a larger, functionalized naphthyl group at N' dramatically increases potency.[8]
Analogue A Phenyl4-Chlorophenyl~40-fold improvement over methyl at N1Replacing a small alkyl group with a phenyl ring at the N1 position significantly improves binding.
Analogue B 4-Methylphenyl4-ChlorophenylPotentThe tolyl group provides favorable hydrophobic interactions.
Analogue C 4-MethylphenylNaphthalen-1-yl~15-fold improvement over chlorophenylThe larger naphthyl ring better occupies the specificity pocket.
Analogue D 4-Methylphenyl4-(2-(pyridin-2-yl)ethoxy)naphthalen-1-ylPotent (pM Kd)Pharmacophores with hydrogen bonding potential at the terminus enhance affinity.[3]
Analogue E 4-Methylphenyl4-(2-(imidazol-1-yl)ethoxy)naphthalen-1-ylPotent (pM Kd)Similar to the pyridine analogue, the imidazole provides a key hydrogen bond interaction.[3]

Causality Behind Experimental Choices: The evolution from simple aryl ureas to highly potent inhibitors like BIRB 796 was driven by a structure-based drug design approach. Initial screening identified the pyrazole-urea scaffold. X-ray crystallography of early inhibitors in complex with p38 MAP kinase revealed an allosteric binding site and guided subsequent modifications. The rationale for introducing larger aromatic systems at both ends of the urea linker was to maximize hydrophobic and van der Waals interactions within the binding pocket. The addition of the ethoxymorpholine moiety was a deliberate strategy to engage in a hydrogen bond with the backbone amide of a key residue in the ATP-binding region, thereby significantly enhancing binding affinity.[3]

The p38 MAP Kinase Signaling Pathway: The Target of Inhibition

The p38 MAP kinase pathway is a crucial signaling cascade that responds to inflammatory cytokines and cellular stress.[11] Its activation leads to the downstream phosphorylation of various transcription factors and other kinases, ultimately resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[7] By inhibiting p38 MAP kinase, the pyrazole-urea analogues effectively block this inflammatory cascade.

Caption: The p38 MAP Kinase Signaling Pathway and the Point of Inhibition.

Experimental Methodologies: A Self-Validating System

The trustworthiness of the SAR data relies on robust and reproducible experimental protocols. The following sections detail the key methodologies for the synthesis of the urea analogues and the evaluation of their biological activity.

General Experimental Protocol: Synthesis of N-pyrazole, N'-aryl Ureas
  • To a solution of the appropriate 3-tert-butyl-1-aryl-1H-pyrazol-5-amine in a suitable solvent such as dichloromethane, add one equivalent of the desired aryl isocyanate.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel or by recrystallization to yield the desired urea derivative.

Experimental Protocol: p38α MAP Kinase Activity Assay (Non-radioactive)[14][15]

This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by p38α MAP kinase.

  • Immunoprecipitation of p38α MAP Kinase:

    • Lyse cells known to express p38α MAP kinase (e.g., stimulated THP-1 cells) using a suitable lysis buffer.

    • Incubate the cell lysate with an immobilized anti-phospho-p38 MAPK antibody overnight at 4°C to specifically capture the activated kinase.

    • Wash the immunoprecipitated beads several times with lysis buffer and then with kinase buffer to remove non-specific proteins.

  • Kinase Reaction:

    • Resuspend the beads in kinase buffer containing ATP and a specific substrate for p38α, such as ATF-2.

    • Add the test compound at various concentrations to the reaction mixture.

    • Incubate the reaction at 30°C for 30 minutes to allow for the phosphorylation of the substrate.

    • Terminate the reaction by adding SDS sample buffer.

  • Detection of Substrate Phosphorylation:

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent kinase inhibitors. The extensive SAR studies on the corresponding urea derivatives, particularly as inhibitors of p38 MAP kinase, have provided clear insights into the structural requirements for high-affinity binding. Key takeaways include the importance of a bulky hydrophobic group at the 3-position of the pyrazole, a substituted aryl group at the 1-position for favorable interactions, and a larger, functionalized aromatic system on the other side of the urea linker to occupy the specificity pocket and engage in additional hydrogen bonding.

Future research in this area could explore the introduction of further diversity at the 5-amino position to move beyond the urea linkage, potentially leading to inhibitors with different kinase selectivity profiles. The regioisomeric positioning of substituents on the pyrazole ring has also been shown to switch activity between different kinase families, opening up new avenues for inhibitor design.[12] Furthermore, the application of these design principles to other kinase targets remains a promising area for the discovery of novel therapeutics for a range of human diseases.

References

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  • opnMe.com. p38 MAPK inhibitor | BIRB 796.

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  • Tocris Bioscience. BIRB 796.

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  • Revvity. Measurement of p38/MAPK activity using LANCE.

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272.

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  • PubMed. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.

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  • MyBioSource. Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit.

  • ACS Publications. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.

  • Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686.

  • Sigma-Aldrich. p38 MAPK Activity Assay Kit (CS0250) - Bulletin.

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  • Smolecule. 1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea.

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

  • NIH. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.

  • RSC Publishing. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.

  • Google Patents. 1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido [2, 3-B]pyrazin- 8-yl)oxy]phenyl]urea derivatives as RAF inhibitors for the treatment of cancer.

  • ResearchGate. Synthetic route for the title compounds.

  • PubChem. N-((3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-N'-(4-chlorophenyl)urea. [URL]([Link]

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Unraveling the Profile of CAS 895042-70-3: A Chemical Intermediate, Not an Agrochemical

Author: BenchChem Technical Support Team. Date: February 2026

Initial investigations into the chemical compound identified by CAS number 895042-70-3 reveal its classification as a chemical intermediate, specifically 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid ethyl ester, rather than an active ingredient in agrochemical products. Extensive database searches have not yielded any publicly available data regarding its efficacy, mode of action, or comparative performance against existing agrochemicals. This substance is primarily available through chemical suppliers as a laboratory reagent for research and synthesis purposes.

The absence of agricultural application data precludes a direct comparison with established agrochemicals. The development and registration of a new agrochemical active ingredient is a multi-year process involving extensive testing for biological activity, efficacy against target pests, diseases or weeds, and comprehensive safety assessments for human health and the environment. There is no indication from the available information that CAS 895042-70-3 has undergone this rigorous evaluation for agrochemical use.

Therefore, a comparison guide on the efficacy of CAS 895042-70-3 as an agrochemical cannot be constructed at this time due to the lack of relevant scientific literature and experimental data. The focus of this document will pivot to providing a clear understanding of what the available information does tell us about this compound and to outline the necessary experimental workflow that would be required to assess the potential of any new chemical entity as a viable agrochemical.

Part 1: Characterization of CAS 895042-70-3

Based on supplier information, CAS 895042-70-3 is a chromene derivative.[] Chromenes are a class of heterocyclic compounds that are being investigated for a wide range of biological activities, but this does not inherently mean that this specific compound has been developed as an agrochemical.

Table 1: Chemical Identity of CAS 895042-70-3

PropertyValue
CAS Number895042-70-3
Chemical Name8-Bromo-6-chloro-2H-chromene-3-carboxylic acid ethyl ester
Molecular FormulaC12H10BrClO3
Purity (Typical)>95% (as per supplier specifications)
Primary UseResearch and Development, Chemical Synthesis

Part 2: A Roadmap for Agrochemical Efficacy Evaluation

For any novel chemical compound to be considered a potential agrochemical, it must undergo a standardized and rigorous testing pipeline. The following sections detail the critical experimental stages that would be necessary to determine and compare the efficacy of a compound like CAS 895042-70-3 against existing products.

Step 1: Primary Screening - Discovery of Biological Activity

The initial phase involves high-throughput screening to identify any potential pesticidal, fungicidal, or herbicidal activity. This is a crucial first step to determine if the compound has any biological effect on relevant agricultural targets.

Experimental Protocol: Primary Fungicidal Screening (In Vitro)

  • Target Pathogen Selection: A panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Phytophthora infestans) is selected.

  • Culture Preparation: Fungal species are cultured on appropriate nutrient agar, such as Potato Dextrose Agar (PDA).

  • Compound Preparation: A stock solution of the test compound (e.g., CAS 895042-70-3) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.

  • Assay Plate Preparation: Molten PDA is amended with the test compound at different concentrations and poured into petri dishes. A solvent control is also prepared.

  • Inoculation: A mycelial plug from an actively growing fungal culture is placed in the center of each agar plate.

  • Incubation: Plates are incubated at an optimal temperature and humidity for fungal growth.

  • Data Collection: The diameter of fungal growth is measured at regular intervals and compared to the solvent control. The percentage of growth inhibition is calculated.

  • Analysis: The EC50 (half maximal effective concentration) value is determined for active compounds.

G cluster_0 Primary Screening Workflow A Select Target Organisms (Fungi, Insects, Weeds) C In Vitro / In Vivo Assays (e.g., 96-well plates, leaf disc assays) A->C B Prepare Test Compound (e.g., CAS 895042-70-3) B->C D Data Collection & Analysis (e.g., EC50, LC50, GR50) C->D E Identify 'Hit' Compounds (Compounds showing biological activity) D->E G cluster_1 Agrochemical Development Pipeline A Discovery & Synthesis (e.g., CAS 895042-70-3) B Primary Screening (In Vitro / Greenhouse) A->B C Secondary Screening (Dose-Response, Spectrum) B->C D Field Trials (Efficacy & Crop Safety) C->D E Toxicology & Environmental Fate D->E F Regulatory Submission E->F G Commercialization F->G

Caption: A simplified representation of the agrochemical research and development pipeline.

Conclusion

References

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A Comparative Guide to the Cross-Reactivity Profile of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a synthetic small molecule belonging to the 5-aminopyrazole class of heterocyclic compounds. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3][4] Preliminary research suggests that derivatives of this compound may act as selective modulators of key biological pathways, making it a compound of interest for further development.[1]

A critical aspect of drug development is the characterization of a compound's selectivity—its propensity to interact with its intended target versus other proteins in the proteome. Off-target interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[5][6] For kinase inhibitors, a common class of drugs to which pyrazole derivatives often belong, assessing cross-reactivity across the human kinome is a mandatory step to ensure safety and efficacy.[2][3]

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will outline a robust, multi-tiered experimental approach, present hypothetical data in a comparative format, and discuss the interpretation of these findings. The methodologies described herein are designed to provide a high degree of scientific rigor and are based on established industry standards for kinase inhibitor profiling.

Rationale for Experimental Design: A Multi-Faceted Approach

To obtain a holistic view of the selectivity of this compound, a combination of in vitro biochemical and in situ cellular assays is proposed. This strategy allows for an initial broad screening against a large panel of purified kinases, followed by validation of the most significant interactions within a more physiologically relevant cellular context.

The proposed workflow is as follows:

  • Primary Screening: A comprehensive in vitro kinase panel screen (e.g., KINOMEscan™) to identify the primary kinase targets and potential off-targets.

  • Secondary Validation: Orthogonal biochemical assays to confirm the hits from the primary screen and determine IC50 values.

  • Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages its putative targets in intact cells.

  • Functional Cellular Assays: Measurement of the inhibition of substrate phosphorylation for the top on- and off-targets to assess functional consequences in a cellular setting.

Experimental Methodologies

In Vitro Kinase Selectivity Profiling (KINOMEscan™)

The initial assessment of kinase selectivity will be performed using a competition binding assay, such as Eurofins DiscoverX's KINOMEscan™ service.[7][8][9] This assay measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases.

Protocol:

  • Compound Preparation: this compound is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay: The compound is screened at a concentration of 1 µM against a panel of over 400 human kinases.

  • Detection: The amount of kinase captured on a solid support is quantified by qPCR. A lower signal indicates displacement of the proprietary ligand by the test compound.

  • Data Analysis: Results are expressed as a percentage of the DMSO control (% Control). A lower percentage indicates a stronger interaction.

Diagram of the KINOMEscan™ Workflow:

cluster_0 KINOMEscan™ Workflow A Kinase fused to DNA tag D Competition Binding A->D B Immobilized ligand B->D C Test Compound (this compound) C->D E Quantification by qPCR D->E F Selectivity Profile E->F

Caption: KINOMEscan™ competition binding assay workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular environment.[10][11][12] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Protocol:

  • Cell Culture and Treatment: A relevant human cell line (e.g., a cancer cell line known to express the putative targets) is cultured to 80% confluency. The cells are then treated with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1 hour.

  • Thermal Challenge: The treated cells are harvested, resuspended in PBS, and aliquoted. The aliquots are heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Fractionation: Cells are lysed by freeze-thaw cycles. The soluble fraction is separated from the precipitated proteins by centrifugation.

  • Detection: The amount of soluble target protein in each sample is quantified by Western blotting or an immunoassay like ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Diagram of the CETSA Workflow:

cluster_1 CETSA Workflow A Treat cells with compound B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Generate melting curves D->E F Analyze thermal shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Comparative Cross-Reactivity Data (Hypothetical)

To illustrate how the cross-reactivity profile of this compound would be evaluated, we present hypothetical data in comparison to two well-characterized kinase inhibitors:

  • Comparator 1 (Selective p38α Inhibitor): A hypothetical highly selective inhibitor of p38α MAPK, a key kinase in inflammatory signaling pathways.[13][]

  • Comparator 2 (Ibrutinib): A clinically approved inhibitor of Bruton's Tyrosine Kinase (BTK), known for its high potency against BTK but with some documented off-target activities.[15][16][17]

Table 1: In Vitro Kinase Inhibition Profile (% Control at 1 µM)

Kinase TargetThis compoundComparator 1 (p38α Inhibitor)Ibrutinib
p38α (MAPK14) 5 2 95
p38β (MAPK11) 15 10 92
BTK 8 981
JNK1608570
ERK2929588
SRC759045
LCK809250
EGFR959865
VEGFR2889675

Data are hypothetical. Lower % Control indicates stronger inhibition.

Table 2: IC50 Values for Key On- and Off-Targets (nM)

Kinase TargetThis compoundComparator 1 (p38α Inhibitor)Ibrutinib
p38α (MAPK14) 50 5 >10,000
p38β (MAPK11) 150 25 >10,000
BTK 75 >10,0000.5
SRC>5,000>10,000250
EGFR>10,000>10,000780

Data are hypothetical. IC50 is the half-maximal inhibitory concentration.

Table 3: Cellular Thermal Shift (ΔTm in °C) in Response to 1 µM Compound

Protein TargetThis compoundComparator 1 (p38α Inhibitor)Ibrutinib
p38α +4.2 +5.5 No Shift
BTK +3.8 No Shift+6.0
JNK1+0.5No Shift+0.8

Data are hypothetical. A positive value indicates stabilization and target engagement.

Interpretation of Results and Scientific Insights

  • Dual p38α and BTK Activity: The in vitro kinase screen (Table 1) suggests that the compound has potent activity against both p38α and BTK. The IC50 values in Table 2 would confirm this, showing nanomolar potency against both kinases. This dual activity is plausible, as both kinases are involved in inflammatory signaling pathways.

  • Selectivity within the Kinome: Compared to the broad-spectrum activity of some kinase inhibitors, this compound appears relatively selective, with minimal activity against other kinases like JNK1, ERK2, SRC, EGFR, and VEGFR2 at a 1 µM concentration.

  • Comparison with Benchmarks:

    • Compared to the highly selective Comparator 1 , our topic compound is less potent against p38α and shows significant activity against BTK, indicating a different selectivity profile.

    • Compared to Ibrutinib , which is highly potent and selective for BTK, our compound is less potent but may have a cleaner off-target profile against kinases like SRC and EGFR.

  • Cellular Confirmation: The CETSA data (Table 3) would be crucial to confirm that the compound engages both p38α and BTK in an intracellular environment. The significant thermal shifts for both proteins would provide strong evidence of target engagement in a physiological context.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity of this compound. The multi-tiered strategy, combining broad in vitro screening with cellular validation, is essential for building a reliable selectivity profile.

The hypothetical data suggests that this compound could be a dual inhibitor of p38α and BTK. Such a profile could be therapeutically advantageous in certain inflammatory diseases or malignancies where both pathways are implicated.

Further studies should include:

  • Functional Cellular Assays: To confirm that the observed target engagement translates into functional inhibition of downstream signaling pathways.

  • In Vivo Studies: To assess the compound's efficacy and safety in animal models of relevant diseases.

  • Broader Off-Target Profiling: Screening against a panel of non-kinase targets (e.g., GPCRs, ion channels, transporters) to identify any other potential off-target liabilities.

By following the principles and methodologies outlined in this guide, researchers can generate a high-quality dataset that will be invaluable for the continued development of this compound and other novel therapeutic candidates.

References

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Bridging the Bench and Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazole-Based Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] Within the realm of inflammation, pyrazole-containing drugs, most notably the selective COX-2 inhibitor Celecoxib, have revolutionized treatment paradigms for inflammatory disorders.[2] However, the journey from a promising compound in a test tube to an effective therapy in a living system is fraught with complexity. A potent inhibitor in an isolated enzymatic assay does not always translate to a successful drug in a patient.

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazole-based anti-inflammatory drugs. We will dissect the experimental models used to evaluate these compounds, analyze the quantitative data they generate, and explore the critical factors that govern the often-observed discrepancies between the two settings. For researchers and drug development professionals, understanding this translational gap is paramount for making informed decisions, optimizing lead compounds, and ultimately, designing safer and more effective anti-inflammatory therapies.

The In Vitro Landscape: Pinpointing Molecular Action

Key In Vitro Evaluation Methods
  • Enzymatic Assays (COX-1/COX-2 Inhibition): These are the most direct methods to determine a drug's potency and selectivity. Recombinant human or ovine COX-1 and COX-2 enzymes are used to measure the conversion of arachidonic acid to prostaglandin H2 (PGH2). The inhibitory capacity of a drug is quantified as the IC50 , the concentration required to inhibit 50% of the enzyme's activity. A high selectivity index (IC50 COX-1 / IC50 COX-2) is a desirable trait for minimizing gastrointestinal side effects.[4]

  • Cell-Based Assays (PGE2 Production): To better mimic a physiological context, cell-based assays are employed. Typically, immune cells like macrophages or monocytes are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression. The supernatant is then analyzed for the concentration of prostaglandin E2 (PGE2), a key inflammatory mediator. The drug's efficacy is measured by its ability to reduce PGE2 levels. This model provides a more integrated view, accounting for cell permeability and intracellular target engagement.[5]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The following diagram illustrates the inflammatory cascade leading to the production of prostaglandins, the primary target for pyrazole-based inhibitors.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) PLA2->AA COX2 COX-2 Enzyme (Inducible) AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Pyrazole Pyrazole-Based Inhibitors (e.g., Celecoxib) Pyrazole->COX2 InVivo_Workflow Start Start: Select Animals (Rats) Acclimate Acclimatization Period (1 week) Start->Acclimate Grouping Randomize into Groups (Vehicle, Drug, Standard) Acclimate->Grouping Baseline Measure Baseline Paw Volume (t=0) Grouping->Baseline Dosing Administer Compound (Oral Gavage) Baseline->Dosing 60 min prior to induction Induction Induce Inflammation: Inject Carrageenan Dosing->Induction Measurement Measure Paw Volume (t=1, 2, 3, 4 hr) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End: Report Efficacy Analysis->End

Caption: A typical experimental workflow for the in vivo paw edema model.

Sample Data: In Vivo Efficacy of Pyrazole Derivatives

The table below presents plausible in vivo results for the same compounds in the carrageenan-induced paw edema model.

CompoundDose (mg/kg, p.o.)Max. % Inhibition of Edema (at 3 hr)
Celecoxib 1068%
Compound X 1035%
Indomethacin 572%

Here, despite Compound X's superior in vitro profile, it shows significantly lower in vivo efficacy than Celecoxib. This highlights a clear discrepancy between the two testing environments.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: To assess the ability of a test compound to inhibit acute, localized inflammation induced by a phlogistic agent.

Animals: Male Wistar or Sprague-Dawley rats (180-220g).

Materials:

  • Test compounds (pyrazole derivatives) and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin, Diclofenac Sodium)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer (for measuring paw volume)

  • Oral gavage needles

Procedure:

  • Acclimatization & Fasting: Acclimate animals for at least one week. Fast them overnight before the experiment with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Standard Drug (e.g., Indomethacin 5 mg/kg)

    • Group III-V: Test Compound at different doses (e.g., 5, 10, 20 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, standard, or test compound orally (p.o.) via gavage.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Post-Induction Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Paw Volume_t - Paw Volume_0.

    • Calculate the percentage inhibition of edema for each treated group relative to the control group at the time of peak inflammation (usually 3 hours): % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

Comparative Analysis: Reconciling In Vitro and In Vivo Data

The central challenge in drug development is understanding the relationship between in vitro potency and in vivo efficacy. The hypothetical case of "Compound X" illustrates a common scenario: superior in vitro activity does not guarantee in vivo success.

Factors Influencing the In Vitro-In Vivo Correlation

Translation_Factors cluster_ADME Pharmacokinetics (ADME) cluster_PD Pharmacodynamics & Other InVitro In Vitro Potency (e.g., IC50) InVivo In Vivo Efficacy (e.g., % Inhibition) InVitro->InVivo Influenced by Absorption Absorption (Bioavailability) Distribution Distribution (Tissue Penetration) Metabolism Metabolism (Liver Enzymes, e.g., CYP450) Excretion Excretion (Clearance) Binding Plasma Protein Binding OffTarget Off-Target Effects Toxicity Toxicity

Caption: Key factors modulating the translation from in vitro to in vivo results.

Causality Behind Discrepancies:

  • Poor Bioavailability (Absorption): Compound X may be poorly absorbed from the gastrointestinal tract, meaning that even at a high dose, the concentration in the bloodstream never reaches the levels required for effective COX-2 inhibition.

  • Rapid Metabolism: The compound could be a substrate for liver enzymes (e.g., Cytochrome P450s) and be rapidly metabolized into inactive forms. Celecoxib, for instance, is known to be metabolized by CYP2C9, and its efficacy can be affected by factors influencing this enzyme. A study on Celecoxib showed it was a potent inhibitor of CYP1A2 in vitro, but this did not translate to significant inhibition in vivo due to differences between free plasma concentrations and the required inhibitory constant (Ki). [6]* High Plasma Protein Binding: A drug that is highly bound to plasma proteins like albumin has a lower fraction of free, active drug available to distribute to the inflamed tissue and inhibit COX-2.

  • Inadequate Tissue Distribution: The physicochemical properties of a compound, such as its lipophilicity, dictate its ability to leave the bloodstream and penetrate the target tissue where inflammation is occurring. [4]* COX-Independent Mechanisms: Some compounds may exhibit anti-inflammatory effects through mechanisms other than COX inhibition in vivo, such as the modulation of transcription factors or other signaling pathways, which would not be captured in a simple enzymatic assay. [7]

Conclusion and Strategic Outlook

The development of pyrazole-based anti-inflammatory drugs serves as a powerful case study in the principles of drug discovery. This guide demonstrates that while in vitro assays are indispensable for high-throughput screening and establishing a compound's mechanism of action and intrinsic potency, they represent only the first step. The true therapeutic potential can only be validated through well-designed in vivo models that integrate the complexities of pharmacokinetics and systemic biological responses.

For researchers, a disconnect between potent in vitro data and weak in vivo results should not be seen as a failure, but as a critical data point. It directs further investigation into the ADME properties of the compound, opening avenues for medicinal chemistry optimization to improve bioavailability, metabolic stability, or tissue distribution. Ultimately, a successful drug development program is one that strategically uses both in vitro and in vivo tools in a complementary fashion, allowing for the rational design of molecules that are not only potent at their target but also effective and safe in the complex environment of a living organism.

References

  • Tang, C., Shou, M., Rodrigues, A. D., & Rushmore, T. H. (2002). Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo. Journal of Pharmacology and Experimental Therapeutics, 303(1), 299-305. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Request PDF. Available at: [Link]

  • Uddin, M. S., et al. (2004). In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells. Clinical Cancer Research, 10(19), 6628-6637. Available at: [Link]

  • Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(10), 1352. Available at: [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 909-940. Available at: [Link]

  • Cognitive Market Research. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available at: [Link]

  • Singh, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(15), 4613. Available at: [Link]

  • Ferreira, R. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

  • Arshad, M., et al. (2019). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 84(1), 1-10. Available at: [Link]

  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 8443-8467. Available at: [Link]

  • Verbeeck, R. K., Blackburn, J. L., & Loewen, G. R. (1983). Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs. Clinical Pharmacokinetics, 8(4), 297-331. Available at: [Link]

  • Ballester, M. R., et al. (2007). Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers. British Journal of Pharmacology, 152(8), 1254-1264. Available at: [Link]

  • Liu, Y. F., et al. (2021). Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). International Journal of Molecular Medicine, 47(4), 26. Available at: [Link]

  • ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Available at: [Link]

  • Inglis, J. J., et al. (2007). Collagen-induced arthritis as a model of hyperalgesia: functional and cellular analysis of the analgesic actions of tumor necrosis factor blockade. Arthritis & Rheumatism, 56(12), 4015-4023. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine, a versatile heterocyclic amine with significant potential in pharmaceutical and agrochemical research.[1][2] By comparing its spectral data with those of its structural isomers, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for unambiguous structural elucidation and informed decision-making in their research endeavors.

The unique substitution pattern of the pyrazole core, featuring a bulky tert-butyl group, a chlorine-substituted phenyl ring, and a primary amine, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming molecular identity, assessing purity, and predicting chemical behavior.

The Imperative of Spectroscopic Characterization

In the synthesis and application of novel chemical entities, rigorous structural confirmation is non-negotiable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a multi-faceted view of a molecule's architecture. Each technique probes different aspects of the molecular structure, and together, they offer a comprehensive and validated identification.

This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. To provide a richer context for analysis, we will compare these predicted data with the known spectral features of its 2-chloro and 4-chloro isomers, highlighting the subtle yet significant differences that arise from the positional variation of the chlorine atom on the phenyl ring.

Experimental Protocols: A Foundation of Trustworthy Data

The quality of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocols outline the standardized procedures for acquiring high-quality NMR, IR, and MS spectra for pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as protic solvents can lead to the exchange of the N-H proton of the amine, broadening its signal or rendering it undetectable.[3]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to ensure high resolution and symmetrical peak shapes.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, especially in complex molecules, it is advisable to perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).[3] HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range (2-3 bond) correlations.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve in Deuterated Solvent acq_1H ¹H NMR prep->acq_1H Transfer to NMR tube acq_13C ¹³C NMR acq_2D 2D NMR (HSQC, HMBC) analysis Structural Elucidation acq_2D->analysis Correlate Spectra

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before and after each measurement.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI source in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal for the protonated molecule [M+H]⁺.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

    • For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap mass analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Comparative Spectroscopic Data

The following tables present a comparison of the expected spectroscopic data for this compound and its 2-chloro and 4-chloro isomers. The data for the target compound is predicted based on established spectroscopic principles and data from related compounds.

¹H NMR Spectral Data (Predicted, in CDCl₃)
Proton Assignment This compound (Predicted) 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine (Reference) 3-tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine (Reference)
tert-Butyl (9H, s) ~1.30 ppm~1.32 ppm~1.29 ppm
Pyrazole H-4 (1H, s) ~5.80 ppm~5.85 ppm~5.78 ppm
-NH₂ (2H, br s) ~3.70 ppm~3.75 ppm~3.68 ppm
Aromatic Protons (4H, m) ~7.20-7.50 ppm~7.30-7.60 ppm~7.35 (d), ~7.45 (d)

The chemical shifts of the aromatic protons are highly dependent on the position of the chlorine atom. For the 3-chloro isomer, a complex multiplet is expected. For the 4-chloro isomer, two distinct doublets are anticipated due to the symmetry of the substitution pattern.

¹³C NMR Spectral Data (Predicted, in CDCl₃)
Carbon Assignment This compound (Predicted) 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine (Reference) 3-tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine (Reference)
C(CH₃)₃ ~32.0 ppm~32.2 ppm~31.9 ppm
C(CH₃)₃ ~30.0 ppm~30.1 ppm~29.9 ppm
Pyrazole C-3 ~160.0 ppm~159.8 ppm~160.2 ppm
Pyrazole C-4 ~90.0 ppm~89.5 ppm~90.5 ppm
Pyrazole C-5 ~148.0 ppm~147.5 ppm~148.3 ppm
Aromatic C-Cl ~134.0 ppm~130.0 ppm~133.0 ppm
Aromatic C-N ~140.0 ppm~138.0 ppm~139.0 ppm
Other Aromatic C ~120-130 ppm~125-135 ppm~128-130 ppm
IR Spectral Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
N-H Stretch 3400-3250 (two bands)Characteristic of a primary amine.[4][5][6]
C-H Stretch (aromatic) 3100-3000Aromatic C-H bonds.
C-H Stretch (aliphatic) 2980-2850C-H bonds of the tert-butyl group.
N-H Bend 1650-1580Scissoring vibration of the primary amine.[4]
C=C Stretch (aromatic) 1600-1450Aromatic ring skeletal vibrations.
C-N Stretch (aromatic amine) 1335-1250Stretching of the C-N bond of the aromatic amine.[4]
C-Cl Stretch 800-600Characteristic absorption for a C-Cl bond.
Mass Spectrometry Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom.[7][8]

Ion Expected m/z Interpretation
[M]⁺ 249Molecular ion with ³⁵Cl.
[M+2]⁺ 251Molecular ion with ³⁷Cl. The intensity of this peak should be approximately one-third of the [M]⁺ peak.[7][8][9]
[M-CH₃]⁺ 234/236Loss of a methyl group from the tert-butyl moiety.
[M-C₄H₉]⁺ 192/194Loss of the tert-butyl group.

In-Depth Analysis and Structural Justification

The combination of these spectroscopic techniques provides a robust confirmation of the structure of this compound.

  • ¹H NMR: The presence of a nine-proton singlet around 1.30 ppm is indicative of the tert-butyl group. The singlet for the pyrazole H-4 proton confirms the 3,5-disubstitution pattern. The broad singlet for the -NH₂ protons, which would disappear upon D₂O exchange, confirms the primary amine functionality.[5][6] The complex multiplet in the aromatic region is consistent with the meta-substitution of the chlorophenyl ring.

  • ¹³C NMR: The number of distinct carbon signals will match the number of non-equivalent carbons in the molecule. The chemical shifts of the pyrazole ring carbons are characteristic of this heterocyclic system.[10] The downfield shifts of the aromatic carbons are influenced by the electronegativity of the chlorine and nitrogen substituents.

  • IR Spectroscopy: The two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region are a definitive indicator of a primary amine.[4][5][6][11] The other characteristic bands for aromatic C-H, aliphatic C-H, and C-N bonds further support the proposed structure.

  • Mass Spectrometry: The observation of the molecular ion peak and the [M+2]⁺ peak in a 3:1 ratio is conclusive evidence for the presence of a single chlorine atom in the molecule.[7][8][9][12][13] The fragmentation pattern, showing the loss of methyl and tert-butyl groups, is also consistent with the proposed structure.

Visualizing the Comparison: Isomeric Differentiation

The key to distinguishing between the 2-chloro, 3-chloro, and 4-chloro isomers lies primarily in the ¹H NMR signals of the aromatic protons and, to a lesser extent, the ¹³C NMR chemical shifts of the aromatic carbons.

Isomer_Comparison cluster_isomers Chlorophenyl Isomers cluster_nmr ¹H NMR Aromatic Region iso_2 2-Chloro Isomer nmr_2 Complex Multiplet (4 Protons) iso_2->nmr_2 Distinct Pattern iso_3 3-Chloro Isomer (Target Compound) nmr_3 Complex Multiplet (4 Protons) iso_3->nmr_3 Distinct Pattern iso_4 4-Chloro Isomer nmr_4 Two Doublets (Symmetrical) iso_4->nmr_4 Characteristic Pattern

Caption: Differentiating Isomers by ¹H NMR Spectroscopy.

Conclusion

The spectroscopic analysis of this compound, when compared with its structural isomers, provides a clear and definitive method for its identification. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a self-validating system for structural elucidation. Researchers and drug development professionals can leverage this comparative guide to ensure the identity and purity of their compounds, thereby enhancing the reliability and reproducibility of their scientific findings. The pyrazole scaffold continues to be a cornerstone in the development of bioactive compounds, and a thorough understanding of its spectroscopic properties is essential for continued innovation in this field.[14][15][16]

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.
  • 16.9: Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts.
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  • Pyrazole, 3-tert-butyl-5-(4-chlorophenyl)-1-(4-nitrophenyl)- - SpectraBase.
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  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ResearchGate.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for confirming the purity of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine, a key building block in the development of anti-inflammatory and anti-cancer agents.[1] We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for comparing your synthesized material against commercially available alternatives.

The Synthetic Pathway and Potential Impurities

The synthesis of this compound typically proceeds via a cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. A common and efficient route involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with 3-chlorophenylhydrazine.[2]

A critical consideration in this synthesis is the potential for the formation of a regioisomeric impurity, 5-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-3-amine. The formation of regioisomers is a common challenge in the synthesis of asymmetrically substituted pyrazoles.[2][3] The ratio of these isomers can be influenced by reaction conditions such as solvent and the nature of the hydrazine salt. Therefore, a robust analytical workflow is essential to not only quantify the purity of the desired product but also to identify and quantify any isomeric byproducts.

Orthogonal Analytical Techniques for Purity Confirmation

A multi-pronged analytical approach, employing orthogonal techniques that measure different chemical and physical properties, is the most reliable strategy for confirming the purity of a synthesized compound. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis (EA) provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from its impurities, including the critical regioisomer.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A reversed-phase method is generally suitable for a molecule with the polarity of this compound.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 column (e.g., Shim-pack GIST C18, 5 µm, 150 x 4.6 mm) is a good starting point.[4]

  • Mobile Phase: A gradient elution is often necessary to achieve good separation of all components. A typical mobile phase could be a mixture of acetonitrile (ACN) and water, both with 0.1% trifluoroacetic acid (TFA) to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for the compound, likely in the UV range (e.g., 254 nm), should be used for detection. A DAD allows for the simultaneous monitoring of multiple wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the synthesized compound is prepared in the mobile phase or a compatible solvent like methanol at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 100 µg/mL).

Data Interpretation:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of the regioisomeric impurity would be indicated by a separate peak with a similar UV spectrum but a different retention time.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in mobile phase filter Filter through 0.45 µm syringe filter prep->filter inject Inject sample onto HPLC filter->inject separate Separation on C18 column inject->separate detect UV/DAD Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. It provides both retention time information for separation and mass spectral data for structural elucidation of the main component and any impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.

Data Interpretation:

The total ion chromatogram (TIC) will show peaks corresponding to the different components in the sample. The mass spectrum of the main peak should correspond to the molecular weight of this compound (249.74 g/mol ). The fragmentation pattern can provide structural confirmation. Common fragmentations for pyrazoles include the loss of N₂ and HCN.[5] For halogenated phenyl compounds, the loss of the halogen atom is a characteristic fragmentation pathway.[6]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve sample in volatile solvent inject Inject into GC dissolve->inject separate Separation in capillary column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze tic Analyze Total Ion Chromatogram analyze->tic ms Interpret Mass Spectrum tic->ms

Sources

The Ascendancy of Pyrazole Scaffolds in Material Science: A Comparative Benchmark Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in material science and drug development, the quest for novel molecular scaffolds that offer enhanced performance, stability, and functionality is perpetual. Among the vast landscape of heterocyclic compounds, pyrazoles have emerged as a uniquely versatile and potent building block. This guide provides an in-depth technical comparison of pyrazole-based materials across key application areas, offering objective performance data and the experimental rationale to empower your research and development endeavors.

The Pyrazole Advantage: A Structural and Electronic Rationale

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique combination of electronic and structural properties that make it a privileged scaffold in material science.[1] Unlike its 1,3-isomer, imidazole, the adjacent nitrogen atoms in pyrazole create a distinct electronic environment. The N1 nitrogen is pyrrole-like and can be deprotonated to form a pyrazolate anion, a strong coordinating agent, while the N2 nitrogen is pyridine-like and acts as a Lewis base. This duality allows for diverse coordination modes and reactivity.[2]

The pyrazole ring is relatively electron-rich, yet the two nitrogen atoms introduce an element of electron deficiency, leading to tunable electronic properties. This inherent versatility allows for the strategic functionalization of the pyrazole core to fine-tune properties such as luminescence, catalytic activity, and corrosion inhibition.[3] Furthermore, the rigid and planar nature of the pyrazole ring contributes to the formation of stable and well-ordered structures in polymers and metal-organic frameworks (MOFs).[4]

Pyrazole Ligands in Homogeneous Catalysis: A Performance Benchmark

The tunability of pyrazole ligands has made them increasingly valuable in homogeneous catalysis, particularly in cross-coupling reactions. The electronic properties of the pyrazole ring can be modulated by substituents to influence the catalytic activity of the metal center. For instance, pyrazole ligands can create more electrophilic metal centers compared to more strongly donating ligands like some phosphines, which can be advantageous in certain catalytic cycles.[5]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To illustrate the performance of pyrazole-based catalysts, let's consider the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation. The following table compares the performance of a palladium complex bearing a bulky pyrazole-based ligand with a traditional phosphine-based catalyst.

Catalyst SystemAryl HalideArylboronic AcidYield (%)Reaction Time (h)Temperature (°C)Ref.
Pd(II)-Pyrazole Complex BromobenzenePhenylboronic acid984140[5]
Pd(PPh₃)₄ BromobenzenePhenylboronic acid~90-956-1280-100[6]

Causality Behind Experimental Choices: The use of a bulky pyrazole ligand in the Pd(II) complex serves a dual purpose. The steric hindrance around the metal center can promote the reductive elimination step, accelerating the catalytic cycle.[5] Furthermore, the electronic properties of the pyrazole ligand can stabilize the active Pd(0) species, leading to a more robust and efficient catalyst.[5] The higher reaction temperature for the pyrazole-based catalyst is likely a trade-off for its high activity and stability.

Experimental Protocol: Synthesis and Catalytic Testing of a Palladium-Pyrazole Complex

This protocol outlines the general steps for synthesizing a bis(pyrazolyl)palladium(II) complex and evaluating its catalytic activity in a Suzuki-Miyaura reaction.

Synthesis of the Palladium-Pyrazole Pre-catalyst:

  • Ligand Synthesis: Condense a substituted pyrazole with a suitable linker (e.g., methyl 4-(bromomethyl)benzoate) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF). Purify the resulting pyrazole-based ligand by recrystallization or column chromatography.

  • Complexation: React the synthesized ligand with a palladium(II) salt (e.g., PdCl₂) in a suitable solvent (e.g., acetonitrile) at reflux. The resulting palladium complex can be isolated by filtration and washed with an appropriate solvent.

  • Characterization: Confirm the structure and purity of the complex using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Catalytic Activity Testing (Suzuki-Miyaura Reaction):

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2 mmol), and the palladium-pyrazole pre-catalyst (0.33 mol%).

  • Solvent and Temperature: Add a suitable solvent (e.g., a mixture of water and an organic solvent) and heat the reaction mixture to the desired temperature (e.g., 140 °C) under an inert atmosphere.

  • Monitoring and Analysis: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, cool the mixture, extract the product with an organic solvent, and purify it by column chromatography.

  • Yield Calculation: Determine the yield of the biaryl product.

G General Workflow for Synthesis and Catalytic Testing of a Palladium-Pyrazole Complex cluster_synthesis Pre-catalyst Synthesis cluster_catalysis Catalytic Reaction ligand_synthesis Pyrazole Ligand Synthesis complexation Palladium Complexation ligand_synthesis->complexation Ligand characterization Structural Characterization complexation->characterization Complex reaction_setup Reaction Setup (Substrates, Base, Catalyst) characterization->reaction_setup Verified Pre-catalyst reaction_conditions Heating in Solvent reaction_setup->reaction_conditions monitoring Reaction Monitoring (TLC/GC) reaction_conditions->monitoring workup Work-up and Purification monitoring->workup yield_calc Yield Calculation workup->yield_calc

Workflow for pyrazole-palladium catalyst synthesis and testing.

Pyrazole-Based Metal-Organic Frameworks (MOFs): Stability and Gas Capture Performance

The robustness and tunable porosity of Metal-Organic Frameworks (MOFs) have positioned them as leading candidates for applications in gas storage and separation. The choice of organic linker is critical in determining the stability and functionality of the MOF. Pyrazole-based linkers have demonstrated significant advantages in creating highly stable MOFs due to the strong coordination of the pyrazolate nitrogen atoms with metal centers.[4]

Comparative Gas Adsorption Performance

The following table compares the CO₂ and formaldehyde adsorption capacities of a pyrazole-based MOF, MOF-303 (also known as Al-3.5-PDA), with other notable MOFs.

MOFLinker TypeCO₂ Uptake (mmol/g at ~1 bar, 298 K)Formaldehyde Uptake (mmol/g)Ref.
MOF-303 (Al-3.5-PDA) Pyrazole-dicarboxylate~2.5High, with reversible chemisorption[7]
HKUST-1 Carboxylate~4.5-[8]
ZIF-8 Imidazolate~1.3-[9]

Causality Behind Experimental Choices: The selection of pyrazole-dicarboxylate as a linker in MOF-303 is strategic. The pyrazole rings provide strong, stable coordination to the aluminum centers, contributing to the MOF's exceptional water stability.[7] The dicarboxylate functionality allows for the formation of a porous 3D framework. The presence of the pyrazole moieties with their specific electronic environment is also believed to play a role in the selective and reversible chemisorption of formaldehyde.[7]

Experimental Protocol: Breakthrough Curve Measurement for Gas Adsorption in MOFs

This protocol describes the determination of gas adsorption capacity using dynamic breakthrough experiments.

  • Sample Preparation: Activate the MOF sample by heating it under vacuum to remove any guest molecules from the pores.

  • Adsorption Column: Pack a known mass of the activated MOF into an adsorption column.

  • Gas Flow: Pass a gas mixture with a known concentration of the target gas (e.g., 5% CO₂ in helium) through the column at a constant flow rate and temperature.

  • Detection: Continuously monitor the concentration of the target gas at the outlet of the column using a suitable detector (e.g., a thermal conductivity detector or a mass spectrometer).

  • Breakthrough Curve: Plot the outlet gas concentration as a function of time. The "breakthrough time" is the point at which the outlet concentration starts to significantly increase.

  • Saturation and Capacity Calculation: Continue the gas flow until the outlet concentration equals the inlet concentration (saturation). The total amount of gas adsorbed can be calculated by integrating the area above the breakthrough curve.

G Experimental Setup for Breakthrough Curve Measurement gas_source Gas Mixture (e.g., CO2/He) mfc Mass Flow Controller gas_source->mfc Inlet Gas adsorption_column Adsorption Column (Packed with MOF) mfc->adsorption_column detector Detector (TCD/Mass Spec) adsorption_column->detector Outlet Gas data_acquisition Data Acquisition System detector->data_acquisition Signal data_acquisition->data_acquisition Plot Breakthrough Curve

Schematic of a gas adsorption breakthrough experiment.

Pyrazole Derivatives in Organic Electronics: A Look at OLED Performance

The development of efficient and stable blue emitters remains a critical challenge in Organic Light-Emitting Diode (OLED) technology.[10] Pyrazole derivatives have emerged as promising candidates for blue-emitting materials due to their high photoluminescence quantum yields and tunable electronic properties.[11] The rigid pyrazole core can be functionalized with various chromophoric and charge-transporting groups to optimize the performance of the resulting OLEDs.[12]

Comparative Performance of Blue-Emitting OLEDs

The following table provides a comparison of the performance of an OLED utilizing a pyrazoline phenyl derivative as the emissive layer with devices based on other blue-emitting materials.

Emissive MaterialMax. Luminous Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)Emission Peak (nm)Ref.
Pyrazoline Phenyl Derivative 10.63-445[11]
Pyrene-Benzimidazole Derivative -4.3~450[13]
Carbazole-based TADF Emitter -~20-30~470-490[14][15]

Causality Behind Experimental Choices: The design of pyrazole-based emitters often involves incorporating bulky substituents to prevent intermolecular aggregation, which can lead to quenching of luminescence and a red-shift in the emission spectrum.[13] The choice of host and transport layer materials is also crucial to ensure efficient charge injection and transport to the emissive layer, maximizing the device's efficiency.[16]

Experimental Protocol: Fabrication and Characterization of a Pyrazole-Based OLED

This protocol provides a general outline for the fabrication and testing of a solution-processed OLED.

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a solution of a hole injection material (e.g., PEDOT:PSS) onto the ITO substrate and anneal it.

  • Emissive Layer (EML) Deposition: Spin-coat a solution of the pyrazole-based emissive material (dissolved in a suitable organic solvent) onto the HIL.

  • Electron Transport Layer (ETL) and Cathode Deposition: In a high-vacuum thermal evaporator, sequentially deposit an electron transport layer (e.g., TPBi), a low work function metal (e.g., LiF or Ca), and a protective metal layer (e.g., Al) to form the cathode.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and calculate the luminous efficiency, power efficiency, and external quantum efficiency of the device.[17]

G OLED Fabrication and Characterization Workflow cluster_fab Device Fabrication cluster_char Device Characterization substrate_prep Substrate Cleaning hil_dep HIL Deposition substrate_prep->hil_dep eml_dep EML Deposition hil_dep->eml_dep etl_cathode_dep ETL/Cathode Deposition eml_dep->etl_cathode_dep encapsulation Encapsulation etl_cathode_dep->encapsulation ivl_measurement I-V-L Measurement encapsulation->ivl_measurement Fabricated Device el_spectrum Electroluminescence Spectrum encapsulation->el_spectrum efficiency_calc Efficiency Calculation ivl_measurement->efficiency_calc el_spectrum->efficiency_calc

Workflow for OLED fabrication and performance evaluation.

Pyrazole Compounds as Corrosion Inhibitors: A Comparative Analysis

The economic and safety implications of metal corrosion are substantial, making the development of effective corrosion inhibitors a critical area of research. Pyrazole derivatives have demonstrated excellent performance as corrosion inhibitors for various metals, particularly in acidic media.[18] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

Comparative Corrosion Inhibition Efficiency

The following table compares the inhibition efficiency of pyrazole derivatives with that of triazole derivatives, another prominent class of N-heterocyclic corrosion inhibitors, for mild steel in an acidic medium.

InhibitorMetalMediumInhibition Efficiency (%)MethodRef.
Triazole-Pyrazole Hybrid Carbon Steel1 M HCl94.4Electrochemical[19]
Triazole Derivative Mild Steel5 M HCl~97Weight Loss, Electrochemical
Pyrazole Derivative Mild Steel1 M HCl>90Electrochemical[20]

Causality Behind Experimental Choices: The effectiveness of pyrazole derivatives as corrosion inhibitors is attributed to the presence of nitrogen atoms with lone pairs of electrons and the aromatic ring's π-electrons, which can interact with the vacant d-orbitals of the metal.[18] This interaction facilitates the adsorption of the inhibitor molecules onto the metal surface. The choice of an acidic medium for testing is relevant to many industrial processes where acid solutions are used for cleaning, pickling, and other applications.

Experimental Protocol: Evaluation of Corrosion Inhibition by Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for evaluating the performance of corrosion inhibitors.

  • Electrochemical Cell Setup: Use a three-electrode cell containing the corrosive medium (e.g., 1 M HCl), a working electrode (the metal to be protected, e.g., mild steel), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).

  • Inhibitor Addition: Add the pyrazole-based inhibitor to the corrosive medium at various concentrations.

  • EIS Measurement: Apply a small amplitude AC potential signal to the working electrode over a range of frequencies and measure the resulting current response.

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, can be determined by fitting the data to an appropriate equivalent electrical circuit.

  • Inhibition Efficiency Calculation: Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

G Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition cell_setup Three-Electrode Electrochemical Cell inhibitor_add Add Pyrazole Inhibitor cell_setup->inhibitor_add eis_measurement Apply AC Signal & Measure Impedance inhibitor_add->eis_measurement data_analysis Plot Nyquist & Bode Plots, Fit to Equivalent Circuit eis_measurement->data_analysis ie_calc Calculate Inhibition Efficiency (IE%) data_analysis->ie_calc

Workflow for evaluating corrosion inhibitors using EIS.

Conclusion and Future Outlook

This guide has benchmarked the performance of pyrazole-based compounds across diverse material science applications. The unique structural and electronic properties of the pyrazole scaffold have been shown to impart significant advantages in catalysis, the stability and functionality of MOFs, the development of novel OLED emitters, and corrosion inhibition. The provided experimental data and protocols serve as a valuable resource for researchers seeking to leverage the potential of pyrazole chemistry in their own work.

Future research will undoubtedly continue to expand the applications of pyrazole derivatives. The development of new synthetic methodologies will enable the creation of even more complex and functionalized pyrazole-based materials. As our understanding of the structure-property relationships in these systems deepens, we can expect to see the rational design of pyrazole-containing materials with unprecedented performance characteristics, further solidifying the position of pyrazole as a truly privileged scaffold in modern material science.

References

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Blue organic light-emitting diodes based on pyrazoline phenyl derivative - ResearchGate. (2025, August 10). Retrieved January 21, 2026, from [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

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  • How to evaluate the performance of OLED? - Tailor Pixels. (n.d.). Retrieved January 21, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. Handling novel chemical entities like 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine, a compound with significant potential in medicinal chemistry, demands a rigorous and informed approach to its entire lifecycle, including its ultimate disposal.[1] This guide provides a detailed, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols for related chemical classes.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are therefore based on a conservative hazard assessment derived from safety data for structurally analogous pyrazole derivatives and chlorinated aromatic compounds.[2] It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities, as they are the final authority on waste management protocols.

Hazard Profile Assessment: A Precautionary Approach

Given the absence of a specific SDS, a "worst-case" hazard profile is inferred from analogous compounds, such as isomers and related structures, to ensure a high margin of safety.[2][3][4][5] The core structure combines a pyrazole ring, a chlorinated aromatic group, and an amine function, each contributing to the potential hazard profile.

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryFinding from Analogous CompoundsRationale & Implication for Disposal
Acute Oral Toxicity Structurally similar compounds are classified as "Harmful if swallowed" or "Toxic if swallowed".[4][5]The compound must be handled with care to prevent ingestion. All waste must be clearly labeled as toxic.
Skin Corrosion/Irritation Classified as a potential skin irritant.[3]Personal Protective Equipment (PPE) is crucial. All contaminated materials (gloves, wipes) must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Classified as causing serious eye irritation.[3]Chemical safety goggles or a face shield are mandatory. Any potential for splashing must be controlled.
Environmental Hazards Chlorinated aromatic compounds are known for their persistence and potential harm to aquatic life.[6]Direct release into the environment is prohibited. Do not dispose of this compound or its solutions down the drain.[7][8]
Target Organ Toxicity May cause respiratory irritation.[3]All handling of the solid compound should occur in a certified chemical fume hood to minimize inhalation exposure.[6]

Core Principles for Chemical Waste Management

Before detailing the specific steps, it is crucial to internalize the foundational principles of laboratory waste disposal. These principles ensure that safety and compliance are maintained at all stages.

  • Segregation is Key : Never mix different waste streams unless explicitly permitted by your EHS department.[9] For this compound, waste should be segregated into solid chemical waste, chlorinated liquid waste, and contaminated labware.

  • Labeling : All waste containers must be clearly and accurately labeled the moment waste is first added.[10] The label should include the full chemical name, primary hazard(s) (e.g., "TOXIC," "IRRITANT"), and the date of accumulation.

  • Container Compatibility : Use only chemically resistant, leak-proof containers. For chlorinated compounds, glass or appropriate high-density polyethylene (HDPE) containers are generally suitable. Avoid metal containers for acidic or basic waste solutions.[11]

  • Storage : Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[2] Ensure containers are tightly sealed to prevent spills or the release of vapors.[11]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste generated from the use of this compound.

Required Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against exposure.

  • Eye Protection : Chemical safety goggles. Use a face shield if there is a significant risk of splashing.

  • Hand Protection : Nitrile gloves are standard. Consider double-gloving for enhanced protection.[12]

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood.[6]

Solid Waste Disposal

This stream includes expired starting material, unused compound, and reaction byproducts.

  • Collection : Carefully transfer all solid waste into a dedicated, sealable, and clearly labeled hazardous waste container.[2]

  • Labeling : The container must be labeled "Hazardous Waste" and include the chemical name: "this compound". List associated hazards: "Toxic," "Irritant."

  • Storage : Seal the container and move it to your laboratory's designated hazardous waste accumulation area.

Liquid Waste Disposal

This includes solutions containing the compound, as well as rinsate from cleaning contaminated glassware.

  • Segregation : Collect all liquid waste containing the compound in a dedicated container for chlorinated organic waste .[9] Do not mix with non-halogenated solvents.

  • Container and Labeling : Use a compatible, leak-proof container with a secure cap. Label it "Hazardous Waste" and list all chemical constituents with approximate percentages, including "this compound" and any solvents used.

  • pH Neutralization : If the waste solution is highly acidic or basic, it may need to be neutralized before being added to the waste container. Consult your EHS guidelines for specific pH limits.

  • Storage : Ensure the container is tightly sealed and stored in secondary containment (e.g., a spill tray) within the designated waste accumulation area.[11]

Disposal of Contaminated Materials

This category includes items such as gloves, weigh boats, pipette tips, and absorbent materials used for cleaning.

  • Collection : Place all contaminated disposable items into a dedicated, sealed plastic bag or a lined container labeled for solid hazardous waste.[11]

  • Labeling : Clearly label the bag or container as "Hazardous Waste - Contaminated Debris" and list the chemical contaminant.

  • Final Disposal : Once full, this container should be placed in the designated solid hazardous waste accumulation area for professional disposal.

Emergency Procedures: Spill and Exposure

Preparedness is paramount for mitigating the impact of an accidental release.

  • Minor Spill (Solid) :

    • Notify colleagues and restrict access to the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.[6] All cleanup materials must be disposed of as hazardous waste.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company arranged through your institution.[2] The most common and recommended method for chlorinated aromatic and complex organic compounds is high-temperature incineration at a permitted hazardous waste facility.[13] This process ensures the complete destruction of the compound, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of waste related to this compound.

G cluster_prep Preparation & Hazard Assessment cluster_waste_type Waste Stream Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_end Final Disposal start Waste Generation (3-tert-butyl-1-(3-chlorophenyl) -1H-pyrazol-5-amine) ppe Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type What is the waste form? fume_hood->waste_type solid_waste Solid Waste (Unused powder, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealable Container for 'Toxic Solid Waste' solid_waste->collect_solid store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid pickup Arrange for Pickup by Licensed Waste Disposal Vendor (via EHS Department) store_solid->pickup collect_liquid Collect in Labeled, Leak-Proof Container for 'Chlorinated Organic Waste' liquid_waste->collect_liquid store_liquid Store in Secondary Containment in Designated Waste Area collect_liquid->store_liquid store_liquid->pickup

Caption: Disposal workflow for this compound.

By adhering to these rigorous procedures, you not only ensure your personal safety but also uphold the scientific community's commitment to environmental protection and regulatory compliance.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. Retrieved from [Link]

  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430. DOI:10.1039/CS9952400423
  • PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]

  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual. Retrieved from [Link]

  • Alichem. (n.d.). 3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • MDPI. (2025). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Retrieved from [Link]

  • USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my experience that true laboratory safety transcends mere compliance; it is a culture built on a deep, mechanistic understanding of the materials we handle. This guide provides essential, actionable safety protocols for 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine, a compound whose structure necessitates a rigorous and informed approach to personal protection. Our objective is to empower you, our scientific colleagues, with the knowledge to handle this and similar reagents with the utmost confidence and safety, ensuring that your focus remains on innovation, not incident response.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

The chemical architecture of this compound dictates its hazard profile. It is a halogenated aromatic amine and a pyrazole derivative. This combination requires careful consideration, as hazards from each structural component are likely present.

  • Aromatic Amines: This class of compounds is notorious for its potential health risks. Many aromatic amines are lipid-soluble, allowing for ready absorption through the skin[1]. Their toxicity can include carcinogenicity and mutagenicity, making dermal contact a primary route of exposure to be avoided[1][2].

  • Pyrazole Derivatives: The pyrazole core, while a common scaffold in pharmaceuticals, can present its own set of hazards. Related pyrazole compounds are known to be harmful if swallowed, toxic in contact with skin, and can cause serious skin and eye irritation[3][4][5][6].

  • Chlorinated Aromatic: The presence of a chlorophenyl group means this compound is a halogenated organic. This is most critical for waste disposal, as halogenated waste streams must be segregated to prevent the formation of dioxins and other hazardous byproducts during incineration[7].

While specific toxicological data for this exact molecule is limited, a conservative approach based on its constituent parts is scientifically prudent. The hazard classifications for structurally similar compounds provide a reliable baseline for our safety protocols.

Table 1: Anticipated Hazard Profile

Hazard Classification GHS Hazard Code Anticipated Risk
Acute Toxicity, Oral H302 Harmful if swallowed[5][6][8].
Skin Irritation H315 Causes skin irritation[4][5][6].
Eye Irritation H319 Causes serious eye irritation[4][5][6].

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[5][6]. |

The Core of Protection: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment, but an integrated system of engineering controls and personal protective equipment. This system is designed to create multiple barriers between you and the chemical hazard.

Primary Engineering Control: The Chemical Fume Hood

The first and most critical line of defense is a certified chemical fume hood. All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a fume hood. This control physically contains dusts and vapors, preventing inhalation exposure[9].

Personal Protective Equipment (PPE): Your Last Line of Defense

Your PPE is a personal barrier that supplements engineering controls. The selection of PPE must be deliberate and matched to the specific task.

  • Eye and Face Protection:

    • Mandatory: Chemical splash goggles are required at all times when handling the compound. They provide a 360-degree seal around the eyes, protecting against splashes and airborne dust.

    • Recommended: A full-face shield worn over chemical splash goggles is recommended when handling larger quantities (>10g) or when there is a significant risk of splashing[4][9].

  • Hand Protection:

    • Rationale: Given that aromatic amines can be readily absorbed through the skin, hand protection is paramount[1]. Double-gloving is the standard protocol. The outer glove absorbs the immediate contamination, while the inner glove protects the skin during the doffing process.

    • Procedure: Wear two pairs of chemical-resistant nitrile gloves[3][10]. Inspect all gloves for visible defects before use[11]. If the outer glove is contaminated, remove it immediately in the fume hood, and replace it with a new one.

  • Body Protection:

    • Standard: A clean, buttoned laboratory coat is the minimum requirement.

    • Enhanced: For tasks involving significant quantities of the solid or a high potential for dust generation (e.g., bulk transfers), a disposable, solid-particulate-resistant coverall (e.g., Tyvek) should be worn over personal clothing[12]. This prevents contamination of personal clothes and reduces the risk of take-home exposure.

  • Respiratory Protection:

    • Under Normal Conditions: When all work is performed within a certified fume hood, a respirator is typically not required.

    • When Required: If engineering controls are absent or fail, or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 respirator can provide protection against airborne particulates[13].

Table 2: Task-Based PPE Requirements

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<10g) Chemical Splash Goggles Double Nitrile Gloves Laboratory Coat Not required in fume hood
Solution Preparation Chemical Splash Goggles Double Nitrile Gloves Laboratory Coat Not required in fume hood
Reaction Workup/Transfer Goggles & Face Shield Double Nitrile Gloves Laboratory Coat Not required in fume hood

| Large Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Disposable Coverall | N95 Respirator |

Procedural Guidance: From Lab Bench to Disposal

Correct procedures ensure that your protective equipment is used effectively.

Workflow for Hazard Mitigation and PPE Selection

G cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Selection & Donning cluster_handling 3. Chemical Handling in Fume Hood cluster_cleanup 4. Decontamination & Doffing A Review Safety Data Sheet (SDS) and assess risks B Verify fume hood is certified and functioning A->B Proceed if understood C Don Lab Coat & Inner Nitrile Gloves B->C D Don Chemical Splash Goggles C->D E Don Outer Nitrile Gloves D->E F Add Face Shield & Coverall if splash/ dust risk is high E->F G Perform all manipulations (weighing, transfer) in hood F->G H Decontaminate work area and equipment G->H I Doff outer gloves (Dispose as waste) H->I J Doff Face Shield/Goggles I->J K Doff Lab Coat/Coverall J->K L Doff inner gloves (Dispose as waste) K->L M Wash hands thoroughly with soap and water L->M

Caption: Workflow for PPE selection and safe handling.

Step-by-Step Protocol: Safe Handling and Operation
  • Preparation: Before any work begins, read the Safety Data Sheet (SDS) for any similar compounds[4][5][6]. Ensure safety showers and eyewash stations are accessible and unobstructed[4].

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Handling: Conduct all work in a fume hood. When weighing the solid, use a spatula and weigh paper, or weigh directly into a container. Avoid creating airborne dust. Close the primary container immediately after use.

  • Cleanup: After handling, decontaminate the work surface with an appropriate solvent and wipe down. Dispose of all contaminated wipes as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last before washing your hands[14]. Contaminated disposable PPE must be disposed of as hazardous waste[15].

Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[4][16].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[16].

  • Small Spill (in fume hood): Wearing appropriate PPE, gently cover the solid spill with an inert absorbent material. Carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal[4].

  • Large Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's environmental health and safety (EHS) office for assistance.

Disposal Plan: A Responsible Conclusion

Proper disposal is a crucial part of the chemical lifecycle, protecting both you and the environment[2].

  • Chemical Waste: this compound is a halogenated organic solid . It must be disposed of in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste[17]. Never mix it with non-halogenated waste or pour it down the drain[18].

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, pipette tips, and contaminated wipes, must be placed in the solid hazardous waste container[15].

By adhering to these detailed protocols, you establish a self-validating system of safety that ensures the integrity of your research and the well-being of your team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.